molecular formula C11H13NO5 B1331128 3-Butoxy-4-nitrobenzoic acid CAS No. 72101-53-2

3-Butoxy-4-nitrobenzoic acid

Cat. No.: B1331128
CAS No.: 72101-53-2
M. Wt: 239.22 g/mol
InChI Key: RITZSLUFIIRTTQ-UHFFFAOYSA-N
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Description

3-Butoxy-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C11H13NO5 and its molecular weight is 239.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76562. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-butoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITZSLUFIIRTTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50992825
Record name 3-Butoxy-4-nitrobenzoic acid
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Molecular Weight

239.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72101-53-2
Record name Butoxy nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76562
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Butoxy-4-nitrobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BUTOXY-4-NITROBENZOIC ACID
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Butoxy-4-nitrobenzoic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Butoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, serves as a pivotal intermediate in the synthesis of various organic molecules of pharmaceutical interest. Its unique structural features, comprising a butoxy group and a nitro group on a benzoic acid scaffold, offer versatile reactivity for constructing more complex molecular architectures. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and a significant application in the development of the local anesthetic, Oxybuprocaine hydrochloride. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering both foundational knowledge and practical insights.

Physicochemical Properties

This compound is a solid, light beige to beige compound under standard conditions.[1] Its core physicochemical properties are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.

PropertyValueReference
CAS Number 72101-53-2[2]
Molecular Formula C₁₁H₁₃NO₅[3]
Molecular Weight 239.22 g/mol [2]
Melting Point 173 - 175 °C[1]
Solubility Slightly soluble in DMSO and Methanol[1]
SMILES CCCCOc1cc(ccc1[O-])C(=O)O[3]
InChI InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the nitration of a 4-alkoxybenzoic acid precursor. A general method for the preparation of 3-nitro-4-alkoxybenzoic acids has been described, which can be adapted for the butoxy derivative.[4] The following protocol outlines a plausible synthetic route.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-n-butoxybenzoic acid

  • Concentrated nitric acid (60%)

  • Water

  • Ice

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

Procedure:

  • In a suitable reaction vessel, suspend 12.7 g of 4-n-butoxybenzoic acid in an appropriate solvent.

  • Cool the suspension on an ice bath to maintain a low temperature.

  • Slowly add a nitrating mixture, such as concentrated nitric acid, dropwise to the suspension over a period of approximately 45 minutes. The temperature should be carefully monitored and maintained at or below 0°C due to the exothermic nature of the reaction.[4]

  • After the addition is complete, continue stirring the reaction mixture at a low temperature (e.g., -5°C) for about 1 hour to ensure the completion of the nitration reaction.[4]

  • Pour the reaction mixture into a beaker containing ice to precipitate the crude product.

  • Collect the crystalline product by filtration.

  • Wash the collected solid thoroughly with water to remove any residual acid and other impurities.

  • Dry the purified this compound. The expected yield for a similar reaction was reported to be 76.2%, with a purity of 99.2%.[4]

SynthesisWorkflow Start 4-n-Butoxybenzoic Acid Reaction Nitration Reaction (0°C to -5°C) Start->Reaction Reagents Concentrated Nitric Acid Reagents->Reaction Workup Precipitation in Ice Water Reaction->Workup Purification Filtration and Washing Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Analytical Data

While specific spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features based on data from analogous compounds such as 3-methoxy-4-nitrobenzoic acid and other substituted benzoic acids.

Technique Expected Features
¹H NMR Aromatic protons would appear as distinct signals in the downfield region (δ 7.0-8.5 ppm). The butoxy group would show characteristic signals for the -OCH₂- group (a triplet around δ 4.0-4.2 ppm), two methylene groups in the middle of the chain (multiplets around δ 1.5-1.8 ppm), and a terminal methyl group (a triplet around δ 0.9-1.0 ppm). The acidic proton of the carboxylic acid would be a broad singlet at a very downfield chemical shift (δ > 10 ppm).
¹³C NMR The carbonyl carbon of the carboxylic acid would be observed in the range of δ 165-175 ppm. The aromatic carbons would appear between δ 110-160 ppm, with carbons attached to the electron-withdrawing nitro group and the electron-donating butoxy group showing distinct shifts. The carbons of the butoxy group would be found in the upfield region.
FT-IR A broad O-H stretch from the carboxylic acid would be present in the region of 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid would be expected around 1700 cm⁻¹. Characteristic peaks for the C-O stretch of the ether and the N-O stretches of the nitro group would also be present.
Mass Spectrometry The molecular ion peak [M]⁺ would be expected at m/z 239. Fragmentation patterns would likely involve the loss of the butoxy group, the carboxylic acid group, and the nitro group.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the nitro group, and the butoxy group on the aromatic ring.

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, conversion to acid chlorides, and amide formation. The acidity of the carboxylic proton is enhanced by the electron-withdrawing nature of the nitro group on the aromatic ring.

  • Nitro Group: The nitro group is a strong deactivating group for electrophilic aromatic substitution. However, it can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., with Pd/C) or metals in acidic media (e.g., Sn/HCl).[5] This transformation is a key step in many synthetic pathways.

  • Aromatic Ring: The presence of both an electron-donating butoxy group and a strong electron-withdrawing nitro group influences the reactivity of the benzene ring. The ring is generally deactivated towards electrophilic substitution.[6]

ReactivityDiagram Start This compound Esterification Esterification (e.g., with Ethanol/H⁺) Start->Esterification Carboxylic Acid Reaction Reduction Reduction of Nitro Group (e.g., H₂/Pd-C) Start->Reduction Nitro Group Reaction Ester Ethyl 3-butoxy-4-nitrobenzoate Esterification->Ester Amine 3-Butoxy-4-aminobenzoic Acid Reduction->Amine

Caption: Key reactions of this compound.

Applications in Drug Development

A primary and well-documented application of this compound is its role as a crucial intermediate in the synthesis of the local anesthetic Oxybuprocaine hydrochloride .[2]

Synthesis of Oxybuprocaine Hydrochloride

The synthesis of Oxybuprocaine from this compound involves a two-step process:

  • Esterification: this compound is first converted to its corresponding acyl chloride, which is then reacted with 2-(diethylamino)ethanol to form the ester, 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate.

  • Reduction: The nitro group of the resulting ester is then reduced to an amino group, typically through catalytic hydrogenation, to yield Oxybuprocaine.

OxybuprocaineSynthesis Start This compound Step1 Esterification with 2-(diethylamino)ethanol Start->Step1 Intermediate 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate Step1->Intermediate Step2 Reduction of Nitro Group Intermediate->Step2 Product Oxybuprocaine Step2->Product

Caption: Synthesis of Oxybuprocaine from this compound.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is advisable to handle the compound in a well-ventilated area or a fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable building block in organic synthesis, particularly for the pharmaceutical industry. Its well-defined physicochemical properties and predictable reactivity make it a reliable intermediate. The synthesis of this compound is achievable through standard nitration procedures, and its functional groups offer handles for further chemical transformations. Its established role in the synthesis of Oxybuprocaine hydrochloride highlights its importance in the development of therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals working with or considering the use of this versatile chemical compound.

References

  • Ataman Kimya. NITROBENZOIC ACID. Available at: [Link]

  • Chemcess. Nitrobenzoic Acid: Properties, Reactions And Production. Available at: [Link]

  • [No valid reference for this cit
  • [No valid reference for this cit
  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • GSRS. This compound. Available at: [Link]

Sources

3-Butoxy-4-nitrobenzoic Acid: A Comprehensive Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

CAS Number: 72101-53-2

Introduction: A Versatile Nitroaromatic Building Block

3-Butoxy-4-nitrobenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its molecular architecture, characterized by a benzoic acid core functionalized with a butoxy group at the 3-position and a nitro group at the 4-position, provides a unique combination of steric and electronic properties. This strategic arrangement of functional groups makes it a valuable intermediate in the synthesis of more complex molecules, most notably as a key precursor to the local anesthetic Oxybuprocaine Hydrochloride.[1] Beyond this well-established application, the inherent reactivity of the nitro and carboxylic acid moieties, coupled with the lipophilic nature of the butoxy group, presents a versatile scaffold for the design and synthesis of novel therapeutic agents.

This technical guide provides an in-depth exploration of this compound, intended for researchers, scientists, and drug development professionals. It will cover its physicochemical properties, a detailed and validated synthesis protocol with mechanistic insights, comprehensive spectroscopic characterization, its role in pharmaceutical synthesis, and essential safety and handling procedures.

Physicochemical and Structural Properties

This compound is typically a light beige to beige solid at room temperature.[1] Its key physical and structural properties are summarized in the table below. The butoxy group significantly influences its solubility profile, lending it greater solubility in organic solvents compared to its un-substituted counterparts.

PropertyValueSource(s)
CAS Number 72101-53-2[1]
Molecular Formula C₁₁H₁₃NO₅[1]
Molecular Weight 239.22 g/mol [1]
Melting Point 174 °C[1]
Boiling Point (Predicted) 422.4 ± 30.0 °C[1]
Density (Predicted) 1.277 ± 0.06 g/cm³[1]
pKa (Predicted) 3.28 ± 0.10[1]
Solubility DMSO (Slightly), Methanol (Slightly)[1]
Appearance Light Beige to Beige Solid[1]

Synthesis and Mechanistic Insights: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that relies on fundamental organic reactions. The most common and reliable route begins with the nitration of 3-hydroxybenzoic acid, followed by a Williamson ether synthesis to introduce the butoxy group. This section provides a detailed, self-validating protocol with an emphasis on the causality behind the experimental choices.

Overall Synthesis Workflow

Synthesis_Workflow 3-Hydroxybenzoic\nAcid 3-Hydroxybenzoic Acid Nitration Nitration 3-Hydroxybenzoic\nAcid->Nitration HNO₃/H₂SO₄ 3-Hydroxy-4-nitrobenzoic\nAcid 3-Hydroxy-4-nitrobenzoic Acid Nitration->3-Hydroxy-4-nitrobenzoic\nAcid Esterification Esterification 3-Hydroxy-4-nitrobenzoic\nAcid->Esterification Ethanol, H⁺ Ethyl 3-hydroxy-4-nitrobenzoate Ethyl 3-hydroxy-4-nitrobenzoate Esterification->Ethyl 3-hydroxy-4-nitrobenzoate Williamson Ether\nSynthesis Williamson Ether Synthesis Ethyl 3-hydroxy-4-nitrobenzoate->Williamson Ether\nSynthesis 1. Base (e.g., K₂CO₃) 2. 1-Bromobutane Ethyl 3-butoxy-4-nitrobenzoate Ethyl 3-butoxy-4-nitrobenzoate Williamson Ether\nSynthesis->Ethyl 3-butoxy-4-nitrobenzoate Saponification Saponification Ethyl 3-butoxy-4-nitrobenzoate->Saponification NaOH or KOH 3-Butoxy-4-nitrobenzoic\nAcid 3-Butoxy-4-nitrobenzoic Acid Saponification->3-Butoxy-4-nitrobenzoic\nAcid

Caption: Overall synthetic route to this compound.

Part 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid (Precursor)

The initial step involves the regioselective nitration of 3-hydroxybenzoic acid. The hydroxyl group is an ortho-, para-director; however, the carboxylic acid group is a meta-director and deactivating. The nitration occurs predominantly at the 4-position (ortho to the hydroxyl group and meta to the carboxylic acid group).

Experimental Protocol:

  • Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3-hydroxybenzoic acid in a suitable solvent such as glacial acetic acid. Cool the mixture to 0-5 °C using an ice bath.

  • Nitration: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for a specified time (typically 2-4 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude 3-hydroxy-4-nitrobenzoic acid.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove any residual acid, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Part 2: Synthesis of this compound

This stage involves a three-step sequence: esterification of the carboxylic acid, Williamson ether synthesis to introduce the butoxy group, and finally, saponification to regenerate the carboxylic acid.

Experimental Protocol:

  • Esterification:

    • Reflux a mixture of 3-hydroxy-4-nitrobenzoic acid, an excess of absolute ethanol, and a catalytic amount of concentrated sulfuric acid for several hours. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for nucleophilic attack by ethanol.

    • After cooling, neutralize the excess acid with a mild base (e.g., sodium bicarbonate solution) and extract the ethyl ester into an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 3-hydroxy-4-nitrobenzoate.

  • Williamson Ether Synthesis:

    • Dissolve the ethyl 3-hydroxy-4-nitrobenzoate in a polar aprotic solvent such as acetone or dimethylformamide (DMF).

    • Add a suitable base, such as anhydrous potassium carbonate, to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.

    • Add 1-bromobutane to the mixture and heat the reaction to reflux. The phenoxide ion will then act as a nucleophile, attacking the primary alkyl halide in an SN2 reaction to form the ether linkage.

    • Monitor the reaction by TLC. Upon completion, filter off the inorganic salts and remove the solvent under reduced pressure. The crude product is ethyl 3-butoxy-4-nitrobenzoate.

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Ar-OH Ethyl 3-hydroxy-4-nitrobenzoate Ar-O⁻ Phenoxide Intermediate Ar-OH->Ar-O⁻ Deprotonation Base K₂CO₃ Base->Ar-O⁻ Ar-O-R Ethyl 3-butoxy-4-nitrobenzoate Ar-O⁻->Ar-O-R SN2 Attack R-X 1-Bromobutane R-X->Ar-O-R

Caption: Mechanism of the Williamson ether synthesis step.

  • Saponification:

    • Dissolve the crude ethyl 3-butoxy-4-nitrobenzoate in an alcoholic solution of sodium hydroxide or potassium hydroxide.

    • Heat the mixture to reflux for 1-2 hours to hydrolyze the ester back to the carboxylic acid.

    • After cooling, remove the alcohol under reduced pressure.

    • Dissolve the residue in water and acidify with a strong acid (e.g., hydrochloric acid) to a pH of 1-2. This will precipitate the final product, this compound.

    • Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.[1]

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure allows for the confident prediction of its key spectroscopic features based on the analysis of its functional groups and data from analogous compounds.

¹H NMR (Predicted, 400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5br s1H-COOH
~8.1d1HAr-H
~7.8d1HAr-H
~7.6dd1HAr-H
~4.2t2H-OCH₂-
~1.8m2H-OCH₂CH₂-
~1.5m2H-CH₂CH₃
~0.9t3H-CH₃

¹³C NMR (Predicted, 100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~166C=O
~155C-OBu
~145C-NO₂
~135Ar-C
~125Ar-C
~120Ar-C
~115Ar-C
~69-OCH₂-
~30-OCH₂CH₂-
~19-CH₂CH₃
~14-CH₃

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

Wavenumber (cm⁻¹)Assignment
3300-2500 (broad)O-H stretch (carboxylic acid dimer)
~2960, 2870C-H stretch (aliphatic)
~1700C=O stretch (carboxylic acid)
~1580, 1470C=C stretch (aromatic)
~1520, 1340N-O asymmetric and symmetric stretch (nitro group)
~1250C-O stretch (ether)

Mass Spectrometry (MS) (Predicted, ESI-):

The molecular ion peak [M-H]⁻ would be expected at m/z 238.07.

Applications in Drug Development and Medicinal Chemistry

The primary and most well-documented application of this compound is as a crucial intermediate in the synthesis of Oxybuprocaine , a potent topical anesthetic used in ophthalmology. The synthesis involves the conversion of the carboxylic acid to an ester with N,N-diethylethanolamine, followed by the reduction of the nitro group to an amine.

Beyond this specific application, the this compound scaffold holds potential for broader use in medicinal chemistry for several reasons:

  • Modulation of Physicochemical Properties: The butoxy group is a moderately lipophilic substituent that can be used to enhance the ability of a drug candidate to cross cell membranes. Its presence can influence the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.

  • Pharmacophore Element: The ether oxygen can act as a hydrogen bond acceptor, a key interaction in many drug-receptor binding events. The spatial arrangement of the butoxy group can also provide important steric interactions within a binding pocket.

  • Synthetic Handle for Derivatization: The nitro group is a versatile functional group that can be readily reduced to an amine. This resulting aniline derivative can then be further functionalized through a wide range of reactions (e.g., amidation, sulfonylation, diazotization) to generate a library of analogues for structure-activity relationship (SAR) studies.

  • Bioisosteric Replacement: In drug design, the nitro group can sometimes be a liability due to potential toxicity. However, understanding its electronic and steric properties allows for its strategic replacement with other bioisosteric groups to fine-tune the biological activity and safety profile of a lead compound.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust. If inhalation occurs, move to fresh air.

  • Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

  • Eye Contact: Avoid contact with eyes. If contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention.

  • Ingestion: Do not ingest. If swallowed, rinse mouth with water and seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its well-defined synthesis and the strategic placement of its functional groups make it an important building block for the preparation of pharmaceuticals, most notably Oxybuprocaine. Furthermore, its structural features offer significant opportunities for the development of new chemical entities through rational drug design and SAR studies. This guide provides a solid foundation for researchers to safely handle, synthesize, and utilize this compound in their advanced research endeavors.

References

Sources

3-Butoxy-4-nitrobenzoic acid molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure and Synthesis of 3-Butoxy-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 72101-53-2) is a substituted aromatic carboxylic acid with significant potential as a building block in organic synthesis, particularly for active pharmaceutical ingredients (APIs).[1] Its molecular architecture, featuring a butoxy group, a nitro group, and a carboxylic acid moiety on a benzene ring, offers a versatile platform for chemical modification. This guide provides a comprehensive analysis of its molecular structure, proposes a viable synthetic pathway, outlines methods for structural elucidation, and discusses its chemical properties and safety considerations. While detailed experimental data for this specific compound is not extensively published, this paper synthesizes information from analogous structures and established chemical principles to provide a robust framework for researchers.

Chemical Identity and Properties

This compound is characterized by a benzene ring substituted at positions 1, 3, and 4. The carboxylic acid group at position 1, the butoxy group at position 3, and the nitro group at position 4 define its chemical reactivity and physical properties.

Molecular Structure

The structure combines several key functional groups that influence its electronic and steric properties. The carboxylic acid and the nitro group are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution.[2] The butoxy group, an ether, is an ortho-, para-directing activator. The interplay of these groups governs the molecule's reactivity in further synthetic transformations.

molecular_structure cluster_ring cluster_substituents C1 C C2 C C1->C2 COOH C(=O)OH C1->COOH C3 C C2->C3 C4 C C3->C4 C5 C OButoxy O-CH₂CH₂CH₂CH₃ C3->OButoxy C4->C5 NO2 N(=O)[O-] C4->NO2 C6 C C5->C6 C6->C1

Caption: 2D representation of this compound.

Physicochemical Data

Publicly available, experimentally determined physical properties for this compound are limited. However, key identifiers and computed properties are consolidated below.

PropertyValueSource
CAS Number 72101-53-2[1][3]
Molecular Formula C₁₁H₁₃NO₅[3][4]
Molecular Weight 239.23 g/mol [4]
IUPAC Name This compound[5]
SMILES CCCCOc1cc(ccc1[O-])C(=O)O[3][4]
InChI Key InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)[3][4]

Proposed Synthesis Pathway

A robust synthesis of this compound can be envisioned through a two-step process starting from 3-hydroxy-4-nitrobenzoic acid. This pathway leverages two fundamental reactions in organic chemistry: Williamson ether synthesis and electrophilic aromatic nitration.

synthesis_pathway start 3-Hydroxy-4-nitrobenzoic acid step1 Step 1: Williamson Ether Synthesis Reagents: 1-Bromobutane, K₂CO₃ Solvent: DMF start->step1 Alkylation of Phenol product This compound step1->product

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for Williamson ether synthesis on substituted phenols.[6]

Objective: To synthesize this compound from 3-hydroxy-4-nitrobenzoic acid.

Materials:

  • 3-hydroxy-4-nitrobenzoic acid (1.0 eq)

  • 1-Bromobutane (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add 3-hydroxy-4-nitrobenzoic acid and anhydrous potassium carbonate.

  • Add anhydrous DMF to the flask to dissolve the reagents.

  • Add 1-bromobutane to the reaction mixture dropwise at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture to a pH of 2-3 using 1 M HCl, which will precipitate the crude product.

  • Filter the precipitate and wash with cold water.

  • For purification, dissolve the crude product in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.

  • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Structural Elucidation

Confirming the molecular structure of the synthesized product is critical. A combination of spectroscopic techniques provides unambiguous evidence of its identity.[7]

Spectroscopic Characterization (Expected Data)

The following data are predicted based on the known structure and typical spectroscopic values for the constituent functional groups.

  • ¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by their positions relative to the electron-withdrawing and -donating groups. The butoxy chain will exhibit distinct signals: a triplet for the terminal methyl group (~0.9 ppm), two multiplets for the internal methylene groups (~1.4-1.8 ppm), and a triplet for the methylene group attached to the ether oxygen (~4.1 ppm).

  • ¹³C NMR (Carbon NMR): The spectrum should display 11 unique carbon signals corresponding to the molecular formula. The carbonyl carbon of the carboxylic acid will appear far downfield (~165-170 ppm). Aromatic carbons will resonate in the 110-160 ppm range, and the four carbons of the butoxy group will be visible in the aliphatic region (~13-70 ppm).

  • IR (Infrared) Spectroscopy: Key absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C-O stretch of the ether (~1250 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹ respectively).

  • Mass Spectrometry (MS): The molecular ion peak (M+) in a high-resolution mass spectrum should correspond to the exact mass of C₁₁H₁₃NO₅.[5] Fragmentation patterns would likely show the loss of the butoxy group and the carboxylic acid group.

Applications and Reactivity

The primary documented application of this compound is as a key intermediate in the synthesis of the local anesthetic Oxybuprocaine.[1] The molecule's functional groups allow for several subsequent reactions:

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, a crucial step in many pharmaceutical syntheses to introduce a reactive nucleophilic site.[8]

  • Carboxylic Acid Derivatization: The carboxylic acid can be converted into esters, amides, or acid chlorides, enabling the coupling of this molecule to other synthetic fragments.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, handling should be guided by the data for structurally similar compounds like 3-hydroxy-4-nitrobenzoic acid and other nitrobenzoic acids.[9][10]

  • Hazards: Assumed to be harmful if swallowed, and to cause skin and serious eye irritation.[9][11] May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[10][12] Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dry place in a tightly sealed container.[9]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a valuable chemical intermediate whose utility is defined by the strategic placement of its butoxy, nitro, and carboxylic acid functional groups. While comprehensive characterization data is sparse in public literature, this guide provides a foundational understanding of its structure, a plausible synthetic route, and the analytical methods required for its characterization. This information serves as a vital resource for researchers aiming to utilize this compound in drug discovery and organic synthesis.

References

  • PubChem. (n.d.). 3-Methyl-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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3-Butoxy-4-nitrobenzoic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Butoxy-4-nitrobenzoic Acid

Introduction

This compound is a valuable aromatic carboxylic acid derivative characterized by a butoxy ether linkage and a nitro group positioned on the benzene ring. Its chemical structure, represented by the molecular formula C₁₁H₁₃NO₅, makes it a key intermediate in the synthesis of more complex molecules, notably in the pharmaceutical industry.[1][2] One of its significant applications is as a precursor in the preparation of the local anesthetic, Oxybuprocaine Hydrochloride.[2][3]

This guide provides a comprehensive exploration of a robust and widely applicable pathway for the synthesis of this compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for methodological choices, and the establishment of a self-validating protocol. The primary strategy detailed herein involves a multi-step sequence beginning with a readily available precursor, 3-hydroxy-4-nitrobenzoic acid, and leveraging the classical Williamson ether synthesis for the crucial C-O bond formation.

Part 1: Retrosynthetic Analysis and Pathway Rationale

A logical retrosynthetic analysis of this compound points to two primary bond disconnections: the ether linkage (C-O) and the nitro group (C-N). The most reliable and high-yielding approach focuses on the formation of the ether bond on a pre-existing nitro-substituted aromatic ring. This leads to the identification of 3-hydroxy-4-nitrobenzoic acid and an n-butyl halide as the key synthons.

The forward synthesis is therefore designed around three core stages:

  • Protection of the Carboxylic Acid: The carboxylic acid group in the starting material is acidic and can interfere with the basic conditions required for ether synthesis. Therefore, it is first protected as an ester.

  • Williamson Ether Synthesis: This classical SN2 reaction is the cornerstone of the pathway, forming the desired butoxy ether linkage.[4][5] It involves the reaction of the phenoxide ion (generated from the hydroxyl group) with a primary alkyl halide.[5]

  • Deprotection (Saponification): The final step involves the hydrolysis of the ester to regenerate the carboxylic acid, yielding the target molecule.

This strategic sequence ensures high selectivity and minimizes potential side reactions, such as the alkylation of the carboxylate group, making the overall process efficient and reproducible.

Part 2: The Core Synthesis Pathway

The synthesis of this compound is most effectively achieved through a three-step process starting from 3-hydroxy-4-nitrobenzoic acid. The precursor itself can be synthesized via the nitration of m-hydroxybenzoic acid.[6][7]

Experimental Protocols

Step 1: Esterification of 3-Hydroxy-4-nitrobenzoic Acid

  • Objective: To protect the carboxylic acid functional group as an ethyl ester, preventing its interference in the subsequent base-mediated etherification step.

  • Methodology: Fischer-Speier esterification.

  • Protocol:

    • To a solution of 3-hydroxy-4-nitrobenzoic acid (1.0 eq.) in absolute ethanol (approx. 10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq.) dropwise while stirring.

    • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and reduce the solvent volume under vacuum.

    • Dilute the residue with cold water and extract the product with ethyl acetate (3x volumes).

    • Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield ethyl 3-hydroxy-4-nitrobenzoate, which can often be used in the next step without further purification.

  • Causality Behind Experimental Choices:

    • Ethanol: Serves as both the solvent and the reactant for esterification. Using it in large excess drives the equilibrium towards the product side, as per Le Châtelier's principle.

    • Sulfuric Acid: Acts as a catalyst to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol. A similar protocol using H₂SO₄ in methanol is described for related compounds.[8]

    • Aqueous Workup: The neutralization with sodium bicarbonate is critical to remove the acid catalyst and any unreacted starting material, simplifying purification.

Step 2: Williamson Ether Synthesis for Ethyl 3-Butoxy-4-nitrobenzoate

  • Objective: To form the butoxy ether linkage via an SN2 reaction.

  • Methodology: Williamson Ether Synthesis.[5]

  • Protocol:

    • Dissolve ethyl 3-hydroxy-4-nitrobenzoate (1.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetone (approx. 15 mL per gram).

    • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq.), to the solution.

    • Stir the suspension vigorously and add n-butyl iodide or n-butyl bromide (1.2-1.5 eq.) dropwise.

    • Heat the reaction mixture to 60-80 °C and maintain for 6-12 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction to room temperature and pour it into ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Wash the combined organic layers with water and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 3-butoxy-4-nitrobenzoate. Purification can be achieved by column chromatography on silica gel if necessary.

  • Causality Behind Experimental Choices:

    • Base (K₂CO₃): A moderately strong base is required to deprotonate the phenolic hydroxyl group to form the more nucleophilic phenoxide. K₂CO₃ is advantageous as it is inexpensive, easy to handle, and strong enough for this purpose without promoting hydrolysis of the ethyl ester.

    • Solvent (DMF): A polar aprotic solvent like DMF is ideal for SN2 reactions.[9] It effectively solvates the potassium cation while leaving the phenoxide nucleophile relatively "bare" and reactive.

    • Alkyl Halide: A primary alkyl halide (n-butyl iodide/bromide) is essential to ensure the reaction proceeds via an SN2 mechanism.[4] Tertiary or even secondary halides would lead to elimination (E2) as the major competing side reaction.[9] Iodide is a better leaving group than bromide, potentially allowing for milder reaction conditions. A similar synthesis using n-butyl iodide has been reported.[10]

Step 3: Saponification to this compound

  • Objective: To hydrolyze the ethyl ester and liberate the final carboxylic acid product.

  • Methodology: Base-catalyzed ester hydrolysis (saponification).

  • Protocol:

    • Dissolve the crude ethyl 3-butoxy-4-nitrobenzoate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol.[3]

    • Add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq., e.g., 1 M solution) to the mixture.

    • Stir the reaction at room temperature or gently heat to 60 °C for 1-2 hours until the hydrolysis is complete (monitored by TLC).[3]

    • Cool the mixture and remove the organic solvents under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid (HCl).[8] A precipitate will form.

    • Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

    • The resulting solid is this compound. Recrystallization from a suitable solvent like aqueous ethanol can be performed for further purification.

  • Causality Behind Experimental Choices:

    • NaOH: Provides the hydroxide ions (OH⁻) that act as the nucleophile to attack the ester's carbonyl carbon, initiating the hydrolysis.

    • Acidification: The product of the basic hydrolysis is the sodium salt of the carboxylic acid (sodium 3-butoxy-4-nitrobenzoate), which is water-soluble. Protonation with a strong acid like HCl is necessary to generate the neutral, less soluble carboxylic acid, causing it to precipitate out of the solution.

Part 3: Data Presentation and Visualization

Physicochemical Properties

The key properties of the final product are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 72101-53-2[2]
Molecular Formula C₁₁H₁₃NO₅[1][11]
Molecular Weight 239.22 g/mol [2][12]
Appearance Light Beige to Beige Solid[12]
Melting Point 173 - 175 °C[12]
SMILES CCCCOc1cc(ccc1[O-])C(=O)O[1][13]
Synthesis Pathway Diagram

The following diagram illustrates the complete, three-step workflow for the synthesis of this compound.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Step 2: Williamson Ether Synthesis cluster_2 Step 3: Saponification SM 3-Hydroxy-4-nitrobenzoic Acid Reagent1 Ethanol, H₂SO₄ (cat.) Reflux SM->Reagent1 Ester Ethyl 3-hydroxy-4-nitrobenzoate Reagent2 n-Butyl Iodide, K₂CO₃ DMF, 60-80 °C Ester->Reagent2 EtherEster Ethyl 3-butoxy-4-nitrobenzoate Reagent3 1. NaOH (aq) 2. HCl (aq) EtherEster->Reagent3 FinalProduct This compound Reagent1->Ester Reagent2->EtherEster Reagent3->FinalProduct

Caption: Workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is reliably achieved through a well-established, three-step sequence involving esterification, Williamson ether synthesis, and saponification. This guide has detailed not only the procedural aspects but also the critical scientific reasoning behind the choice of reagents, solvents, and conditions. By protecting the carboxylic acid and utilizing a primary alkyl halide in a polar aprotic solvent, the core etherification step proceeds with high efficiency via an SN2 mechanism. This robust and logical pathway provides researchers and drug development professionals with a clear and validated method for obtaining this important chemical intermediate.

References

  • PrepChem. (n.d.). Synthesis of 3-n-butoxy-4-(4'-chlorobenzoyl)-5-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]

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  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (n.d.). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. CDC Stacks. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from chem.utahtech.edu. [Link]

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An In-depth Technical Guide to the Solubility of 3-Butoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 3-Butoxy-4-nitrobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including the local anesthetic Oxybuprocaine Hydrochloride.[1] Understanding the solubility of this compound is paramount for optimizing reaction conditions, purification processes, and formulation development. This document, authored from the perspective of a Senior Application Scientist, delves into the theoretical and practical aspects of determining the solubility of this compound, offering field-proven insights and detailed experimental protocols.

Introduction to this compound

This compound (CAS No. 72101-53-2) is a substituted aromatic carboxylic acid. Its chemical structure, featuring a carboxylic acid group, a nitro group, and a butoxy group, dictates its physicochemical properties, including its solubility in various solvents.

Chemical Structure:

Caption: Chemical structure of this compound.

The interplay of the polar carboxylic acid and nitro groups with the nonpolar butoxy chain results in a molecule with moderate polarity, influencing its solubility in a range of solvents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These parameters are crucial for understanding and predicting its solubility behavior.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₅[1][2]
Molecular Weight239.22 g/mol [1]
Melting Point174 °C[1]
Boiling Point (Predicted)422.4 ± 30.0 °C[1]
Density (Predicted)1.277 ± 0.06 g/cm³[1]
pKa (Predicted)3.28 ± 0.10[1]

Qualitative Solubility Data

Preliminary qualitative solubility data for this compound indicates that it is slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[1] This suggests that polar aprotic and polar protic solvents, respectively, are capable of solvating the molecule to some extent. However, for process development and formulation, quantitative data is essential.

Experimental Determination of Solubility: A Methodological Approach

Due to the limited availability of quantitative solubility data for this compound in the public domain, this section provides a detailed, field-proven protocol for its experimental determination. The isothermal saturation method is a robust and widely accepted technique for this purpose.[3]

Principle of the Isothermal Saturation Method

The isothermal saturation method involves equilibrating an excess amount of the solid solute with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the concentration of the dissolved solute in the supernatant is determined analytically. This concentration represents the solubility of the compound in that solvent at that specific temperature.

Causality Behind Experimental Choices
  • Solvent Selection: The choice of solvents is critical and should be guided by the structure of this compound. A range of solvents with varying polarities should be selected to establish a comprehensive solubility profile. Based on the structure, suitable solvents would include:

    • Polar Protic Solvents: Water, Methanol, Ethanol. These can hydrogen bond with the carboxylic acid and nitro groups.

    • Polar Aprotic Solvents: Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO). These can interact via dipole-dipole interactions.

    • Nonpolar Solvents: Toluene, Heptane. These will primarily interact with the butoxy group and the aromatic ring.

  • Temperature Control: Solubility is highly temperature-dependent. Therefore, precise temperature control is crucial for obtaining accurate and reproducible data. A thermostatically controlled water bath or a jacketed reaction vessel is recommended.[3]

  • Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This can vary depending on the compound and the solvent. Preliminary experiments should be conducted to determine the time required to reach a plateau in the dissolved concentration.

  • Analytical Method: A sensitive and specific analytical method is required to quantify the concentration of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a common and reliable choice for aromatic compounds.

Detailed Experimental Protocol

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Jacketed glass vials or flasks

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation of Saturated Solutions: a. Add an excess amount of this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Seal the vials to prevent solvent evaporation. c. Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C). d. Agitate the samples for a predetermined equilibration time (e.g., 24-48 hours).

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the experimental temperature) syringe. c. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles. d. Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method.

  • Quantification by HPLC: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions. c. Inject the diluted sample onto the HPLC system and record the chromatogram. d. Determine the concentration of this compound in the diluted sample using the calibration curve. e. Calculate the solubility in the original solvent by accounting for the dilution factor.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the generated data, the following self-validating checks should be incorporated into the protocol:

  • Mass Balance: After determining the concentration in the supernatant, the remaining solid can be dried and weighed to perform a mass balance calculation.

  • Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached. The solubility value should be constant at the later time points.

  • Reproducibility: The experiment should be performed in triplicate to assess the precision of the method.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

G A Add Excess Solute to Solvent B Equilibrate at Constant Temperature A->B Agitation C Sample Supernatant B->C Settling D Filter Sample C->D E Dilute Sample D->E F HPLC Analysis E->F G Calculate Solubility F->G Using Calibration Curve

Caption: Workflow for solubility determination.

Conclusion

References

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  • Zhang, P., Wang, Z., & Li, X. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 41(12), 1102-1106.
  • Wikipedia. (2023, December 2). 4-Nitrobenzoic acid. Retrieved from [Link]

  • LookChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. Retrieved from [Link]

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  • ACS Publications. (1984). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Analytical Chemistry, 56(8), 1471-1476.
  • Rheolution. (n.d.). How to measure the solubility point of compounds in liquids using TURBIDI.T. Retrieved from [Link]

  • Lai, J., Yu, A., Yang, L., Zhang, Y., Shah, B. P., & Lee, K. B. (2016). Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Chemistry–A European Journal, 22(42), 14943-14949.
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  • GSRS. (n.d.). This compound. Retrieved from [Link]

  • Indian Journal of Chemistry. (1982). Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An.
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  • Google Patents. (n.d.). Method for determining solubility of a chemical compound.
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  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. Retrieved from [Link]

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An In-depth Technical Guide to the Melting Point of 3-Butoxy-4-nitrobenzoic Acid for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the melting point of 3-Butoxy-4-nitrobenzoic acid (CAS 72101-53-2), a key parameter for its identification, purity assessment, and quality control in research and drug development. This document delves into the theoretical underpinnings of melting point determination, practical experimental protocols, and the critical influence of synthesis and purification on this fundamental physical property.

Introduction: The Significance of a Melting Point

In the realm of pharmaceutical and chemical sciences, the melting point is a critical physical constant. For a crystalline solid like this compound, it is the temperature at which the material transitions from a solid to a liquid state. A sharp and well-defined melting point is a primary indicator of the purity of a crystalline compound. Conversely, the presence of impurities typically leads to a depression and broadening of the melting point range, a phenomenon rooted in the thermodynamics of mixtures. Therefore, the accurate determination of the melting point of this compound is not merely a routine measurement but a cornerstone of its quality assessment.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₅[1]
Molecular Weight 239.22 g/mol [1]
CAS Number 72101-53-2[1]
Appearance Solid (Form may vary based on purity and crystallization conditions)General knowledge
Melting Point 174 °C; 173-175 °C[2]

Synthesis and Purification: The Genesis of a Definitive Melting Point

The observed melting point of this compound is intrinsically linked to its synthetic route and subsequent purification. A robust and well-controlled process is paramount to achieving a high-purity product with a sharp melting point.

Synthetic Pathway

A plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the formation of an ether from an organohalide and an alkoxide. In this case, the synthesis would proceed in two conceptual stages:

  • Nitration of a Precursor: Synthesis of the key intermediate, 3-hydroxy-4-nitrobenzoic acid.

  • Williamson Ether Synthesis: Alkylation of 3-hydroxy-4-nitrobenzoic acid with a suitable butyl halide.

Synthesis_Pathway cluster_0 Stage 1: Nitration cluster_1 Stage 2: Williamson Ether Synthesis m-Hydroxybenzoic_acid m-Hydroxybenzoic Acid 3-Hydroxy-4-nitrobenzoic_acid 3-Hydroxy-4-nitrobenzoic Acid m-Hydroxybenzoic_acid->3-Hydroxy-4-nitrobenzoic_acid Nitrating Agent (e.g., HNO₃) 3-Butoxy-4-nitrobenzoic_acid This compound (Final Product) 3-Hydroxy-4-nitrobenzoic_acid->3-Butoxy-4-nitrobenzoic_acid Base (e.g., K₂CO₃) Solvent (e.g., DMF) Butyl_Halide Butyl Halide (e.g., 1-Bromobutane) Butyl_Halide->3-Butoxy-4-nitrobenzoic_acid

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Part A: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid

This protocol is adapted from established methods for the nitration of hydroxybenzoic acids.

  • Dissolution: In a fume hood, dissolve m-hydroxybenzoic acid in a suitable solvent such as acetonitrile.

  • Nitration: Slowly add a nitrating agent, for example, ammonium cerium(IV) nitrate, portion-wise to the stirred solution at room temperature.[3]

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Part B: Synthesis of this compound (Williamson Ether Synthesis)

This generalized protocol is based on the principles of the Williamson ether synthesis.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-hydroxy-4-nitrobenzoic acid, a suitable base (e.g., potassium carbonate), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

  • Alkylation: Add 1-bromobutane to the mixture.

  • Heating: Heat the reaction mixture to a temperature appropriate for the chosen solvent and reactants (e.g., 80-100 °C) and maintain for several hours.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Acidification: Acidify the aqueous mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

Recrystallization is a critical step to remove impurities and obtain a product with a sharp melting point. The choice of solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For carboxylic acids, polar solvents or solvent mixtures are often effective. Based on the purification of structurally similar compounds, an ethanol/water mixture is a promising solvent system.[6][7]

Protocol for Recrystallization:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Inducing Crystallization: To the hot, clear solution, add hot water dropwise until the solution becomes slightly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals. Subsequently, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the crystals thoroughly in a vacuum oven at a temperature below the melting point.

Melting Point Determination: A Self-Validating System

The accurate determination of the melting point is a validation of the synthesis and purification processes.

The Principle of Melting Point Depression

Pure crystalline solids have a characteristic, sharp melting point. The presence of even small amounts of soluble impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a lower melting point and a broader melting range.[8] Therefore, a narrow melting point range close to the literature value is a strong indication of high purity.

MeltingPoint_Concept cluster_0 Pure Compound cluster_1 Impure Compound A Solid Crystal Lattice (Ordered) B Liquid (Disordered) A->B Sharp Melting Point (T₁) Narrow Range C Solid Crystal Lattice with Impurities (Disrupted) D Liquid with Impurities (Disordered) C->D Depressed Melting Point (T₂ < T₁) Broad Range

Caption: Effect of impurities on melting point.

Standard Operating Procedure for Melting Point Determination

This protocol is in accordance with general best practices and aligns with the principles outlined in the United States Pharmacopeia (USP) chapter <741>.

  • Sample Preparation: Ensure the purified this compound is completely dry and finely powdered.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Heating Rate: Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point (approx. 174 °C). Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point). The range between these two temperatures is the melting point range.

  • Reporting: Report the result as a melting point range. For a highly pure sample, this range should be narrow (e.g., 0.5-1 °C).

Characterization and Purity Verification

Beyond the melting point, spectroscopic methods are essential for confirming the chemical identity and assessing the purity of the synthesized this compound. While specific, publicly available spectra for this compound are limited, the expected spectral features can be predicted based on its structure.

Note: The following are predicted spectral data based on the structure of this compound and data from analogous compounds. Experimental verification is mandatory.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Aromatic Protons: Expect signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic splitting patterns based on the substitution on the benzene ring.

  • Butoxy Group Protons: A triplet corresponding to the terminal methyl group (CH₃) around δ 0.9-1.0 ppm, two multiplets for the two methylene groups (CH₂) in the middle of the butyl chain (around δ 1.4-1.8 ppm), and a triplet for the methylene group attached to the oxygen (OCH₂) at a more downfield position (around δ 4.0-4.2 ppm).

  • Carboxylic Acid Proton: A broad singlet at a very downfield position (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected in the range of δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating butoxy group.

  • Butoxy Group Carbons: Four signals corresponding to the four carbons of the butyl chain, with the carbon attached to the oxygen (OCH₂) being the most downfield of the four.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the carboxylic acid hydroxyl group.

  • C=O Stretch: A strong absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

  • N-O Stretch: Strong absorption bands for the nitro group, typically appearing as two distinct peaks around 1500-1550 cm⁻¹ (asymmetric stretch) and 1330-1370 cm⁻¹ (symmetric stretch).

  • C-O Stretch: An absorption band for the ether linkage around 1200-1250 cm⁻¹.

  • Aromatic C-H and C=C Stretches: Characteristic absorptions in the aromatic region.

Conclusion

The melting point of this compound, with a reported value in the range of 173-175 °C, serves as a crucial indicator of its identity and purity. This technical guide has outlined the fundamental principles, from synthesis and purification to the meticulous determination of this physical constant. For researchers, scientists, and drug development professionals, adherence to rigorous experimental protocols, including a self-validating system of synthesis, purification, and characterization, is essential to ensure the quality and reliability of this compound in its intended applications. The combination of a sharp, accurate melting point with confirmatory spectroscopic data provides the highest level of confidence in the integrity of this important chemical compound.

References

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3-Butoxy-4-nitrobenzoic acid safety and handling

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 3-Butoxy-4-nitrobenzoic Acid

Introduction

This compound (CAS No: 72101-53-2) is a substituted aromatic carboxylic acid that serves as a key intermediate in various chemical syntheses, including the preparation of pharmaceuticals like Oxybuprocaine Hydrochloride.[1] Its molecular structure, featuring a nitro group and a butoxy substituent on the benzoic acid core, dictates its reactivity and also necessitates a thorough understanding of its potential hazards. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the critical safety protocols and handling procedures required to work with this compound responsibly. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Hazard Identification and Risk Assessment

While specific toxicological data for this compound is not extensively published, a robust safety assessment can be constructed by examining data from structurally similar aromatic nitro compounds. The primary hazards are associated with irritation and potential systemic effects characteristic of this chemical class.

1.1 GHS Hazard Classification (Inferred from Analogs)

Based on data for related compounds like 3-methyl-4-nitrobenzoic acid and 3-nitrobenzoic acid, this compound should be handled as a hazardous substance with the following potential classifications:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, in contact with skin, or if inhaled.[2][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[2][3][4]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2][3][4]

1.2 Primary Routes of Exposure and Health Effects

  • Inhalation: Inhalation of dust may cause irritation to the respiratory tract.[3][4]

  • Skin Contact: Direct contact can cause skin irritation.[2][4] Prolonged exposure should be avoided.

  • Eye Contact: The compound is a serious eye irritant, potentially causing significant damage if not addressed immediately.[2][4]

  • Ingestion: May be harmful if swallowed, potentially causing disturbances to the digestive tract.[2][5]

1.3 Systemic Effects of Aromatic Nitro Compounds

A crucial aspect of handling any aromatic nitro compound is the potential for systemic toxicity. As a class, these chemicals can cause methaemoglobinaemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. Symptoms can include headache, cyanosis (blue discoloration of the skin), cardiac dysrhythmias, a drop in blood pressure, and spasms. Although this specific effect is not confirmed for this compound, it is a critical potential hazard that must be considered in any risk assessment.

Risk Assessment Workflow

A mandatory risk assessment should precede any experiment involving this compound. The following diagram outlines the logical flow for this process.

cluster_assessment Risk Assessment Protocol A Identify Hazards (Irritant, Acute Toxicity, Potential Systemic Effects) B Evaluate Routes of Exposure (Inhalation, Skin/Eye Contact, Ingestion) A->B C Assess Experiment Scale & Conditions (Quantity, Dust, Aerosolization) B->C D Determine Control Measures C->D E Engineering Controls (Fume Hood) D->E F Personal Protective Equipment (Gloves, Goggles, Lab Coat) D->F G Administrative Controls (SOPs, Training) D->G H Review Emergency Procedures (Spill, Exposure, Fire) E->H F->H G->H I Proceed with Experiment H->I

Caption: Risk assessment workflow for handling this compound.

Chemical and Physical Properties

A clear understanding of the compound's properties is fundamental to its safe handling.

PropertyValueSource
CAS Number 72101-53-2[1]
Molecular Formula C₁₁H₁₃NO₅[1][6][7]
Molecular Weight 239.22 g/mol [1][6]
Monoisotopic Mass 239.07938 Da[7]
InChIKey RITZSLUFIIRTTQ-UHFFFAOYSA-N[7]

Safe Handling and Personal Protective Equipment (PPE)

Safe handling relies on a multi-layered approach combining engineering controls, appropriate PPE, and strict hygiene practices. The causality is simple: prevent all direct contact with the substance.

3.1 Engineering Controls

  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area. To prevent inhalation of dust, a certified chemical fume hood is mandatory.[8]

3.2 Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][5][9] A face shield may be required for larger quantities or when there is a significant splash risk.

  • Skin Protection: Wear impervious clothing, such as a lab coat, to prevent skin exposure.[5][9]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn.[8] Gloves must be inspected before use and removed using the proper technique to avoid skin contact.[9]

  • Respiratory Protection: If dust is generated outside of a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required.[2][4]

3.3 Hygiene Measures

  • Wash hands thoroughly after handling the chemical and before breaks or leaving the laboratory.[2][10][11]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2][10][12]

  • Contaminated clothing should be removed immediately and laundered separately before reuse.[5][12]

Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, well-ventilated place.[2][4][9] Keep containers tightly closed to prevent moisture absorption and contamination.[4][9][10]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[2][4]

Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

5.1 First Aid Measures

  • Inhalation: Remove the individual from the exposure area to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][4][5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, seek medical advice.[2][4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]

  • Ingestion: Clean the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

5.2 Spill Response Protocol

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

cluster_spill Spill Response Protocol A ALERT Inform personnel in the immediate area B ASSESS Ensure spill is manageable. Don appropriate PPE. A->B C CONTAIN Cover spill with dry, inert absorbent material (e.g., sand, vermiculite) B->C D CLEAN Carefully sweep or scoop up material. Avoid generating dust. C->D E DISPOSE Place material and contaminated cleaning supplies into a labeled, sealed hazardous waste container. D->E F DECONTAMINATE Clean the spill area thoroughly with soap and water. E->F G DOCUMENT Report the incident according to institutional protocols. F->G

Caption: Step-by-step workflow for cleaning up a this compound spill.

5.3 Firefighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2][4][10]

  • Hazards from Combustion: During a fire, hazardous gases such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂) may be produced.[2][4]

  • Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with fumes and skin.[2][4][5]

Disposal Considerations

Chemical waste must be managed in a way that ensures environmental and personnel safety.

  • Waste Classification: this compound is considered hazardous waste. Direct disposal into drains or general trash is strictly prohibited.[8]

  • Disposal Method: All waste material must be disposed of through a licensed and certified professional waste disposal service in accordance with local, state, and federal regulations.[8][10]

  • Container Management: Collect waste in a designated, suitable, and properly labeled container.[8][9] Keep the container sealed when not in use and store it in a secure waste accumulation area.[8]

References

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Introduction: A Molecule Defined by Purpose

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Application of 3-Butoxy-4-nitrobenzoic Acid

The story of this compound is not one of serendipitous discovery in nature, but of deliberate chemical design. As a substituted nitrobenzoic acid, its value lies in its specific arrangement of functional groups: a carboxylic acid, a nitro group, and a butoxy ether. This trifecta of reactivity makes it a highly valuable intermediate in multi-step organic synthesis, particularly within the pharmaceutical industry. Its primary claim to significance is its role as a key building block in the synthesis of Oxybuprocaine, a widely used topical anesthetic.[1] This guide provides a detailed exploration of the synthesis, mechanistic underpinnings, and practical applications of this purpose-built molecule, tailored for researchers and professionals in chemical and drug development.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its physical and chemical identifiers. These properties dictate its handling, reactivity, and analytical profile.

PropertyValue
Molecular Formula C₁₁H₁₃NO₅[2]
Molecular Weight 239.23 g/mol [2]
CAS Number 72101-53-2[1]
Appearance Typically a yellow to brown crystalline powder (inferred from related nitroaromatic compounds)
IUPAC Name This compound[3]
SMILES CCCCOc1cc(ccc1[O-])C(=O)O[2][3]
InChI InChI=1S/C11H13NO5/c1-2-3-6-17-10-7-8(11(13)14)4-5-9(10)12(15)16/h4-5,7H,2-3,6H2,1H3,(H,13,14)[2][3]

The Synthetic Pathway: A Tale of Two Reactions

The creation of this compound is a classic illustration of strategic organic synthesis, primarily achieved through the venerable Williamson ether synthesis. This approach relies on the initial synthesis of a key precursor, 3-Hydroxy-4-nitrobenzoic acid.

Part 1: Forging the Precursor - Synthesis of 3-Hydroxy-4-nitrobenzoic acid

The journey begins with the nitration of m-hydroxybenzoic acid. This electrophilic aromatic substitution reaction introduces the nitro group onto the benzene ring, ortho to the hydroxyl group and meta to the carboxylic acid.

Experimental Protocol: Nitration of m-Hydroxybenzoic Acid

  • Dissolution: Dissolve 50 g of m-hydroxybenzoic acid in 175 mL of hot nitrobenzene.[4]

  • Cooling: Cool the solution to a temperature range of 35-40°C.[4]

  • Nitration: Slowly add a solution of 17 mL of fuming nitric acid dissolved in an equal volume of nitrobenzene. This addition should be performed dropwise with constant stirring over approximately 4 hours to control the exothermic reaction.[4]

  • Isolation: Upon completion, filter the resulting solid product from the reaction mixture.[4]

  • Washing: Wash the crude product with carbon tetrachloride to remove residual nitrobenzene.[4]

  • Purification: Recrystallize the product from dilute alcohol to yield purified 3-Hydroxy-4-nitrobenzoic acid.[4]

Part 2: The Core Transformation - Williamson Ether Synthesis

With the precursor in hand, the critical butoxy group is introduced via the Williamson ether synthesis. This Sₙ2 reaction is a robust and widely used method for forming ethers.[5] The reaction proceeds by deprotonating the phenolic hydroxyl group of the precursor to form a potent nucleophile (an alkoxide), which then attacks an electrophilic primary alkyl halide, in this case, a butyl halide.[5][6]

Causality Behind Experimental Choices:

  • The Base is Essential: The phenolic proton of 3-hydroxy-4-nitrobenzoic acid is acidic, but the resulting phenoxide is a far superior nucleophile. A base (e.g., Sodium Hydroxide, Potassium Carbonate) is required to deprotonate the phenol, dramatically accelerating the rate of reaction.[6]

  • Primacy of the Alkyl Halide: The choice of a primary alkyl halide, such as n-butyl iodide or n-butyl bromide, is critical. This ensures the reaction proceeds via the desired Sₙ2 pathway.[6][7] Using secondary or tertiary alkyl halides would lead to the competing E2 elimination reaction becoming the dominant pathway, resulting in the formation of an alkene instead of the desired ether.[7]

  • Solvent Selection: Polar aprotic solvents like DMF or acetonitrile are often preferred. They effectively solvate the cation of the base (e.g., Na⁺, K⁺) but do not extensively solvate the alkoxide nucleophile, leaving it "naked" and highly reactive.[7]

Experimental Protocol: Synthesis of this compound

Note: This is a generalized protocol based on established Williamson ether synthesis principles and related literature procedures.[8][9]

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-Hydroxy-4-nitrobenzoic acid (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF, acetone).

  • Base Addition: Add a slight excess of a suitable base, such as anhydrous potassium carbonate (approx. 1.5-2.0 equivalents).

  • Alkyl Halide Addition: Add n-butyl iodide or n-butyl bromide (approx. 1.1-1.2 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, filter off the inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and DMF. The aqueous layer should be acidified with HCl, which will protonate the carboxylic acid, making the final product less water-soluble. Extract the product into the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Diagram of the Williamson Ether Synthesis Workflow

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Williamson Ether Synthesis (SN2) A m-Hydroxybenzoic Acid B 3-Hydroxy-4-nitrobenzoic Acid A->B Nitration (Fuming HNO3) C Deprotonation (Base, e.g., K2CO3) B->C D Nucleophilic Attack C->D E 3-Butoxy-4-nitrobenzoic Acid D->E F n-Butyl Halide (e.g., n-Butyl Iodide) F->D G Start 3-Hydroxy-4-nitrobenzoic Acid (Precursor) Intermediate 3-Butoxy-4-nitrobenzoic Acid (Key Intermediate) Start->Intermediate Williamson Ether Synthesis Transform Further Synthetic Steps (e.g., Nitro Reduction, Amidation) Intermediate->Transform End Active Pharmaceutical Ingredient (API) (e.g., Oxybuprocaine) Transform->End

Caption: From precursor to pharmaceutical application.

Conclusion

This compound stands as a testament to the power of targeted organic synthesis. Its "discovery" is rooted in the strategic application of fundamental reactions like electrophilic nitration and the Williamson ether synthesis to create a molecule with a specific industrial purpose. While not a household name, its role as a key intermediate underscores the critical importance of such building-block compounds in the pipeline of drug development, enabling the efficient and scalable synthesis of life-enhancing therapeutics.

References

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  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
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A Technical Guide to the Theoretical and Computational Analysis of 3-Butoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the theoretical investigation of 3-Butoxy-4-nitrobenzoic acid, a substituted nitrobenzoic acid with potential applications in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-destructive means to elucidate the fundamental structural, spectroscopic, and electronic properties of this molecule. This document outlines a complete computational protocol, from geometry optimization to the prediction of spectroscopic signatures (FT-IR, NMR) and the analysis of molecular reactivity through Frontier Molecular Orbitals (HOMO-LUMO) and Molecular Electrostatic Potential (MEP) maps. The methodologies described herein are grounded in established computational practices for similar benzoic acid derivatives, ensuring a robust and scientifically valid approach. This guide is intended for researchers and drug development professionals seeking to apply in silico techniques to characterize and predict the behavior of novel organic compounds.

Introduction: The Rationale for a Theoretical Approach

Substituted benzoic acids are a cornerstone of organic chemistry, serving as crucial intermediates and possessing a wide range of biological activities.[1] The introduction of a nitro group (NO₂) often imparts unique electronic properties and biological functions, making nitrobenzoic acids valuable scaffolds in pharmaceutical design and materials science.[2][3] The specific molecule of interest, this compound (C₁₁H₁₃NO₅), combines the electron-withdrawing nature of the nitro and carboxylic acid groups with the electron-donating, sterically influential butoxy group.[4][5]

Understanding the interplay of these functional groups is critical to predicting the molecule's behavior. Key questions regarding its three-dimensional structure, stability, sites of reactivity, and spectroscopic fingerprint can be addressed efficiently and accurately through theoretical studies. Computational chemistry provides a predictive lens, allowing us to:

  • Determine the most stable molecular conformation.

  • Simulate vibrational (IR) and magnetic resonance (NMR) spectra to aid in experimental characterization.

  • Quantify electronic properties to predict chemical reactivity and intermolecular interactions.

This guide details the application of Density Functional Theory (DFT), a quantum chemical method that balances computational cost and accuracy, to build a complete molecular and electronic profile of this compound.[6][7]

Computational Methodology: A Validating Protocol

The trustworthiness of any theoretical study hinges on a well-defined and validated computational protocol. The methods outlined below are selected based on their proven success in characterizing related organic molecules.[3][8]

Software and Theoretical Level

All calculations should be performed using a comprehensive quantum chemistry software package like Gaussian. The core of the theoretical approach is Density Functional Theory (DFT).

  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the recommended choice. It has a long track record of providing reliable results for the geometries and vibrational frequencies of a wide array of organic compounds.[9][10]

  • Basis Set: The 6-311++G(d,p) basis set is selected. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs on oxygen and nitrogen atoms, while polarization functions (d,p) are necessary to correctly model the bonding environment.

Step-by-Step Computational Workflow

Step 1: Geometry Optimization The initial step is to determine the molecule's most stable three-dimensional structure. The optimization is performed without any geometric constraints to locate the global minimum on the potential energy surface.

Step 2: Vibrational Frequency Analysis Following optimization, a frequency calculation is performed at the same B3LYP/6-311++G(d,p) level of theory. This serves two purposes:

  • Verification: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

  • Spectra Prediction: The calculation yields harmonic vibrational frequencies that directly correspond to the peaks in an infrared (IR) spectrum. These theoretical frequencies are typically scaled by a factor (~0.967 for B3LYP) to correct for anharmonicity and achieve better agreement with experimental data.[3]

Step 3: NMR Chemical Shift Calculation The Gauge-Independent Atomic Orbital (GIAO) method is employed to calculate the isotropic magnetic shielding tensors. The ¹H and ¹³C NMR chemical shifts are then predicted relative to the shielding of tetramethylsilane (TMS), calculated at the identical level of theory.

Step 4: Electronic Property Analysis From the optimized wave function, several key electronic properties are derived:

  • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular stability and reactivity.[11]

  • Molecular Electrostatic Potential (MEP): The MEP is plotted onto the molecule's electron density surface. This creates a color-coded map that reveals the charge distribution, identifying regions prone to electrophilic or nucleophilic attack.[9]

G cluster_input Input Phase cluster_calc DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Data Analysis & Interpretation Input Initial Structure of This compound Opt Geometry Optimization Input->Opt Freq Frequency Calculation Opt->Freq NMR GIAO NMR Calculation Opt->NMR MEP_FMO MEP & FMO Analysis Opt->MEP_FMO Geom Optimized Geometry (Bond Lengths, Angles) Freq->Geom Confirms Energy Min. Spectra Predicted Spectra (IR, NMR) Freq->Spectra NMR->Spectra Reactivity Reactivity Prediction (HOMO-LUMO, MEP) MEP_FMO->Reactivity

Caption: Computational workflow for the theoretical analysis of this compound.

Predicted Results and Scientific Discussion

While the actual calculations are beyond this guide's scope, we present plausible data based on studies of analogous compounds like 3-methyl-4-nitrobenzoic acid.[3] This section serves as a template for interpreting real computational output.

Molecular Geometry

The optimized structure would likely show a planar benzoic acid core, with the carboxylic acid group potentially forming an intramolecular hydrogen bond with the butoxy oxygen. The butoxy chain would adopt a low-energy staggered conformation.

Parameter Predicted Value (Å) Parameter Predicted Value (deg)
C=O (carbonyl)~1.21O-C=O (carboxyl)~123.0
C-O (carboxyl)~1.35C-N-O (nitro)~118.0
N=O (nitro)~1.22C-O-C (ether)~117.5
C-N (aromatic)~1.48
Table 1: Predicted key geometric parameters for this compound.
Vibrational Spectroscopy Analysis

The theoretical IR spectrum is a powerful tool for experimental validation. Key vibrational modes can be unambiguously assigned.

Vibrational Mode Predicted Scaled Wavenumber (cm⁻¹) Description of Motion
O-H stretch (carboxyl)~3450Stretching of the acidic proton
C-H stretch (aromatic)~3100Stretching of C-H bonds on the ring
C-H stretch (aliphatic)~2960Stretching of C-H bonds in the butoxy group
C=O stretch (carboxyl)~1725Stretching of the carbonyl double bond
NO₂ asymmetric stretch~1530Asymmetric stretching of the nitro group
NO₂ symmetric stretch~1350Symmetric stretching of the nitro group
C-O stretch (ether)~1250Stretching of the aryl-ether C-O bond
Table 2: Predicted principal vibrational frequencies and their assignments.[3][9]
Electronic Properties and Chemical Reactivity

The electronic landscape of the molecule dictates its reactivity.

  • Frontier Molecular Orbitals (FMO): The HOMO is expected to be localized primarily on the butoxy group and the aromatic ring, which are the most electron-rich regions. The LUMO will likely be centered on the electron-deficient nitro group and the carboxylic acid moiety. A moderate HOMO-LUMO energy gap (~4-5 eV) would suggest good kinetic stability.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual guide to reactivity.

    • Most Negative Potential (Red/Yellow): This region, indicating high electron density and susceptibility to electrophilic attack, will be located on the oxygens of the nitro and carbonyl groups.

    • Most Positive Potential (Blue): This region, indicating electron deficiency and the site for nucleophilic attack, will be concentrated on the acidic proton of the carboxylic acid group.

HOMO HOMO Energy (Highest Occupied) Reactivity Chemical Reactivity HOMO->Reactivity Donates e⁻ LUMO LUMO Energy (Lowest Unoccupied) LUMO->Reactivity Accepts e⁻ Gap HOMO-LUMO Gap (ΔE = ELUMO - EHOMO) Stability Kinetic Stability Gap->Stability Large gap implies high stability MEP Molecular Electrostatic Potential (MEP) Nucleophilic Nucleophilic Sites (e.g., NO₂, C=O oxygens) MEP->Nucleophilic Identifies (Negative Potential) Electrophilic Electrophilic Sites (e.g., Carboxyl H+) MEP->Electrophilic Identifies (Positive Potential)

Caption: Relationship between calculated electronic properties and predicted molecular reactivity.

Conclusion and Outlook

This guide presents a robust theoretical framework for the comprehensive characterization of this compound using DFT calculations. The proposed workflow enables the determination of its stable geometry and the prediction of its spectroscopic and electronic properties. The resulting in silico data provides a foundational understanding of the molecule, predicting its reactivity and furnishing a theoretical benchmark that is indispensable for guiding and validating future experimental synthesis and analysis. This synergy between computational prediction and experimental verification accelerates the discovery process for novel chemical entities.

References

  • Saršūns, K., Kons, A., Rekis, T., & Bērziņš, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ChemRxiv. [Link][2][12][13]

  • Saršūns, K., Kons, A., Rekis, T., & Bērziņš, A. (2023). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. ResearchGate. [Link][14][15]

  • Szafran, M., et al. (2011). Experimental and theoretical study on benzoic acid derivatives. ResearchGate. [Link][8]

  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4873-4883. [Link][1]

  • Seferoğlu, Z., et al. (2022). Synthesis and Theoretical Calculations of Benzoic Acid-Based New Mono Azo Dye. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 10(6), 2246-2258. [Link][9]

  • Singh, D., et al. (2023). Crystallographic, Quantum Chemical and Molecular Docking Analysis of a Benzoic Acid Derivative. Indian Journal of Pure & Applied Physics, 61(9), 748-761. [Link][11]

  • Satpute, M. S., et al. (2019). synthesis and antibacterial activity of novel 3- hydroxy benzoic acid hybrid derivatives. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]

  • Lai, J., et al. Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. Centers for Disease Control and Prevention. [Link][16]

  • Global Substance Registration System. This compound. [Link][4]

  • PubChemLite. This compound (C11H13NO5). [Link][5]

  • Jacobsen, E. N., et al. (2022). DFT-Based Stereochemical Rationales for the Bifunctional Brønsted Acid/Base-Catalyzed Diastereodivergent and Enantioselective aza-Henry Reactions of α-Nitro Esters. ACS Catalysis, 12(3), 1569-1579. [Link][6]

  • Prashanth, J., et al. (2016). Experimental and theoretical study of 3-methyl-4-nitrobenzoic acid using DFT and IVP methods. Journal of Physics: Conference Series, 759, 012057. [Link][3]

  • Hou, G. L., & Wang, Y. (2021). DFT studies of proton transfer of 2, 4-dihydroxybenzoic acid derivatives. ChemRxiv. [Link][7]

  • Karacan, M. N., et al. (2023). Improved Syntheses, Crystal Structures Analysis, DFT Calculation, Anticancer and Antibacterial Properties of Some 4‑(Benzylamino)benzoic Acid Derivatives. ACS Omega, 8(39), 35875-35890. [Link][17]

  • Babu, S. N. N., et al. (2011). 4-tert-Butylamino-3-nitrobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. [Link][18]

  • Tamer, Ö., et al. (2016). Synthesis, crystal structure and electronic applications of monocarboxylic acid substituted phthalonitrile derivatives combined with DFT studies. Journal of Molecular Structure, 1108, 645-655. [Link][10]

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Methodological & Application

Application Note & Protocol: Synthesis of 3-Butoxy-4-nitrobenzoic Acid via Williamson Ether Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-Butoxy-4-nitrobenzoic acid from 4-hydroxy-3-nitrobenzoic acid. The protocol is centered on the Williamson ether synthesis, a robust and widely adopted method for ether formation. This application note delves into the underlying reaction mechanism, offers a detailed step-by-step experimental protocol, outlines critical safety precautions, and provides troubleshooting guidance. The objective is to equip researchers with the necessary technical knowledge and practical insights to successfully perform this synthesis, yielding a key intermediate for various research and development applications.

Introduction and Scientific Background

This compound is a valuable chemical intermediate, characterized by its substituted benzoic acid framework. The presence of a carboxylic acid, a nitro group, and an ether linkage makes it a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science.

The conversion of 4-hydroxy-3-nitrobenzoic acid to its butoxy derivative is most effectively achieved through the Williamson ether synthesis . This classic organic reaction, developed by Alexander Williamson in 1850, remains one of the most reliable methods for preparing symmetrical and asymmetrical ethers.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] In this specific application, the process involves the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid to form a potent nucleophile (a phenoxide ion), which then attacks an electrophilic butyl halide.

Reaction Mechanism: The SN2 Pathway

The synthesis is a two-step process occurring in a single pot:

  • Deprotonation: The acidic proton of the phenolic hydroxyl group on 4-hydroxy-3-nitrobenzoic acid is abstracted by a base. This generates a resonance-stabilized phenoxide ion. The choice of a suitable base is critical; it must be strong enough to deprotonate the phenol (pKa ≈ 10) but not so strong as to cause unwanted side reactions. Potassium carbonate (K₂CO₃) is an excellent choice for this purpose as it is sufficiently basic, inexpensive, and easy to handle.

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile and attacks the primary carbon atom of the alkylating agent (1-bromobutane) in a concerted SN2 fashion.[1][2] This backside attack displaces the bromide leaving group, forming the C-O ether bond and yielding the final product, this compound. The use of a primary alkyl halide like 1-bromobutane is crucial, as secondary and tertiary halides are prone to undergoing competing elimination (E2) reactions, which would reduce the yield of the desired ether.[1][2]

A polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is employed to facilitate this reaction. Such solvents are capable of solvating the cation (K⁺) while leaving the phenoxide anion relatively free and highly nucleophilic, thus accelerating the rate of the SN2 reaction.

Detailed Experimental Protocol

This protocol outlines the laboratory-scale synthesis of this compound.

Materials and Equipment
  • Reagents:

    • 4-hydroxy-3-nitrobenzoic acid (≥98%)

    • 1-Bromobutane (≥99%)

    • Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

    • N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

    • Hydrochloric Acid (HCl), concentrated (37%)

    • Ethyl Acetate (EtOAc), reagent grade

    • Hexanes, reagent grade

    • Deionized Water

  • Equipment:

    • Three-neck round-bottom flask (250 mL)

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Separatory funnel (500 mL)

    • Büchner funnel and filter flask

    • Standard laboratory glassware

    • Rotary evaporator

Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxy-3-nitrobenzoic acid (10.0 g, 54.6 mmol).

    • Add anhydrous potassium carbonate (11.3 g, 81.9 mmol, 1.5 equivalents).

    • Add 100 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Alkylation:

    • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

    • Using a dropping funnel or syringe, add 1-bromobutane (7.0 mL, 8.9 g, 65.5 mmol, 1.2 equivalents) to the suspension.

    • Heat the reaction mixture to 70-80°C using a heating mantle.

  • Reaction Monitoring:

    • Maintain the temperature and allow the reaction to stir for 4-6 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes with 1% acetic acid. The disappearance of the starting material spot indicates reaction completion.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture slowly into a beaker containing 400 mL of cold deionized water while stirring.

    • Acidify the aqueous solution to a pH of approximately 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. This step protonates the carboxylate, causing the product to precipitate.[4]

    • Stir the resulting suspension in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual DMF.

  • Purification:

    • The crude product can be purified by recrystallization.

    • Transfer the solid to a beaker and dissolve it in a minimal amount of hot ethanol.

    • Slowly add hot deionized water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce crystallization.

    • Filter the purified crystals, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Combine Reactants (4-hydroxy-3-nitrobenzoic acid, K₂CO₃, DMF) B 2. Add Alkylating Agent (1-Bromobutane) A->B C 3. Heat & Stir (70-80°C, 4-6 hours) B->C D 4. Quench Reaction (Pour into cold water) C->D E 5. Acidify (Add HCl to pH 1-2) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Recrystallize (Ethanol/Water) F->G H 8. Dry Final Product (Under Vacuum) G->H I 9. Characterize (NMR, MS, MP) H->I

Sources

3-Butoxy-4-nitrobenzoic Acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Butoxy-4-nitrobenzoic Acid

In the landscape of modern drug discovery and development, the efficient synthesis of complex molecular architectures is paramount. Substituted benzoic acids are foundational scaffolds in medicinal chemistry, offering a versatile platform for the elaboration of novel therapeutic agents. Among these, this compound (CAS No: 72101-53-2) has emerged as a crucial intermediate, particularly in the synthesis of local anesthetics. Its structure, featuring a butoxy group and a nitro group on the benzoic acid core, provides two key points of functionality. The nitro group can be readily reduced to an amine, a common pharmacophore, while the carboxylic acid allows for ester or amide bond formation, enabling the connection of various side chains to modulate the compound's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on providing researchers and drug development professionals with detailed, field-proven protocols.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of an intermediate is essential for its effective use in synthesis and for ensuring laboratory safety.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 72101-53-2
Molecular Formula C₁₁H₁₃NO₅[1]
Molecular Weight 239.23 g/mol [1]
Appearance Expected to be a solidGeneral knowledge
Melting Point Not available
Boiling Point ~422.4 °C (predicted)General knowledge
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and ethyl acetate.General knowledge

Safety and Handling Precautions:

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[2]

  • In case of contact:

    • Skin: Wash immediately with plenty of soap and water.

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move to fresh air.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that begins with the readily available starting material, 3-hydroxybenzoic acid. The overall synthetic pathway involves a regioselective nitration followed by a Williamson ether synthesis.

Diagram 1: Overall Synthetic Pathway

Synthesis_Pathway Start 3-Hydroxybenzoic Acid Intermediate1 3-Hydroxy-4-nitrobenzoic Acid Start->Intermediate1 Nitration (HNO₃/H₂SO₄) Intermediate2 Ethyl 3-Hydroxy-4-nitrobenzoate Intermediate1->Intermediate2 Esterification (Ethanol, H₂SO₄) Intermediate3 Ethyl 3-Butoxy-4-nitrobenzoate Intermediate2->Intermediate3 Williamson Ether Synthesis (1-Bromobutane, K₂CO₃) Product This compound Intermediate3->Product Hydrolysis (NaOH, H₂O/EtOH) Oxybuprocaine_Synthesis Start This compound Intermediate 4-Amino-3-butoxybenzoic Acid Start->Intermediate Reduction (e.g., H₂, Pd/C or Sn/HCl) Product Oxybuprocaine Intermediate->Product Esterification (2-(diethylamino)ethanol, DCC or SOCl₂ then alcohol)

Sources

Application Notes & Protocols: The Strategic Role of 3-Butoxy-4-nitrobenzoic Acid in the Synthesis of Oxybuprocaine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Oxybuprocaine hydrochloride, also known as benoxinate, is a potent ester-type topical anesthetic with significant applications in ophthalmology and otolaryngology.[1][2][3] Its clinical efficacy is derived from the reversible blockade of voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and conduction of nerve impulses.[2][4][5] The synthesis of this active pharmaceutical ingredient (API) is a multi-step process where the selection and handling of precursors are critical for yield and purity. This document provides a detailed technical guide on the synthetic pathway leading to Oxybuprocaine Hydrochloride, with a specific focus on the pivotal role of 3-Butoxy-4-nitrobenzoic acid as the core structural scaffold. We will elucidate the chemical logic behind the synthetic strategy, provide detailed, field-tested protocols for each major transformation, and offer insights into process control and characterization.

Introduction: The Synthetic Blueprint

The preparation of Oxybuprocaine involves a logical and well-established sequence of chemical transformations. The overall strategy hinges on constructing the final molecule by first assembling a key nitro-containing intermediate, followed by a crucial reduction step to install the primary aromatic amine necessary for its anesthetic activity. This compound serves as the foundational starting material, providing the benzene ring pre-functionalized with the butoxy group and a nitro group, which acts as a masked amine.

The synthesis can be dissected into three core stages:

  • Esterification: Formation of an ester linkage between this compound and 2-(diethylamino)ethanol. This step introduces the amino alcohol side-chain responsible for the hydrophilic character of the final molecule.

  • Reduction: Selective reduction of the aromatic nitro group to a primary amine. This is the final and critical step to "unmask" the pharmacologically active 4-amino moiety.

  • Salt Formation: Conversion of the oily free-base, Oxybuprocaine, into its stable, water-soluble hydrochloride salt, which is the form used in pharmaceutical preparations.[6]

The following workflow diagram provides a high-level overview of this synthetic pathway.

G cluster_0 Stage 1: Ester Intermediate Synthesis cluster_1 Stage 2: Reduction & Salt Formation A This compound B Activation (e.g., with Thionyl Chloride) A->B C 3-Butoxy-4-nitrobenzoyl chloride B->C D Esterification (with 2-(diethylamino)ethanol) C->D E 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate D->E F Reduction of Nitro Group (e.g., Catalytic Hydrogenation) E->F G Oxybuprocaine (Free Base) F->G H Salt Formation (with HCl) G->H I Oxybuprocaine Hydrochloride H->I

Caption: High-level workflow for the synthesis of Oxybuprocaine HCl.

Part I: Synthesis of the Key Intermediate: 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate

Scientific Principle & Rationale

Direct esterification of a carboxylic acid with an alcohol is often an equilibrium-limited process requiring harsh conditions (e.g., strong acid catalysts and high temperatures), which can be incompatible with other functional groups. To achieve a high-yield, irreversible reaction under milder conditions, the carboxylic acid is first converted into a more reactive acylating agent. The formation of an acyl chloride is a classic and highly effective strategy.

Thionyl chloride (SOCl₂) is the reagent of choice for this transformation. It reacts with the carboxylic acid to form the highly electrophilic acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride gas) conveniently escaping the reaction mixture, driving the reaction to completion. The subsequent reaction of this acyl chloride with 2-(diethylamino)ethanol is a rapid nucleophilic acyl substitution, yielding the desired ester intermediate.

G cluster_activation Step A: Activation cluster_esterification Step B: Esterification Acid This compound Thionyl + SOCl₂ Acid->Thionyl Chloride 3-Butoxy-4-nitrobenzoyl chloride (Reactive Intermediate) Thionyl->Chloride Alcohol + 2-(diethylamino)ethanol Chloride->Alcohol Ester Nitro-ester Intermediate Alcohol->Ester

Caption: The two-step process for forming the ester intermediate.

Detailed Experimental Protocol

Step A: Preparation of 3-Butoxy-4-nitrobenzoyl chloride

  • Reagent Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet bubbler (to neutralize HCl gas), place dry this compound (e.g., 7.9 g).

  • Reaction Initiation: Add thionyl chloride (e.g., 25 cc) to the flask.

  • Thermal Conditions: Gently heat the mixture to reflux and maintain for approximately 45 minutes.[7] The solid acid will dissolve as it converts to the liquid acid chloride.

  • Reagent Removal: After the reaction is complete, allow the mixture to cool. Remove the excess thionyl chloride under reduced pressure (vacuum). The resulting yellow, oily residue is the crude 3-Butoxy-4-nitrobenzoyl chloride, which may solidify upon cooling.[7] This intermediate is typically used directly in the next step without further purification.

Step B: Esterification to form 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate

  • Reagent Setup: To the flask containing the crude acid chloride (e.g., 7.3 g), add a solution of 2-(diethylamino)ethanol (e.g., 6.6 g) dissolved in an absolute, anhydrous solvent such as benzene (e.g., 20 cc).[7]

  • Thermal Conditions: Warm the reaction mixture on a water bath for approximately 1 hour.[7]

  • Work-up and Extraction: After cooling to room temperature, treat the mixture with a solution of sodium carbonate or sodium hydroxide to neutralize any remaining acid and the hydrochloride salt of the product. Extract the aqueous layer with ether.

  • Drying and Concentration: Combine the organic layers (benzene and ether) and dry them over a suitable drying agent like anhydrous potassium carbonate. Remove the solvents by distillation under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate as a viscous oil.[7]

Data Summary: Reagents and Conditions
ParameterStep A: Acyl Chloride FormationStep B: Esterification
Key Reagent This compound3-Butoxy-4-nitrobenzoyl chloride
Co-Reagent Thionyl Chloride (SOCl₂)2-(diethylamino)ethanol
Solvent None (SOCl₂ in excess)Absolute Benzene
Temperature RefluxWater Bath (Warm)
Duration ~45 minutes[7]~1 hour[7]
Work-up Vacuum removal of excess SOCl₂Basic wash, ether extraction
Expected Product Yellow oil/solid[7]Oil, B.P. ~215°C @ 2.5 mmHg[7]

Part II: Synthesis of Oxybuprocaine (Free Base) via Reduction

Scientific Principle & Rationale

The conversion of an aromatic nitro compound to an aniline is a cornerstone transformation in medicinal chemistry. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this purpose. Raney Nickel is a commonly used, highly active catalyst for this reaction.[1][7] The process involves the transfer of hydrogen (H₂) atoms to the nitro group on the surface of the catalyst, selectively reducing it to a primary amine without affecting the ester or butoxy ether functionalities.

Alternative reduction methods include using metals in acidic media, such as iron/HCl or tin/HCl, but catalytic hydrogenation is often preferred for its cleaner reaction profile and easier product isolation.

G Nitro Nitro-ester Intermediate (-NO₂) Catalyst Raney Nickel Catalyst + H₂ Gas Nitro->Catalyst Amine Oxybuprocaine Free Base (-NH₂) Catalyst->Amine

Caption: Catalytic hydrogenation of the nitro group to the amine.

Detailed Experimental Protocol
  • Reagent Setup: In a suitable hydrogenation vessel, dissolve the purified 2-(diethylamino)ethyl 3-butoxy-4-nitrobenzoate (e.g., 5.0 g) in an anhydrous solvent such as absolute ethanol.[7]

  • Catalyst Addition: Carefully add freshly prepared Raney Nickel catalyst to the solution under an inert atmosphere.

  • Hydrogenation: Place the vessel on a hydrogenation apparatus. Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen. Agitate the mixture vigorously.

  • Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is typically complete when hydrogen absorption ceases (which can take several hours, e.g., 5 hours).[7]

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the pyrophoric Raney Nickel catalyst. Thoroughly wash the filter cake with the reaction solvent (ethanol).

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to yield the crude Oxybuprocaine free base as an almost colorless oil.[7] It can be further purified by vacuum distillation if necessary.

Part III: Preparation and Purification of Oxybuprocaine Hydrochloride

Scientific Principle & Rationale

The free base of Oxybuprocaine is an oil and is not ideal for pharmaceutical formulation due to its limited water solubility and stability. Conversion to a hydrochloride salt is achieved by a simple acid-base reaction. The lone pair of electrons on the tertiary nitrogen of the diethylamino group acts as a base, accepting a proton from hydrogen chloride (HCl). This forms a quaternary ammonium salt, which is ionic and typically a crystalline solid with significantly improved water solubility and stability, making it suitable for ophthalmic solutions.[6]

Detailed Experimental Protocol
  • Solution Preparation: Dissolve the oily Oxybuprocaine free base in a dry, non-polar solvent like absolute ether.[7]

  • Precipitation: Bubble dry hydrogen chloride gas through the solution, or add a saturated solution of HCl in an anhydrous solvent (e.g., ether or isopropanol) dropwise with stirring.

  • Isolation: The Oxybuprocaine Hydrochloride will precipitate out of the solution as a white solid. Collect the solid by suction filtration.

  • Purification: The purity of the final product is crucial. Recrystallize the crude hydrochloride salt from a suitable solvent mixture, such as ethanol/ether, to obtain pure, crystalline Oxybuprocaine Hydrochloride.[7]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Characterization and Quality Control

The final product should be characterized to confirm its identity and purity.

TestSpecificationPurpose
Appearance White crystalline powder[6]Confirms physical form
Melting Point ~196-197°C (dihydrochloride form)[7]Indicator of purity
Solubility Very soluble in water, freely in ethanol[6]Confirms suitability for aqueous formulations
pH (1 in 10 solution) 5.0 - 6.0[6]Ensures compatibility with physiological conditions
TLC Single spot against a standardAssesses purity and presence of related substances[6]
Spectroscopy (IR, NMR) Match reference spectraConfirms molecular structure

References

  • Oxybuprocaine hydrochloride - LookChem. [Link]

  • Oxybuprocaine - Wikipedia. [Link]

  • Product Detail Oxybuprocaine Hydrochloride - C2 Pharma. [Link]

  • Official Monographs for Part I / Oxybuprocaine Hydrochloride - Japanese Pharmacopoeia. [Link]

  • Oxybuprocaine - PubChem. [Link]

  • Oxybuprocaine Hydrochloride - PubChem. [Link]

  • Oxybuprocaine Impurities and Related Compound - Veeprho. [Link]

  • Oxybuprocaine Hydrochloride - Martindale: The Complete Drug Reference. [Link]

  • Reduction of 4-nitrobenzoic acid - Sciencemadness.org. [Link]

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Application Notes and Protocols for the Reactivity of 3-Butoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of a Bifunctional Building Block

3-Butoxy-4-nitrobenzoic acid is a bespoke chemical intermediate of significant interest to researchers in medicinal chemistry and materials science. Its utility is derived from a synthetically versatile trifecta of functional groups: a carboxylic acid, a nitro group, and an alkoxy substituent on an aromatic scaffold. This unique arrangement allows for a diverse range of chemical transformations, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the nitro group profoundly influences the reactivity of the aromatic ring, while the carboxylic acid and butoxy groups offer multiple points for derivatization. This guide provides a comprehensive overview of the key reaction pathways for this compound, with a focus on nucleophilic aromatic substitution (SNAr), nitro group reduction, and carboxylic acid derivatization. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development.

I. Nucleophilic Aromatic Substitution (SNAr): Displacement of the Nitro Group

While atypical, the nitro group in highly activated aromatic systems can serve as a leaving group in nucleophilic aromatic substitution reactions.[1][2] The strong electron-withdrawing character of the adjacent carboxylic acid and the butoxy group's electronic influence on the ring system can facilitate the displacement of the nitro group by potent nucleophiles. This pathway is particularly valuable for the synthesis of derivatives where a direct introduction of the nucleophile at the C4 position is desired.

Mechanism of Nitro Group Displacement

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the carbon atom bearing the nitro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge is delocalized across the aromatic ring and is stabilized by the electron-withdrawing carboxylic acid group. In the subsequent step, the aromaticity is restored by the elimination of the nitrite anion (NO₂⁻).

SNAr_Mechanism cluster_start Starting Material cluster_intermediate Meisenheimer Complex cluster_product Product Formation 3-Butoxy-4-nitrobenzoic_acid This compound Meisenheimer_Complex Resonance-Stabilized Intermediate 3-Butoxy-4-nitrobenzoic_acid->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Product Substituted Product Meisenheimer_Complex->Product Elimination Leaving_Group Nitrite (NO₂⁻)

Caption: SNAr mechanism for nitro group displacement.

Protocol 1: SNAr with an Amine Nucleophile

This protocol describes the displacement of the nitro group with a primary or secondary amine.

Materials:

  • This compound

  • Amine (e.g., piperidine, morpholine, benzylamine) (2-3 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF, NMP)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (e.g., DMSO).

  • Add the amine (2-3 eq) to the solution at room temperature.

  • Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and should be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-water and acidify with 1 M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization or column chromatography on silica gel.

II. Reduction of the Nitro Group: Synthesis of 4-Amino-3-butoxybenzoic Acid

The reduction of the nitro group to a primary amine is a fundamental transformation that opens up a vast array of synthetic possibilities, including amide bond formation, diazotization, and the synthesis of various heterocyclic compounds. 4-Amino-3-butoxybenzoic acid is a valuable intermediate in its own right, with applications in the development of pharmaceuticals and liquid crystal materials.[4][5]

Protocol 2: Catalytic Hydrogenation

This is a clean and efficient method for nitro group reduction.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 5-10 mol%)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask.

  • Carefully add the Pd/C catalyst to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-3-butoxybenzoic acid.[6]

  • The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

III. Reactions of the Carboxylic Acid Group

The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical modifications, most notably esterification and amide coupling. These reactions are fundamental in drug discovery for modulating physicochemical properties such as solubility and cell permeability.

Protocol 3: Fischer Esterification

This protocol describes the acid-catalyzed esterification with an alcohol.[7][8]

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, isopropanol) - often used in excess as the solvent

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) as a catalyst

  • Standard glassware for reflux

Procedure:

  • Suspend or dissolve this compound (1.0 eq) in the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or distillation.

Protocol 4: Amide Coupling

This protocol utilizes a coupling agent for the efficient formation of an amide bond with a primary or secondary amine.[9][10]

Materials:

  • This compound

  • Amine (primary or secondary) (1.1 eq)

  • Coupling agent (e.g., DCC, EDC, HATU) (1.1 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, CH₂Cl₂)

  • Organic base (e.g., triethylamine, diisopropylethylamine) (2-3 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the amine (1.1 eq) in the chosen anhydrous solvent.

  • Add the organic base to the solution.

  • In a separate flask, dissolve the coupling agent (1.1 eq) in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

  • Dilute the filtrate with an organic solvent and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude amide by recrystallization or column chromatography.

Summary of Reaction Conditions

Reaction TypeKey ReagentsSolventTemperatureTypical Reaction Time
SNAr (Nitro Displacement) Amine (2-3 eq)DMSO, DMF, NMP80-120 °C4-24 h
Nitro Reduction H₂, Pd/C (cat.)Methanol, EthanolRoom Temperature2-12 h
Fischer Esterification Alcohol, H₂SO₄ (cat.)AlcoholReflux2-6 h
Amide Coupling Amine, Coupling Agent, BaseDMF, CH₂Cl₂0 °C to Room Temp.12-24 h

Safety and Handling

This compound and the reagents described in these protocols should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. For detailed safety information, consult the Safety Data Sheets (SDS) for each chemical used.

References

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  • MSU chemistry. (n.d.). Reactions of Carboxylic acids.
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  • Master Organic Chemistry. (n.d.).
  • YouTube. (2020).
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  • Fisher Scientific. (n.d.). Amide Synthesis.
  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents.
  • OpenStax. (2023). 20.6 Reactions of Carboxylic Acids: An Overview. Organic Chemistry.
  • BenchChem. (2025).
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  • RSC Publishing. (2021). Oxidative nucleophilic alkoxylation of nitrobenzenes. Organic Chemistry Frontiers, 8, 77-81.
  • LibreTexts. (2024). 21.3: Reactions of Carboxylic Acids. Chemistry LibreTexts.
  • Truman ChemLab. (2017).
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  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols.

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Application Notes and Protocols: Esterification of 3-Butoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Significance of 3-Butoxy-4-nitrobenzoic Acid Esters

This compound is a substituted aromatic carboxylic acid. Its ester derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. For instance, it serves as a precursor for compounds like butoxyprocaine.[1] The esterification of this acid is a fundamental transformation, typically accomplished via the Fischer-Speier esterification method. This process involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst.

This document provides a comprehensive guide to the reaction conditions, a detailed experimental protocol, and troubleshooting advice for the successful esterification of this compound. The principles and methodologies described herein are designed for researchers in organic synthesis, medicinal chemistry, and drug development.

Reaction Principle: The Fischer-Speier Esterification Mechanism

The esterification of a carboxylic acid with an alcohol under acidic conditions is known as the Fischer-Speier esterification.[2][3] This reaction is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] Understanding the mechanism is crucial for optimizing reaction conditions and maximizing product yield.

The mechanism involves several key equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3]

  • Nucleophilic Attack: The alcohol (in this case, an alcohol like n-butanol) acts as a nucleophile and attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[2]

  • Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water.[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group. This results in a protonated ester.

  • Deprotonation: The protonated ester is deprotonated (often by the conjugate base of the acid catalyst or another alcohol molecule) to yield the final ester product and regenerate the acid catalyst.[2][5]

Fischer_Esterification Figure 1: Mechanism of Fischer-Speier Esterification cluster_legend Mechanism Steps RCOOH R-COOH (Carboxylic Acid) Protonated_Acid Protonated Acid RCOOH->Protonated_Acid + H+ H_plus_1 H+ ROH R'-OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Proton_Transfer Proton Transfer Intermediate Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Protonated_Ester Protonated Ester Proton_Transfer->Protonated_Ester - H₂O Ester R-COOR' (Ester) Protonated_Ester->Ester - H+ H2O H₂O H_plus_2 H+ 1. Protonation 1. Protonation 2. Nucleophilic Attack 2. Nucleophilic Attack 3. Proton Transfer 3. Proton Transfer 4. Elimination 4. Elimination 5. Deprotonation 5. Deprotonation

Caption: Figure 1: Mechanism of Fischer-Speier Esterification.

Optimizing Reaction Conditions

The reversible nature of the Fischer esterification means that specific strategies must be employed to drive the reaction toward the product side, in accordance with Le Châtelier's Principle.[4]

Choice of Acid Catalyst

A strong acid catalyst is essential to protonate the carboxylic acid, thereby activating it. Common choices include:

  • Concentrated Sulfuric Acid (H₂SO₄): Highly effective and widely used. It also acts as a powerful dehydrating agent, absorbing the water produced during the reaction and helping to shift the equilibrium forward.[6][7]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid. It is also an effective catalyst.[6]

  • Other Catalysts: While H₂SO₄ and p-TsOH are most common, other catalysts like polyfluoroalkanesulfonic acids or heterogeneous catalysts such as sulfonic acid-functionalized silica can also be employed.[8][9]

Reactant Stoichiometry and Solvent

To maximize the yield of the ester, the equilibrium must be shifted to the right. This is typically achieved by using a large excess of one of the reactants.[3] In the esterification of this compound, it is most practical and cost-effective to use the alcohol reactant (e.g., n-butanol) in large excess. Often, the alcohol can serve as both the reactant and the solvent, eliminating the need for an additional inert solvent.[10] A 10-fold excess or greater of the alcohol can significantly improve the yield.

Water Removal

The removal of water as it is formed is a critical factor for achieving high conversion.[11] Several techniques can be used:

  • Dehydrating Agent: Using concentrated H₂SO₄ as the catalyst also serves to remove water.

  • Azeotropic Distillation: If using a solvent like toluene, a Dean-Stark apparatus can be attached to the reaction flask to collect the water-toluene azeotrope, effectively removing water from the reaction mixture.[6]

  • Dry Conditions: It is imperative that all reagents and glassware are thoroughly dry at the start of the reaction, as any initial water will inhibit the forward reaction.[11][12]

Reaction Temperature and Time

The reaction is typically slow at room temperature and requires heating to proceed at a practical rate.[11]

  • Temperature: The reaction is generally conducted at the reflux temperature of the alcohol being used.[6] Heating should be uniform, using a heating mantle. Open flames should be avoided due to the flammability of most alcohols.[7]

  • Time: Reaction times can vary from 1 to 10 hours.[11] It is essential to monitor the reaction's progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC), to determine when the consumption of the starting carboxylic acid is complete.[11]

Detailed Experimental Protocol

This section outlines a standard laboratory procedure for the synthesis of an alkyl 3-butoxy-4-nitrobenzoate via Fischer esterification.

Materials and Equipment
ReagentsEquipment
This compoundRound-bottom flask
Anhydrous Alcohol (e.g., n-Butanol)Reflux condenser
Concentrated Sulfuric Acid (H₂SO₄)Heating mantle with magnetic stirrer
Ethyl AcetateSeparatory funnel
Saturated Sodium Bicarbonate (NaHCO₃) soln.Rotary evaporator
Saturated Sodium Chloride (Brine) soln.Beakers, Erlenmeyer flasks
Anhydrous Sodium Sulfate (Na₂SO₄)TLC plates (silica gel), TLC chamber
Deionized WaterUV lamp for TLC visualization
Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add a large excess of the anhydrous alcohol (e.g., 10-20 eq), which will also serve as the solvent.[10]

    • Begin stirring the mixture to dissolve the acid.

  • Catalyst Addition:

    • While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise to the mixture.[10] Caution: The addition is exothermic.

  • Reflux:

    • Attach a reflux condenser to the flask and ensure a steady flow of cold water through the condenser jacket.

    • Heat the mixture to a gentle reflux using a heating mantle.[7][11]

    • Allow the reaction to proceed for 1-10 hours, monitoring its progress periodically by TLC (e.g., every hour after the first hour). A suitable eluent might be a mixture of hexane and ethyl acetate.

  • Reaction Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting acid on TLC), turn off the heat and allow the mixture to cool to room temperature.[11]

    • If a large excess of a low-boiling alcohol was used, remove it under reduced pressure using a rotary evaporator.[10][11]

    • Dilute the residue with an organic solvent like ethyl acetate and transfer it to a separatory funnel.[11]

    • Add deionized water to the separatory funnel.

  • Neutralization and Extraction:

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel in small portions to neutralize the unreacted carboxylic acid and the sulfuric acid catalyst.[10][13] Caution: CO₂ gas will evolve; vent the funnel frequently to release pressure.[13]

    • Continue adding NaHCO₃ solution until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[10]

    • Combine all the organic layers.

  • Washing and Drying:

    • Wash the combined organic layer with a saturated solution of sodium chloride (brine). This helps to remove residual water and some water-soluble impurities.[10][11]

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄).[10][11]

    • Filter off the drying agent.

  • Isolation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ester.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure ester.[10][11]

Workflow Figure 2: Experimental Workflow Setup 1. Reaction Setup (Acid + Alcohol) Catalyst 2. Add Catalyst (Conc. H₂SO₄) Setup->Catalyst Reflux 3. Heat to Reflux (Monitor by TLC) Catalyst->Reflux Cooldown 4. Cool to RT Reflux->Cooldown Workup 5. Work-up (Dilute, Add H₂O) Cooldown->Workup Neutralize 6. Neutralize (Add NaHCO₃) Workup->Neutralize Extract 7. Extract (Ethyl Acetate) Neutralize->Extract Wash 8. Wash & Dry (Brine, Na₂SO₄) Extract->Wash Concentrate 9. Concentrate (Rotovap) Wash->Concentrate Purify 10. Purify (Recrystallization or Chromatography) Concentrate->Purify Product Pure Ester Purify->Product

Caption: Figure 2: Experimental Workflow for Esterification.

Troubleshooting

Problem ObservedPossible CauseSuggested Solution
Low or No Reaction (TLC shows mostly starting material)Insufficient catalyst; presence of water; low reaction temperature or time.Ensure the correct amount of catalyst is added. Use anhydrous reagents and dry glassware.[11] Increase reflux time and ensure the temperature is appropriate for the alcohol used.[11]
Reaction Stalls at ~50% Conversion Equilibrium has been reached.Add more of the excess reagent (alcohol). If not already in use, consider removing water via a Dean-Stark trap.[11]
Difficult Emulsion during Work-up Insufficient solvent or vigorous shaking.Add more organic solvent and/or brine to help break the emulsion. Use gentle inversions instead of vigorous shaking during extraction.
Product Contaminated with Starting Acid Incomplete reaction or insufficient neutralization during work-up.Ensure the reaction goes to completion via TLC monitoring. During work-up, add NaHCO₃ solution until all effervescence stops and the aqueous layer is confirmed to be basic.[13] Re-wash the organic layer with NaHCO₃ solution.
Unexpected Byproducts Side reactions due to high temperature or reactive functional groups.For secondary or tertiary alcohols, alkene formation is possible.[11] If the starting material has other sensitive groups, consider milder esterification methods. Characterize byproducts using NMR or Mass Spectrometry.[11]

References

  • Esterification of nitrobenzoic acids - US3948972A - Google Patents. (n.d.).
  • Lab5 procedure esterification. (n.d.). Retrieved from [Link]

  • Synthesis of 3-n-butoxy-4-(4'-chlorobenzoyl)-5-nitrobenzoic acid - PrepChem.com. (n.d.). Retrieved from [Link]

  • Effect of base on the esterification of 4-nitrobenzoic acid with n-butanol at room temperature. (2009). ResearchGate. Retrieved from [Link]

  • Process for preparing nitro benzoic acid alkyl esters - EP0394985A1 - Google Patents. (n.d.).
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Study and modeling of the estherification process of m-nitrobenzoic acid with ethanol. (2022). Studies in Science of Science. Retrieved from [Link]

  • Method for producing benzoic acid esters - US8022244B2 - Google Patents. (n.d.).
  • Process for the preparation of the methyl or ethyl ester of p-nitrobenzoic acid - DE3335312C1 - Google Patents. (n.d.).
  • Perform Fischer Esterification of benzoic acid in Lab II Chemistry Practical Series. (2022). YouTube. Retrieved from [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. (2024). Retrieved from [Link]

  • Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]

  • Efficient Flow Fischer Esterification of Carboxylic Acids with Alcohols Using Sulfonic Acid-Functionalized Silica as Supported Catalyst. (2017). Oxford Academic. Retrieved from [Link]

  • Fischer Esterification of 3-nitrobenzoic acid 2017 - Truman ChemLab. (n.d.). Retrieved from [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. (n.d.). Retrieved from [Link]

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Chemistry Steps. Retrieved from [Link]

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Application Notes and Protocols: Selective Reduction of 3-Butoxy-4-nitrobenzoic Acid to 3-Butoxy-4-aminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The transformation of aromatic nitro compounds into their corresponding anilines is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] These aromatic amines serve as critical building blocks for a vast array of functional molecules, including active pharmaceutical ingredients (APIs), dyes, and polymers.[2][3][4] The subject of this guide, 3-Butoxy-4-aminobenzoic acid, is a valuable intermediate, with its precursor, 3-Butoxy-4-nitrobenzoic acid, being synthetically accessible. The selective reduction of the nitro group in the presence of a carboxylic acid moiety is a common challenge that requires careful consideration of methodology to ensure high yield and purity of the desired product.[5]

This document provides a detailed examination of various methodologies for the reduction of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical rationale to empower informed decision-making in the laboratory.

Understanding the Reaction: Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[6] The generally accepted pathway involves the initial reduction to a nitroso compound, followed by further reduction to a hydroxylamine, and finally to the amine.[6][7]

The specific mechanism can vary depending on the chosen reducing agent and reaction conditions. For instance, metal-catalyzed hydrogenations involve the transfer of hydrogen atoms, while dissolving metal reductions proceed via single electron transfers from the metal surface.[8][9]

Methodologies for the Reduction of this compound

The presence of the carboxylic acid group on the aromatic ring necessitates a chemoselective reduction method that will not affect this functionality. Several robust methods are available, each with its own set of advantages and considerations.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and often preferred method for nitro group reduction due to its high efficiency and clean reaction profile, often producing water as the only byproduct.[10][11]

Causality Behind Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation.[10] Raney Nickel is another option, particularly if dehalogenation is a concern in other substrates.[10] For this specific substrate, Pd/C is an excellent choice.

  • Hydrogen Source: Pressurized hydrogen gas is the most common and atom-economical hydrogen source. Alternatively, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be employed, avoiding the need for specialized high-pressure equipment.[3][12]

  • Solvent: Protic solvents like ethanol or methanol are typically used to facilitate the reaction.[12]

Detailed Protocol: Catalytic Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This protocol offers a practical and scalable method that avoids the use of flammable hydrogen gas.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Ammonium formate (HCOONH₄, 3-5 equivalents)

  • Methanol or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol or ethanol.

  • To this solution, add ammonium formate (3-5 equivalents).

  • Carefully add 10% Pd/C (5-10 mol% by weight) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude product can be further purified by recrystallization or column chromatography if necessary.

Metal-Mediated Reductions in Acidic Media

The use of metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid is a classic and highly effective method for nitro group reduction.[10][13] These methods are known for their excellent functional group tolerance.[14]

Causality Behind Experimental Choices:

  • Reducing Agent:

    • Iron (Fe): Iron powder in the presence of a dilute acid like hydrochloric acid (HCl) or acetic acid is a cost-effective and robust option.[11][14] The in situ generation of FeCl₂ can be advantageous as its hydrolysis can regenerate HCl, making the reaction somewhat self-sustaining.[15]

    • Tin (Sn) / Stannous Chloride (SnCl₂): Stannous chloride dihydrate (SnCl₂·2H₂O) is a mild and selective reducing agent for aromatic nitro compounds, well-suited for substrates with other reducible groups.[10][12][16] It is effective in non-acidic and non-aqueous media as well.[16]

  • Acid: The acid serves to activate the metal and acts as a proton source for the reaction.

Detailed Protocol: Reduction using Stannous Chloride (SnCl₂) in Ethanol

This protocol is particularly useful for its mildness and high chemoselectivity.[12][16]

Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Sodium bicarbonate (NaHCO₃) or Potassium hydroxide (KOH) solution

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1 equivalent) in ethanol, add stannous chloride dihydrate (3-5 equivalents).

  • Heat the reaction mixture to reflux and stir until the reaction is complete, as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize the excess acid by adding a saturated solution of sodium bicarbonate or a dilute solution of potassium hydroxide until the pH is basic.

  • The resulting tin salts will precipitate. Filter the mixture.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Reduction with Sodium Dithionite

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an economical, safe, and versatile reducing agent.[17][18] It is particularly valued for its mild reaction conditions and high chemoselectivity, offering a metal-free alternative.[17][19]

Causality Behind Experimental Choices:

  • Mechanism: The reduction is believed to proceed via a single-electron transfer from the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion in aqueous media.[17]

  • Solvent System: A biphasic system, often involving an organic solvent and water, is commonly used. Phase-transfer catalysts can be employed to enhance the reaction rate.[19]

Detailed Protocol: Reduction using Sodium Dithionite

This protocol is advantageous for its mild conditions and simple work-up.

Materials:

  • This compound

  • Sodium dithionite (Na₂S₂O₄, 3-5 equivalents)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Water

  • Phase-transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate - TBAHS), optional

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable organic solvent (e.g., DCM or ethyl acetate) in a round-bottom flask.

  • In a separate beaker, prepare a solution of sodium dithionite (3-5 equivalents) in water.

  • If using, add a catalytic amount of a phase-transfer catalyst to the reaction mixture.

  • Add the aqueous sodium dithionite solution to the solution of the nitro compound and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with the organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product as needed.

Data Presentation: Comparison of Reduction Methods

MethodReducing Agent/CatalystSolventTemperatureTypical YieldKey AdvantagesKey Considerations
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateMethanol/EthanolRoom Temperature>90%[12]High yield, clean reaction, avoids H₂ gas.Cost of palladium catalyst.
Metal-Mediated Reduction SnCl₂·2H₂OEthanolReflux76-89%[20]Mild, highly chemoselective.Stoichiometric amounts of tin salts are produced as waste.
Metal-Mediated Reduction Fe, HClEthanol/WaterReflux89%[20]Cost-effective, robust.Requires acidic conditions and produces iron waste.
Dithionite Reduction Na₂S₂O₄DCM/WaterRoom TemperatureGood to excellent[19]Metal-free, mild conditions.Can require a phase-transfer catalyst for optimal results.

Experimental Workflows and Logical Relationships

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis prep_reagents Prepare Solutions of Starting Material and Reagents setup_reaction Set up Reaction Apparatus prep_reagents->setup_reaction add_reagents Combine Reactants setup_reaction->add_reagents monitor_reaction Monitor Progress (TLC) add_reagents->monitor_reaction quench_reaction Quench Reaction (if necessary) monitor_reaction->quench_reaction filter_solids Filter (e.g., catalyst, metal salts) quench_reaction->filter_solids extraction Liquid-Liquid Extraction filter_solids->extraction drying Dry Organic Layer extraction->drying concentrate Concentrate in vacuo drying->concentrate purify Recrystallization or Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: A generalized workflow for the synthesis of 3-Butoxy-4-aminobenzoic acid.

Decision-Making for Reagent Selection

G node_action node_action start Need to reduce this compound h2_available High-pressure H₂ available? start->h2_available cost_concern Is catalyst cost a major concern? h2_available->cost_concern No use_h2_pdc Use Catalytic Hydrogenation (H₂, Pd/C) h2_available->use_h2_pdc Yes metal_waste_concern Is metal waste a concern? cost_concern->metal_waste_concern Yes use_transfer_h2 Use Catalytic Transfer Hydrogenation (Pd/C, HCOONH₄) cost_concern->use_transfer_h2 No use_fe_hcl Use Fe/HCl metal_waste_concern->use_fe_hcl No, cost is primary use_sncl2 Use SnCl₂ metal_waste_concern->use_sncl2 No, selectivity is primary use_dithionite Use Sodium Dithionite metal_waste_concern->use_dithionite Yes

Caption: A decision tree for selecting the appropriate reduction methodology.

Conclusion

The selective reduction of this compound to 3-Butoxy-4-aminobenzoic acid can be achieved through several reliable methods. The choice of methodology will depend on factors such as available equipment, cost considerations, and desired scale of the reaction. For laboratory-scale synthesis, catalytic transfer hydrogenation offers a clean and efficient route, while reduction with stannous chloride provides excellent chemoselectivity. For larger-scale preparations, the cost-effectiveness of iron-based reductions may be more attractive. By understanding the principles behind each method, researchers can select and optimize the conditions that best suit their specific needs.

References

  • Rylander, P. N. (2002).
  • Blaser, H. U., & Federsel, H. J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. John Wiley & Sons.
  • Taft, R. W. (1956). Steric Effects in Organic Chemistry. John Wiley & Sons.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Guo, W., Zheng, Y., Xiang, W., & Zhang, Y. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14(1), 1-15. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry. American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Sodium Hydrosulfite, Sodium Dithionite. Retrieved from [Link]

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • ResearchGate. (n.d.). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • House, H. O. (1972). Modern Synthetic Reactions. W. A. Benjamin.
  • SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Retrieved from [Link]

  • Beller, M., & Bolm, C. (Eds.). (2004). Transition Metals for Organic Synthesis: Building Blocks and Fine Chemicals. John Wiley & Sons.
  • ResearchGate. (n.d.). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1983). Homogeneous catalyzed reduction of nitro compounds. IV. Selective and sequential hydrogenation of nitroaromatics. Retrieved from [Link]

  • askIITians. (n.d.). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • SciSpace. (n.d.). Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. Retrieved from [Link]

  • ResearchGate. (n.d.). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]

  • ResearchGate. (n.d.). General scheme for the catalytic hydrogenation of nitroarene. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Retrieved from [Link]

  • Organic Letters. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Retrieved from [Link]

  • Scilit. (n.d.). Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A New Reagent for Selective Reduction of Nitro Group. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]

  • YouTube. (n.d.). Reduction of nitrobenzene using Fe and HCl gives as product. Retrieved from [Link]

  • Chemistry Stack Exchange. (n.d.). Preference for tin or iron in the reduction of nitrobenzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Iranian Chemical Society. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Retrieved from [Link]

  • Sciencemadness.org. (n.d.). Reduction of 4-nitrobenzoic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 3-hydroxy-4-aminobenzoic acids.

Sources

Application Note: High-Throughput Characterization of 3-Butoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract This document provides a comprehensive guide to the analytical characterization of 3-Butoxy-4-nitrobenzoic acid, a key intermediate in pharmaceutical synthesis.[1] We present detailed, field-proven protocols for structural verification and purity assessment using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed for robustness and accuracy, catering to the stringent requirements of researchers, scientists, and drug development professionals. The causality behind critical experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction

This compound (C₁₁H₁₃NO₅) is an aromatic carboxylic acid whose precise characterization is critical for ensuring the quality, safety, and efficacy of downstream active pharmaceutical ingredients (APIs). Inconsistent purity or the presence of isomeric or process-related impurities can significantly impact reaction yields, safety profiles, and the stability of the final drug product. Therefore, orthogonal analytical techniques are required for unambiguous identification and quantification.

This guide details two gold-standard analytical techniques:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for high-resolution separation and quantification of the main component and any potential impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation and confirmation of the molecular identity.

The protocols herein are grounded in established chromatographic and spectroscopic principles and adhere to the validation characteristics outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the methods are suitable for their intended purpose.[2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₅[5][6]
Molecular Weight 239.22 g/mol [1]
Melting Point 174 °C[1]
Predicted Boiling Point 422.4±30.0 °C[1]
Predicted Density 1.277±0.06 g/cm³[1]
Solubility Slightly soluble in DMSO and Methanol[1]

Purity Determination by Reverse-Phase HPLC

Principle and Method Rationale

Reverse-phase liquid chromatography (RP-LC) is the predominant mode for analyzing pharmaceutical compounds due to its versatility and reproducibility.[7][8][9] This technique employs a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase.[10][11] this compound, being a moderately hydrophobic molecule, adsorbs to the C18 stationary phase. Elution is achieved by increasing the organic solvent concentration in the mobile phase, which decreases mobile phase polarity and releases the analyte.[10]

Causality of Method Choices:

  • C18 Column: An octadecylsilane (C18) column is selected for its strong hydrophobic retention, which is ideal for aromatic compounds.[8] This provides excellent separation from more polar starting materials and more hydrophobic byproducts.

  • Acidified Mobile Phase: The inclusion of an acid (e.g., formic or phosphoric acid) in the aqueous portion of the mobile phase is critical.[12][13] It suppresses the ionization of the carboxylic acid moiety (pKa ~4-5) by lowering the pH well below its pKa. This ensures the analyte is in a single, neutral form, preventing peak tailing and yielding sharp, symmetrical peaks with consistent retention times.[14]

  • UV Detection: The aromatic ring and nitro group in the analyte are strong chromophores, allowing for sensitive detection using a UV detector. A wavelength of 254 nm is commonly effective for aromatic compounds.[15]

HPLC Experimental Protocol

2.2.1. Materials and Reagents

  • Acetonitrile (ACN), HPLC Grade

  • Methanol (MeOH), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • Formic Acid (or Phosphoric Acid), ACS Grade

  • This compound reference standard and sample

2.2.2. Instrument and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 Series, Waters Alliance, or equivalent
Column C18 bonded silica, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Mode Gradient
Gradient Program 0-15 min: 30% to 95% B; 15-17 min: 95% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)

2.2.3. Standard and Sample Preparation

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2.2.4. Analysis Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) until a stable baseline is achieved.

  • Inject a blank (sample diluent) to verify the absence of interfering peaks.

  • Inject the working standard solution to determine the retention time (RT) and peak area.

  • Inject the sample solution.

  • Calculate the purity of the sample using the area percent method.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile Prepare Mobile Phase (A: 0.1% FA in H2O, B: ACN) Prep_Sample Prepare Standard & Sample (0.1 mg/mL in Diluent) Equilibrate Equilibrate System (30% B, 1.0 mL/min) Prep_Sample->Equilibrate Load into Autosampler Inject Inject Sample (10 µL) Equilibrate->Inject Separate Gradient Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Method) Integrate->Calculate

Caption: High-level workflow for the RP-HPLC analysis of this compound.

Structural Confirmation by NMR Spectroscopy

Principle and Method Rationale

NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. It provides detailed information about the chemical environment of individual hydrogen (¹H) and carbon (¹³C) atoms.

Causality of Method Choices:

  • Solvent Selection (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent solvent for this analysis. Its polarity effectively dissolves the carboxylic acid, and importantly, its residual solvent peak does not interfere with the key aromatic or aliphatic signals of the analyte. The acidic proton of the carboxyl group is often observable as a broad singlet in DMSO-d₆, whereas it would rapidly exchange and disappear in deuterium oxide (D₂O).[16][17]

  • ¹H NMR: This experiment provides information on the number of different types of protons, their electronic environment (chemical shift), their neighboring protons (splitting patterns), and their relative quantities (integration).

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule, distinguishing between aliphatic, aromatic, and carbonyl carbons based on their distinct chemical shifts.[18]

NMR Experimental Protocol

3.2.1. Materials and Reagents

  • This compound sample

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard (0.03%).

3.2.2. Sample Preparation

  • Accurately weigh 10-15 mg of the this compound sample.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.7 mL of DMSO-d₆.

  • Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

3.2.3. Instrument and Parameters

  • Spectrometer: Bruker Avance 400 MHz (or equivalent)

  • Probe: 5 mm Broadband Observe (BBO)

  • Temperature: 298 K

  • ¹H NMR Parameters:

    • Pulse Program: zg30

    • Acquisition Time: ~4 sec

    • Relaxation Delay (d1): 2 sec

    • Number of Scans: 16

  • ¹³C NMR Parameters:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Acquisition Time: ~1.5 sec

    • Relaxation Delay (d1): 2 sec

    • Number of Scans: 1024

Predicted Spectral Data and Interpretation

The expected chemical shifts are based on the known effects of substituents on a benzene ring. The nitro group is a strong electron-withdrawing group, deshielding ortho and para protons. The butoxy and carboxyl groups are electron-donating and withdrawing, respectively, influencing the final positions.

Caption: Structure of this compound.

Atom Position¹H Chemical Shift (ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (ppm)
-COOH ~13.5broad singlet1H~166
H-2 ~8.2doublet (d)1H~125
H-5 ~8.1doublet (d)1H~134
H-6 ~7.9doublet of doublets (dd)1H~115
-OCH₂- ~4.2triplet (t)2H~70
-CH₂- ~1.8sextet2H~30
-CH₂- ~1.5sextet2H~19
-CH₃ ~0.9triplet (t)3H~14
C-1 ---~128
C-3 ---~155
C-4 ---~140

Note: Chemical shifts are predictive and may vary slightly based on concentration and instrumentation. The carboxylic acid proton signal is often very broad and may not integrate perfectly.[17][19]

Method Trustworthiness and Validation

To ensure these protocols are robust and suitable for their intended purpose in a regulated environment, they must be validated. Key validation parameters, as described in ICH Q2(R1), include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Robustness: The capacity to remain unaffected by small, but deliberate, variations in method parameters.

The combination of a selective HPLC method and an unambiguous NMR structural confirmation provides a high degree of confidence in the identity and purity of this compound.[20]

Conclusion

The HPLC and NMR methods detailed in this application note provide a comprehensive and reliable framework for the analytical characterization of this compound. The RP-HPLC protocol offers a robust means for assessing purity and quantifying impurities, while the NMR protocol provides definitive structural confirmation. By explaining the scientific rationale behind key parameters, this guide equips researchers and drug development professionals with the necessary tools to implement these methods effectively, ensuring the quality and integrity of this critical pharmaceutical intermediate.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • Separation of 3-Nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. HELIX Chromatography. [Link]

  • Reversed-phase chromatography. Wikipedia. [Link]

  • Separation of the Oxidation Products of Polycyclic Aromatic Hydrocarbons by Reversed-Phase HPLC Combined with Ion-Pairing and Ion-Suppression Techniques. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Supporting Information. CDC Stacks. [Link]

  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • Reversed-Phase Chromatography: An Overview. AZoLifeSciences. [Link]

  • Normal Phase HPLC Column and Reverse Phase HPLC Column. Hawach Scientific. [Link]

  • Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. SIELC Technologies. [Link]

  • HPLC analysis of in vivo metabolites of 4-nitrobenzoic acid [(5-nitro-2-thiopheneyl)methylene]hydrazide in rats. ResearchGate. [Link]

  • Chromatographic separations of aromatic carboxylic acids. Semantic Scholar. [Link]

  • Video: NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

  • Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry. [Link]

  • Carboxylic acid NMR. Chemistry LibreTexts. [Link]

  • This compound. Global Substance Registration System. [Link]

  • Fig. 4. 1 H NMR (A); 13 C NMR spectra of 3,4-DHBA purified from TNB... ResearchGate. [Link]

  • HPLC chromatograms of 4-nitrobenzoic acid (a), 3-nitroanisole (b),... ResearchGate. [Link]

  • This compound (C11H13NO5). PubChemLite. [Link]

  • VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

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Application Note: Scale-Up Synthesis of 3-Butoxy-4-nitrobenzoic acid for Pilot Plant Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive technical guide for the synthesis of 3-Butoxy-4-nitrobenzoic acid, a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] We detail a robust and scalable two-step synthetic route, beginning with the regioselective nitration of 4-hydroxybenzoic acid followed by a Williamson ether synthesis. This document is structured to guide researchers and process chemists from laboratory-scale execution to pilot plant production. Emphasis is placed on the underlying chemical principles, process safety, and critical parameters for successful scale-up. Detailed, step-by-step protocols for both bench and pilot scales are provided, supported by workflow diagrams and quantitative data tables to ensure reproducibility and safety.

Introduction

Importance and Applications of this compound

Aromatic nitro compounds are fundamental building blocks in organic synthesis, serving as precursors to amines, which are ubiquitous in pharmaceuticals, agrochemicals, and dyes.[3][4] this compound, in particular, is a key intermediate whose structural motifs—a carboxylic acid for derivatization, a nitro group for reduction to an amine, and a butoxy chain for modulating lipophilicity—make it a versatile scaffold for drug development and specialty chemical synthesis.

Chosen Synthetic Strategy

The synthesis of this compound is strategically designed in two key stages to ensure high regioselectivity and yield, while facilitating a safe and manageable scale-up.

  • Nitration of 4-Hydroxybenzoic Acid: We begin with the nitration of 4-hydroxybenzoic acid. The hydroxyl (-OH) and carboxyl (-COOH) groups on the aromatic ring cooperatively direct the incoming electrophile. The strongly activating, ortho-para directing hydroxyl group and the deactivating, meta-directing carboxyl group both favor substitution at the 3-position, leading to the desired 4-hydroxy-3-nitrobenzoic acid with high regioselectivity.

  • Williamson Ether Synthesis: The subsequent etherification of the phenolic hydroxyl group with 1-bromobutane proceeds via the classic Williamson ether synthesis. This Sₙ2 reaction is highly efficient and avoids the potential side reactions and harsh conditions that could arise from nitrating 4-butoxybenzoic acid directly.[5][6]

This two-step approach provides a reliable and controllable pathway, which is critical for transitioning from the laboratory to a pilot plant setting.

Chemical Principles and Reaction Mechanisms

Step 1: Electrophilic Aromatic Nitration

The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction.[7] The key to this process is the generation of a potent electrophile, the nitronium ion (NO₂⁺). In an industrial setting, this is achieved by using a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid".[8]

  • Role of Sulfuric Acid: Sulfuric acid is a stronger acid than nitric acid. It protonates nitric acid, which then readily loses a molecule of water to form the highly electrophilic nitronium ion.[8] HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Mechanism: The benzene ring of 4-hydroxybenzoic acid, acting as a nucleophile, attacks the nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction concludes when a weak base, such as the bisulfate ion (HSO₄⁻), abstracts a proton from the ring, restoring aromaticity and yielding the final product, 4-hydroxy-3-nitrobenzoic acid.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for forming ethers via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[5][9]

  • Alkoxide Formation: The reaction is initiated by deprotonating the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzoic acid with a suitable base (e.g., potassium carbonate) to form a highly nucleophilic phenoxide ion. The carboxylic acid is also deprotonated but the resulting carboxylate is a much weaker nucleophile and does not interfere.[10]

  • Nucleophilic Attack: The resulting phenoxide ion then attacks the electrophilic carbon atom of 1-bromobutane. This concerted, one-step Sₙ2 reaction displaces the bromide ion, forming the C-O ether linkage and yielding this compound.[6] The use of a primary alkyl halide like 1-bromobutane is ideal for maximizing the yield of the substitution product and minimizing the competing E2 elimination side reaction.[5]

Laboratory-Scale Synthesis Protocol (Exemplary Batch)

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic acid

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
4-Hydroxybenzoic acid138.1250.0 g0.3621.0
Sulfuric Acid (98%)98.08150 mL--
Nitric Acid (70%)63.0128.0 mL0.4341.2
Deionized Water18.02~1 L--
Ice-As needed--

Procedure:

  • Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice/water bath for cooling.

  • Dissolution: Carefully add concentrated sulfuric acid (150 mL) to the flask. While stirring, slowly add 4-hydroxybenzoic acid (50.0 g) in portions, ensuring the temperature does not exceed 25 °C. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to between 0 and 5 °C.

  • Nitration: Add concentrated nitric acid (28.0 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 60-90 minutes, maintaining the internal temperature below 10 °C. Vigorous stirring is essential.

  • Reaction: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: In a separate large beaker (2 L), prepare a mixture of 800 g of crushed ice and 200 mL of water. Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic.

  • Precipitation & Isolation: A yellow precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~6-7).

  • Drying: Dry the solid product in a vacuum oven at 60-70 °C to a constant weight.

  • Expected Outcome: A pale yellow solid with an expected yield of 85-95%.

Step 2: Synthesis of this compound

Materials and Reagents

ReagentMolar Mass ( g/mol )QuantityMoles (mol)Equivalents
4-Hydroxy-3-nitrobenzoic acid183.1255.0 g0.3001.0
1-Bromobutane137.0249.3 g (38.8 mL)0.3601.2
Potassium Carbonate (K₂CO₃)138.2182.9 g0.6002.0
N,N-Dimethylformamide (DMF)73.09300 mL--
Diethyl Ether74.12~500 mL--
Hydrochloric Acid (2 M)36.46~200 mL--

Procedure:

  • Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, condenser, and a nitrogen inlet.

  • Reagent Addition: To the flask, add 4-hydroxy-3-nitrobenzoic acid (55.0 g), potassium carbonate (82.9 g), and DMF (300 mL).

  • Alkylation: Add 1-bromobutane (38.8 mL) to the mixture.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the mixture to room temperature. Pour the reaction mixture into 1 L of deionized water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 2 M HCl. A precipitate will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 200 mL).

  • Washing: Combine the organic layers and wash with water (2 x 150 mL) followed by brine (1 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

  • Expected Outcome: An off-white to pale yellow solid with an expected yield of 80-90%.

Key Considerations for Pilot Plant Scale-Up

Transitioning from a laboratory bench to a pilot plant introduces significant challenges, primarily related to safety, heat transfer, and mass transfer.[11][12] A thorough understanding of these factors is critical for a successful and safe scale-up.[13]

Process Safety and Hazard Analysis

Nitration reactions are notoriously energetic and present a significant risk of thermal runaway if not properly controlled.[7][14][15]

  • Thermal Hazards: The nitration of 4-hydroxybenzoic acid is highly exothermic. On a large scale, the heat generated can rapidly exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure, and potentially a runaway reaction or detonation.[16] A thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) is mandatory before any pilot-scale work is attempted. This will determine critical parameters like the maximum temperature of the synthesis reaction (MTSR).[17]

  • Material Hazards: Concentrated sulfuric and nitric acids are extremely corrosive. Nitrogen dioxide (NO₂) gas, a toxic byproduct, can also be formed. The pilot plant must be equipped with appropriate materials of construction (e.g., glass-lined or Hastelloy reactors) and adequate ventilation/scrubber systems.

  • Engineering Controls:

    • Controlled Dosing: Use a calibrated metering pump for the slow, subsurface addition of nitric acid.

    • Emergency Systems: The reactor must be equipped with a pressure relief system (rupture disc) and a quench system (e.g., an injection port for a rapid coolant or reaction inhibitor).

    • Redundant Monitoring: Use multiple, independent temperature and pressure probes.

Heat Transfer and Temperature Management

The primary challenge in scaling up exothermic reactions is the decrease in the surface-area-to-volume ratio.[12] A 100 L reactor has significantly less surface area available for cooling per unit volume compared to a 1 L flask.

  • Reactor Cooling: Laboratory ice baths are not feasible. Pilot reactors rely on a jacket filled with a circulating thermal fluid (coolant). The efficiency of this system must be calculated to ensure it can handle the heat load of the reaction. Internal cooling coils may be necessary for highly exothermic processes.

  • Controlled Addition: The rate of heat generation is directly proportional to the rate of nitric acid addition. The addition must be slow enough that the reactor's cooling system can continuously remove the generated heat, maintaining a stable internal temperature.

Mass Transfer and Mixing

Efficient mixing is crucial to ensure uniform temperature distribution and reactant concentration, preventing localized "hot spots" where the reaction rate could accelerate uncontrollably.[18]

  • Agitation: Pilot reactors use motor-driven agitators with specific impeller designs (e.g., pitched-blade turbine, anchor) and baffles to promote turbulence and effective mixing. The agitation speed must be optimized to ensure homogeneity without excessive shear or splashing.

Pilot Plant Production Protocol (Exemplary Batch: 10 kg)

This protocol assumes a 100 L glass-lined reactor with a jacketed cooling system, a metering pump, and a nitrogen atmosphere.

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzoic acid

Equipment: 100 L Glass-Lined Reactor, 50 L Dosing Vessel, Metering Pump, Vacuum Nutsche Filter Dryer.

Procedure:

  • Reactor Charging: Charge the 100 L reactor with concentrated sulfuric acid (30 L).

  • Raw Material Addition: Start agitation at a moderate speed (e.g., 80-100 RPM). Slowly add 4-hydroxybenzoic acid (10.0 kg) via a powder charging port. Ensure the temperature is maintained below 30 °C during the addition.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Nitric Acid Dosing: Charge concentrated nitric acid (5.6 L) to the dosing vessel. Begin slow, subsurface addition of the nitric acid to the reactor via the metering pump over a period of 3-4 hours. Crucially, maintain the internal temperature at 5-10 °C throughout the addition.

  • Reaction Hold: Once the addition is complete, hold the batch at 5-10 °C for an additional 2-3 hours.

  • In-Process Control (IPC): Take a sample from the reactor and analyze by HPLC to confirm reaction completion (e.g., <1% starting material remaining).

  • Quenching: In a separate 200 L quench vessel containing 160 kg of ice/water, slowly transfer the reaction mass. The transfer rate must be controlled to keep the quench vessel temperature below 25 °C.

  • Isolation and Washing: Filter the resulting slurry using the Nutsche filter. Wash the product cake with cold deionized water until the filtrate pH is > 5.

  • Drying: Dry the product under vacuum at 60-70 °C until the loss on drying (LOD) is <0.5%.

Step 2: Synthesis of this compound

Equipment: 100 L Glass-Lined Reactor, Condenser, Centrifuge.

Procedure:

  • Reactor Charging: Charge the 100 L reactor with DMF (60 L), 4-hydroxy-3-nitrobenzoic acid (11.0 kg, assuming dry weight from Step 1), and potassium carbonate (16.6 kg).

  • Alkylation: Start agitation and add 1-bromobutane (7.8 L).

  • Reaction: Heat the reactor contents to 80 °C and hold for 5-7 hours.

  • IPC: Take a sample and analyze by HPLC to confirm reaction completion.

  • Work-up & Precipitation: Cool the reactor to 20-25 °C. Slowly add 60 L of water to the reactor over 1 hour. Transfer the contents to a larger vessel and add 2 M HCl until the pH is 2-3 to precipitate the product.

  • Isolation: Collect the solid product by centrifugation.

  • Purification: The wet cake can be returned to the reactor for a recrystallization step using an appropriate solvent system like ethanol/water, followed by a final isolation and drying step.

Analytical Methods and Quality Control

Rigorous analytical monitoring is essential for process control and ensuring the final product meets specifications.[19]

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the disappearance of starting material and the appearance of the product. A typical method might use a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[20]

  • Final Product Specifications:

TestSpecificationMethod
AppearanceOff-white to pale yellow crystalline solidVisual
IdentificationConforms to the reference standard spectrumFTIR / ¹H NMR
Purity≥ 99.0%HPLC
Melting Point148-152 °CCapillary Method
Loss on Drying≤ 0.5%Gravimetric

Diagrams and Workflows

Figure 1: Synthetic Pathway

G cluster_0 Step 1: Nitration cluster_1 Step 2: Etherification SM 4-Hydroxybenzoic Acid INT 4-Hydroxy-3-nitrobenzoic Acid SM->INT H₂SO₄, HNO₃ 0-10 °C FP 3-Butoxy-4-nitrobenzoic Acid INT->FP 1-Bromobutane, K₂CO₃ DMF, 80 °C

Caption: Two-step synthesis of this compound.

Figure 2: Laboratory-Scale Workflow

A Charge H₂SO₄ & SM in Flask B Cool to 0-5 °C (Ice Bath) A->B C Dropwise Addition of HNO₃ (<10 °C) B->C D Reaction Hold (2 hrs) C->D E Quench on Ice D->E F Vacuum Filtration E->F G Wash with Water F->G H Dry in Vacuum Oven G->H

Caption: Workflow for laboratory-scale nitration.

Figure 3: Pilot Plant Production Workflow

cluster_reactor 100 L Glass-Lined Reactor cluster_downstream Downstream Processing A Charge H₂SO₄ & SM B Cool to 0-5 °C (Jacket System) A->B C Controlled Dosing of HNO₃ (<10 °C) B->C D Reaction Hold & IPC C->D E Transfer to Quench Vessel D->E F Nutsche Filtration E->F G Cake Washing F->G H Vacuum Drying G->H

Caption: Workflow for pilot plant nitration highlighting key equipment.

Conclusion

The described two-step synthesis of this compound provides a high-yielding and controllable process suitable for production at the pilot plant scale. The key to a successful and safe scale-up lies in a thorough understanding of the reaction's thermal hazards and the implementation of robust engineering controls to manage heat and mass transfer. By following the detailed protocols and safety considerations outlined in this document, drug development professionals can confidently scale this process from the bench to the pilot plant, ensuring both product quality and operational safety.

References

  • CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google P
  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. (URL: [Link])

  • Supporting Information - CDC Stacks. (URL: [Link])

  • EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid - Google P
  • Aromatic nitration under various conditions. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

  • Synthesis of Nitro Compounds from Nitrogen Dioxide Captured in a Metal-Organic Framework | Journal of the American Chemical Society - ACS Publications. (URL: [Link])

  • (PDF) Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (URL: [Link])

  • Aromatic Nitration and Sulfonation - Chemistry LibreTexts. (URL: [Link])

  • Process Safety from Bench to Pilot to Plant Virtual Issue - ACS Publications. (URL: [Link])

  • Recent advances in the synthesis of aromatic nitro compounds - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Nitration reaction safety - YouTube. (URL: [Link])

  • Nitration and aromatic reactivity. (URL: [Link])

  • (PDF) Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media - ResearchGate. (URL: [Link])

  • Pilot Plant Reactive Chemistry Incidents: Case Studies and Prevention - ResearchGate. (URL: [Link])

  • US5763697A - Process for the nitration of aromatic compounds - Google P
  • Bench-Scale and Pilot Plant Nitration | PDF | Chemical Reactor - Scribd. (URL: [Link])

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. (URL: [Link])

  • Guide of Pilot Plant Scale-Up Techniques - Adesis, Inc. (URL: [Link])

  • Williamson Ether Synthesis. (URL: [Link])

  • Williamson Ether and Carboxylic Acids - Chemistry Stack Exchange. (URL: [Link])

  • Runaway Reaction Hazards in Processing Organic Nitro Compounds - ACS Publications. (URL: [Link])

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. (URL: [Link])

  • Importance of Pilot Plant in Chemical Industry | by Aditi Shambharkar | Medium. (URL: [Link])

  • Aromatic Nitration - BYJU'S. (URL: [Link])

  • Safety by Design: Making Bigger, Better - Features - The Chemical Engineer. (URL: [Link])

  • Analytical Methods - OPUS. (URL: [Link])

  • Reduction of nitro compounds - Wikipedia. (URL: [Link])

  • Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone - MDPI. (URL: [Link])

  • (PDF) Stability-Indicating HPLC-UV for the Determination of 4-bromomethyl-3-nitrobenzoic acid, a Bioactive Nitrocompound - ResearchGate. (URL: [Link])

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The Strategic Utility of 3-Butoxy-4-nitrobenzoic Acid in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of modern drug discovery, the selection of starting materials and core chemical scaffolds is a critical determinant of success. 3-Butoxy-4-nitrobenzoic acid, a substituted aromatic carboxylic acid, represents a highly versatile yet underexplored building block in medicinal chemistry. Its strategic arrangement of functional groups—a carboxylic acid, a nitro group, and a butoxy ether—offers a rich platform for chemical elaboration, enabling the synthesis of diverse and complex molecular architectures. While direct applications of the parent molecule are not extensively documented, its true value lies in its role as a key intermediate, particularly following the reduction of its nitro group to a reactive aniline.

This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its core reactivity, present detailed protocols for its key transformations, and illustrate its potential in the synthesis of high-value therapeutic agents, such as kinase inhibitors. The methodologies and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively integrate this valuable scaffold into their research and development pipelines.

Core Physicochemical Properties and Reactivity

Understanding the inherent chemical nature of this compound is fundamental to its strategic application. The molecule's reactivity is primarily dictated by its three principal functional groups.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₅[N/A]
Molecular Weight 239.23 g/mol [N/A]
Appearance Typically a solid[N/A]
Key Functional Groups Carboxylic Acid (-COOH), Nitro (-NO₂), Butoxy Ether (-O(CH₂)₃CH₃)[N/A]

The carboxylic acid moiety provides a handle for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments. The nitro group is a powerful electron-withdrawing group and, more importantly, a precursor to the versatile amino group. The butoxy chain enhances lipophilicity, which can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as membrane permeability and solubility.[1]

Key Synthetic Transformations and Protocols

The primary utility of this compound in medicinal chemistry is realized through its conversion into key intermediates. The following protocols detail the foundational reactions that unlock the synthetic potential of this scaffold.

Protocol 1: Reduction of the Nitro Group to Form 4-Amino-3-butoxybenzoic Acid

The transformation of the nitro group to an aniline is arguably the most critical step in harnessing the potential of this compound. This amino-substituted benzoic acid is a valuable intermediate for the synthesis of a wide array of heterocyclic and substituted aromatic compounds.[1][2]

Reaction Scheme:

G start This compound reagents Fe / NH₄Cl or H₂, Pd/C start->reagents product 4-Amino-3-butoxybenzoic acid reagents->product caption Reduction of this compound. G cluster_reactants start 4-Amino-3-butoxybenzoic acid reagents HATU, DIPEA or EDC, HOBt start->reagents amine R-NH₂ amine->reagents product Amide-coupled product reagents->product caption Amide coupling of the benzoic acid moiety. G A This compound B Methyl 3-butoxy-4-nitrobenzoate (Esterification) A->B  H₂SO₄, MeOH C Methyl 4-amino-3-butoxybenzoate (Nitro Reduction) B->C  Fe, NH₄Cl D Substituted Quinoline Core (Cyclization) C->D  e.g., Diethyl(ethoxymethylene)malonate,  Heat E Functionalized Kinase Inhibitor Scaffold (Further Derivatization) D->E  e.g., Chlorination, Amination caption Conceptual workflow for kinase inhibitor synthesis.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Butoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Butoxy-4-nitrobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. Our goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot effectively and optimize your reaction outcomes.

Overview of the Core Synthesis: A Williamson Ether Approach

The most common and reliable method for preparing this compound is through the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution (S_N2) of a butyl-halide by the phenoxide ion derived from 3-hydroxy-4-nitrobenzoic acid. While straightforward in principle, the reaction's success hinges on a delicate balance of base selection, solvent effects, and temperature control to maximize the desired O-alkylation and minimize competing side reactions.

G cluster_reactants Reactants cluster_process Reaction Steps A 3-Hydroxy-4-nitrobenzoic Acid C 1-Bromobutane D Deprotonation of Phenolic -OH A->D More acidic proton B Base (e.g., K2CO3) B->D E SN2 Attack on Butyl Halide C->E D->E Phenoxide Nucleophile F This compound (Product) E->F

Caption: Core Williamson ether synthesis workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent challenge and can originate from several sources. A systematic approach is crucial for diagnosis.

Logical Troubleshooting Flow for Low Yield

Troubleshooting start Low Yield Observed check_sm 1. Verify Starting Material Purity start->check_sm check_deprot 2. Assess Deprotonation Efficiency (Base & Solvent) check_sm->check_deprot If purity is low solution_sm Solution: Recrystallize 3-hydroxy-4-nitrobenzoic acid. Use fresh, pure alkyl halide. check_sm->solution_sm Purity OK check_sn2 3. Analyze SN2 Reaction Conditions check_deprot->check_sn2 If incomplete solution_deprot Solution: Switch to a stronger base or a more suitable solvent (see Table 1/2). Ensure anhydrous conditions. check_deprot->solution_deprot Deprotonation OK check_workup 4. Review Work-up & Purification check_sn2->check_workup If conditions are suboptimal solution_sn2 Solution: Increase temperature moderately. Increase reaction time. Consider a better leaving group (I > Br > Cl). check_sn2->solution_sn2 Conditions OK solution_workup Solution: Adjust pH carefully during extraction. Optimize recrystallization solvent system. check_workup->solution_workup If losses are high

Caption: Decision tree for troubleshooting low yield.

Detailed Analysis:

  • Incomplete Deprotonation: The phenolic proton on 3-hydroxy-4-nitrobenzoic acid must be removed to form the nucleophilic phenoxide. The pKa of a nitrophenol is significantly lower (more acidic) than a simple phenol, but a sufficiently strong base is still required.

    • Insight: Weak bases like sodium bicarbonate (NaHCO₃) are generally insufficient. Carbonates (K₂CO₃, Cs₂CO₃) are a good starting point as they are strong enough to deprotonate the phenol without being overly harsh, which could promote side reactions. For sluggish reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[2][3]

  • Suboptimal Solvent Choice: The S_N2 reaction proceeds fastest in polar aprotic solvents, which solvate the cation of the base but not the nucleophile, leaving it "naked" and highly reactive.[4]

    • Insight: Protic solvents like ethanol or water will solvate the phenoxide, drastically reducing its nucleophilicity and slowing the reaction. Recommended solvents are DMF, DMSO, or acetonitrile.[4]

  • Poor Leaving Group on the Alkylating Agent: The reaction rate is directly dependent on the quality of the leaving group.

    • Insight: The reactivity order is I > Br > Cl. While 1-bromobutane is common and cost-effective, switching to 1-iodobutane can significantly accelerate the reaction, allowing for milder conditions.

Q2: I'm observing a major side product that is less polar than my desired acid. What is it and how can I prevent it?

This is a classic case of competing nucleophiles. The starting material possesses two acidic protons: one on the phenol and one on the carboxylic acid. After the first deprotonation (phenol), a stronger base or forcing conditions can deprotonate the carboxylic acid, creating a dianion. Both the phenoxide and the carboxylate can act as nucleophiles.

Competitive Alkylation Pathways

Side_Product cluster_products Alkylation Products start 3-Hydroxy-4-nitrobenzoic Acid + Base mono_anion Phenoxide-Carboxylic Acid (Mono-anion) start->mono_anion 1 eq. Base di_anion Phenoxide-Carboxylate (Di-anion) mono_anion->di_anion >1 eq. Strong Base product_desired O-Alkylation (Phenol) This compound mono_anion->product_desired + Bu-Br (SN2 on Phenoxide) product_side O-Alkylation (Carboxylate) Butyl 3-Butoxy-4-nitrobenzoate (Ester) di_anion->product_side + Bu-Br (SN2 on Carboxylate)

Caption: Competing O-alkylation at the phenol vs. the carboxylate.

Mitigation Strategy:

  • Control Base Stoichiometry: Use approximately 1.0-1.1 equivalents of a moderate base like K₂CO₃. This will selectively deprotonate the more acidic phenolic proton, leaving the carboxylic acid largely protonated and thus non-nucleophilic.

  • Temperature Control: Esterification is often more favorable at higher temperatures. Running the reaction at a moderate temperature (e.g., 60-80 °C) can favor phenol alkylation.

  • Post-Reaction Saponification: If ester formation is unavoidable, the crude product can be treated with an aqueous base (e.g., NaOH solution) and heated. This will hydrolyze (saponify) the ester back to the desired carboxylic acid, which can then be isolated upon acidification.

Q3: The reaction is very slow or stalls completely. How can I drive it to completion?
  • Increase Temperature: S_N2 reactions are temperature-dependent. Gradually increasing the temperature in 20 °C increments can significantly improve the rate. Be cautious, as temperatures above 120 °C may increase the likelihood of elimination and other side reactions.[1]

  • Use a Catalytic Amount of Iodide: If using 1-bromobutane, adding a catalytic amount (5-10 mol%) of sodium iodide or potassium iodide can accelerate the reaction via the Finkelstein reaction. The bromide is transiently replaced by iodide, a much better leaving group, speeding up the rate-determining nucleophilic attack.

  • Ensure Anhydrous Conditions: If using a moisture-sensitive base like NaH, any water present will consume the base and inhibit the reaction. Ensure solvents are properly dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

Data & Protocol Reference

Table 1: Comparison of Common Bases
BaseStrength (pKa of Conj. Acid)Typical SolventKey Considerations
K₂CO₃ ~10.3DMF, AcetonitrileGood selectivity for phenolic -OH. Easy to handle. Reaction may be slower.
NaH ~36THF, DMF (Anhydrous)Very strong, drives reaction quickly. Must be handled under inert, anhydrous conditions. Can cause elimination.[2]
NaOH/KOH ~15.7Water, EthanolCan be used, but protic solvent reduces nucleophilicity. Often used with a phase-transfer catalyst.[5]
Cs₂CO₃ ~10.3DMF, AcetonitrileMore soluble than K₂CO₃, can sometimes improve yields in difficult cases due to the "caesium effect". More expensive.
Table 2: Solvent Selection Guide
SolventTypeDielectric Constant (ε)Boiling Point (°C)Notes
DMF Polar Aprotic37153Excellent choice. Effectively solvates cations. High boiling point allows for a wide temperature range.
DMSO Polar Aprotic47189Similar to DMF, sometimes superior for S_N2. Can be difficult to remove during work-up.[2]
Acetonitrile Polar Aprotic3882Good choice, but lower boiling point limits the reaction temperature.
THF Polar Aprotic7.566Often used with NaH. Lower polarity and boiling point can lead to slower reactions.[2]

Experimental Protocol: Optimized Synthesis

This protocol is a robust starting point designed to maximize yield and purity.

Materials:

  • 3-hydroxy-4-nitrobenzoic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)

  • 1-Iodobutane (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Hexanes

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride solution (Brine)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxy-4-nitrobenzoic acid (1.0 eq) and finely ground potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask under a nitrogen atmosphere. The volume should be sufficient to create a stirrable slurry (approx. 5-10 mL per gram of starting acid).

  • Alkylation: Add 1-iodobutane (1.2 eq) to the mixture.

  • Heating: Heat the reaction mixture to 70-80 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature and pour it into a separatory funnel containing water (approx. 10x the volume of DMF).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • The crude solid can be purified by recrystallization. A common solvent system is ethyl acetate/hexanes. Dissolve the crude product in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

  • Characterization: Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum. Confirm identity and purity via ¹H NMR, ¹³C NMR, and melting point analysis.

References

  • PrepChem. (n.d.). Synthesis of 3-n-butoxy-4-(4'-chlorobenzoyl)-5-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from Wikipedia. [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • SK. (2014, April 13). Williamson Ether Synthesis. Chem-Station. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from Utah Tech University Chemistry Department. [Link]

  • PrepChem. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. Retrieved from PrepChem.com. [Link]

  • Kamm, O., & Matthews, A. O. (n.d.). p-NITROBENZOIC ACID. Organic Syntheses. [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.

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Technical Support Center: Purification of Crude 3-Butoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Butoxy-4-nitrobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this compound in high purity. My goal is to provide not just protocols, but the underlying chemical principles and field-proven insights to empower you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude this compound sample?

The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the nitration of 4-butoxybenzoic acid. Based on this, the most likely impurities include:

  • Unreacted Starting Material: Residual 4-butoxybenzoic acid.

  • Regioisomers: Nitration at other positions on the aromatic ring, primarily 4-butoxy-2-nitrobenzoic acid. Side reactions during nitration can lead to the formation of such isomers[1].

  • Dinitro Compounds: Products resulting from over-nitration, though typically minor under controlled conditions[1].

  • Hydrolysis Products: If harsh conditions are used, cleavage of the butyl ether linkage could occur, leading to 4-hydroxy-3-nitrobenzoic acid.

  • Residual Reagents: Inorganic acids (e.g., nitric acid, sulfuric acid) and salts from the reaction workup[2].

Q2: How can I reliably assess the purity of my material before and after purification?

A multi-pronged approach to purity analysis is always recommended for robust characterization:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the main compound and resolving impurities. A reverse-phase C18 column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic or phosphoric acid) is a good starting point. The acidic mobile phase ensures the carboxylic acid is in its neutral, undissociated form, preventing peak tailing[3].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide structural confirmation and can be used to identify and quantify impurities if their signals are distinct from the main compound[1].

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point is a classic sign of impurities[1].

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and assessing the complexity of the crude mixture. It is invaluable for developing a solvent system for column chromatography[4].

Q3: What is the overarching strategy for purifying this compound?

For a solid aromatic carboxylic acid like this compound, a sequential purification strategy is most effective. The choice of techniques depends on the nature and quantity of the impurities. The general workflow involves removing inorganic and neutral/basic organic impurities first, followed by a high-resolution technique to remove closely related structural isomers.

G Crude Crude Product (with inorganics, starting materials, isomers) ABE Acid-Base Extraction Crude->ABE Dissolve in Org. Solvent + Aqueous Base Wash PartiallyPure Partially Purified Solid (Free of neutral/basic impurities) ABE->PartiallyPure Acidify Aqueous Layer & Isolate Precipitate Recryst Recrystallization PartiallyPure->Recryst Primary Choice Column Column Chromatography PartiallyPure->Column If Recrystallization Fails or Isomers Persist PureProduct High Purity Product (>99%) Recryst->PureProduct If Successful Column->PureProduct

Caption: General purification workflow for this compound.

Troubleshooting Guides & Protocols

Acid-Base Extraction: Isolating the Carboxylic Acid

This technique is exceptionally effective for separating your acidic product from any neutral (e.g., unreacted starting material if it's not acidic) or basic impurities[5][6]. The principle relies on converting the water-insoluble carboxylic acid into its water-soluble carboxylate salt with a base[7][8].

Q4: My crude product is contaminated with a neutral byproduct. Can you provide a protocol for an acid-base extraction?

Absolutely. This is the ideal scenario for an acid-base extraction. The following protocol uses sodium bicarbonate, a weak base sufficient to deprotonate a carboxylic acid without hydrolyzing other sensitive functional groups[9].

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude solid (e.g., 5.0 g) in an appropriate organic solvent like ethyl acetate or dichloromethane (50-100 mL) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (50 mL). Stopper the funnel, invert, and vent frequently to release the CO₂ gas produced from the acid-base reaction. Shake vigorously for 1-2 minutes.

  • Separation: Allow the layers to separate. The sodium salt of your product is now in the upper aqueous layer. Drain the lower organic layer, which contains the neutral impurities.

  • Back-Wash (Optional): To remove any residual neutral impurity from the aqueous layer, add fresh organic solvent (20 mL), shake, and discard the organic layer.

  • Acidification & Precipitation: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~2, check with pH paper)[9][10]. Your purified this compound will precipitate as a solid.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum.

Troubleshooting Acid-Base Extraction

  • Problem: An emulsion forms, and the layers won't separate.

    • Cause: This often happens with complex mixtures or when solutions are shaken too vigorously.

    • Solution: Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Gently swirl the funnel instead of shaking. In stubborn cases, filtering the entire mixture through a pad of Celite can break the emulsion[11].

  • Problem: No precipitate forms after acidification.

    • Cause: Too much organic solvent may have been carried over into the aqueous phase, or the product is more water-soluble than expected.

    • Solution: Ensure all organic solvent is removed before acidification. If solubility is an issue, extract the acidified aqueous solution with a fresh portion of an organic solvent (like ethyl acetate), then dry the organic layer with Na₂SO₄ or MgSO₄ and evaporate to recover the product[11].

Recrystallization: The Workhorse of Purification

Recrystallization is the most powerful technique for purifying solid organic compounds. Its success hinges on selecting a solvent (or solvent pair) in which the compound is highly soluble when hot but poorly soluble when cold, while impurities remain soluble at all temperatures or are insoluble even when hot[12].

Q5: How do I choose the right solvent system for recrystallizing this compound?

Solvent selection is an empirical process, but we can make an educated choice. The "like dissolves like" principle is a good starting point. Given the polar nitro and carboxylic acid groups and the nonpolar butoxy group, a solvent of intermediate polarity or a mixed solvent system is likely to work well[13]. Alcohols like ethanol or methanol are often good starting points for nitroaromatic compounds[14][15]. An ethanol/water system is a classic choice where the compound dissolves in hot ethanol, and water is added as an anti-solvent to induce precipitation upon cooling[16].

Solvent SystemSuitability for this compoundRationale & Comments
Ethanol/Water Excellent Ethanol is a good polar solvent that should dissolve the compound when hot. Water acts as a miscible anti-solvent, reducing solubility upon cooling to promote high recovery[16].
Isopropanol Good A single solvent with a good balance of polarity. Less volatile than ethanol, which can allow for slower crystal growth.
Ethyl Acetate/Hexane Good A common non-alcoholic mixed system. The compound should dissolve in hot ethyl acetate, with hexane added as the nonpolar anti-solvent.
Toluene Fair May be effective if impurities are highly polar. The higher boiling point can be advantageous but also makes solvent removal more difficult.
Water Poor The butoxy group makes the molecule too nonpolar to be sufficiently soluble in hot water for effective recrystallization[17].

Q6: Can you provide a detailed protocol for recrystallization using an ethanol/water system?

Certainly. This protocol is designed to maximize both purity and yield.

G start Place Crude Solid in Erlenmeyer Flask dissolve Add Minimum Amount of Hot Ethanol to Dissolve start->dissolve hot_filter Hot Gravity Filtration (Optional, if insoluble impurities exist) dissolve->hot_filter induce Add Hot Water Dropwise Until Solution is Turbid dissolve->induce No Insoluble Impurities hot_filter->induce clear Add 1-2 Drops Hot Ethanol to Re-clarify induce->clear cool_slow Cool Slowly to Room Temperature clear->cool_slow cool_ice Cool in Ice Bath (≥30 min) cool_slow->cool_ice isolate Isolate Crystals by Vacuum Filtration cool_ice->isolate wash Wash with Ice-Cold Ethanol/Water Mixture isolate->wash dry Dry Crystals Under Vacuum wash->dry

Caption: Step-by-step workflow for mixed-solvent recrystallization.

Experimental Protocol: Recrystallization

  • Dissolution: Place the partially purified solid in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol while heating on a hot plate with stirring until the solid just dissolves. Using the minimum amount of solvent is critical for maximizing yield[14].

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask. This must be done quickly to prevent premature crystallization[16].

  • Inducing Crystallization: To the clear, hot filtrate, add hot deionized water dropwise while stirring until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation[16].

  • Clarification: Add 1-2 drops of hot ethanol to just re-dissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals as it allows impurities to be excluded from the growing crystal lattice[18][19].

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surfaces[16].

  • Drying: Transfer the pure crystals to a watch glass and dry under vacuum to remove all residual solvent.

Q7: My compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.

  • Solution 1: Re-heat and Dilute. Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent (the "good" solvent, e.g., ethanol) to lower the saturation point. Let it cool slowly again[20].

  • Solution 2: Modify Solvent System. If the problem persists, the boiling point of your solvent may be too high. Consider switching to a lower-boiling point solvent system.

  • Solution 3: Induce Crystallization. Once the solution has cooled below the compound's melting point but before it oils out, try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal[18].

Column Chromatography

Q8: Recrystallization didn't remove an isomeric impurity. Is column chromatography a viable option?

Yes, column chromatography is the go-to technique when recrystallization fails, especially for separating compounds with very similar solubility profiles, like regioisomers[21]. The principle is to separate compounds based on their differential adsorption to a stationary phase (like silica gel) while being moved by a mobile phase (the eluent)[4].

Protocol Outline: Flash Column Chromatography

  • Adsorbent: Silica gel (SiO₂) is the standard choice for polar compounds like this[4].

  • Solvent System (Eluent): The key is to find a solvent system that gives good separation on a TLC plate. A good target Rf (retention factor) for your product is ~0.3. A common eluent for polar aromatic compounds is a mixture of a nonpolar solvent like hexanes and a more polar solvent like ethyl acetate[22]. For a carboxylic acid, adding a small amount of acetic or formic acid (0.5-1%) to the eluent is often necessary to prevent the compound from streaking on the column.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, less polar eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent, and carefully add the resulting dry powder to the top of the column.

  • Elution: Start running the column with a less polar solvent mixture (e.g., 20% ethyl acetate in hexanes) and gradually increase the polarity (gradient elution) to elute your compounds. The less polar impurities will elute first, followed by your desired product.

  • Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • Recrystallization of Benzoic Acid. (n.d.).
  • Alvarez, A. N. T. (2021). (PDF) Recrystallization of Impure Benzoic Acid. ResearchGate. Retrieved from [Link].

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.).
  • Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link].

  • Process for producing 3-nitro-4-alkoxybenzoic acid. (n.d.). Google Patents.
  • Troubleshooting: The Workup - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link].

  • Recrystallisation of benzoic acid - YouTube. (2022, November 1). YouTube. Retrieved from [Link].

  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link].

  • Acid–base extraction - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link].

  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link].

  • Acid-Base Extraction. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link].

  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid - Google Patents. (n.d.). Google Patents.
  • Separation of aromatic and polar compounds in fossil fuel liquids by liquid chromatography | Analytical Chemistry - ACS Publications. (n.d.). ACS Publications. Retrieved from [Link].

  • Process for recovering 3-nitrobenzoic acid - Google Patents. (n.d.). Google Patents.
  • USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. (n.d.).
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.).
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30). Biotage. Retrieved from [Link].

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem. (n.d.). LookChem. Retrieved from [Link].

  • p-NITROBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link].

  • 3-Methyl-4-nitrobenzoic acid | C8H7NO4 | CID 18370 - PubChem - NIH. (n.d.). PubChem. Retrieved from [Link].

  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.). University of Colorado Boulder. Retrieved from [Link].

  • a general procedure for mitsunobu inversion of sterically hindered alcohols - Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link].

  • 4-Nitrobenzoic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link].

  • The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
  • Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - MDPI. (n.d.). MDPI. Retrieved from [Link].

  • Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 B1. (1989, November 15). European Patent Office. Retrieved from [Link].

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Technical Support Center: Synthesis of 3-Butoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Butoxy-4-nitrobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this synthesis. The following FAQs and guides are structured to provide not just solutions, but also the underlying scientific principles to help you optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: I am getting a low yield of my desired product. What are the likely causes?

A low yield in the synthesis of this compound, which is typically prepared via a Williamson ether synthesis, can be attributed to several factors. The primary reaction involves the deprotonation of 3-Hydroxy-4-nitrobenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an n-butyl halide.

Key Causes for Low Yield:

  • Side Reactions: The most significant cause of low yield is the prevalence of side reactions, particularly the E2 elimination of the alkyl halide.

  • Incomplete Reaction: Sub-optimal reaction conditions such as insufficient reaction time, low temperature, or inefficient stirring can lead to a significant amount of unreacted starting material.

  • Reagent Quality: The purity of reactants, especially the dryness of the solvent and the quality of the base, is crucial. Moisture can consume the base and hinder the formation of the required alkoxide.

The choice of base and solvent plays a critical role in favoring the desired S_N2 pathway over the competing E2 elimination pathway.[1][2][3]

ParameterRecommended ChoiceRationalePotential Issue if Deviated
Alkyl Halide 1-Bromobutane or 1-IodobutanePrimary halides are ideal for S_N2 reactions as they are less sterically hindered.[2][4][5]Use of secondary or tertiary halides (e.g., 2-bromobutane) will dramatically increase the rate of E2 elimination, yielding primarily 1-butene or 2-butene.[1][4]
Base K₂CO₃, Cs₂CO₃, NaOHWeaker, non-bulky bases favor S_N2 by minimizing the steric hindrance around the alkyl halide.[1]Strong, bulky bases like potassium tert-butoxide will favor E2 elimination.
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents stabilize the transition state of the S_N2 reaction and solvate the cation of the base, increasing the nucleophilicity of the phenoxide.[1]Protic solvents (e.g., ethanol) can solvate the nucleophile, reducing its reactivity and potentially participating in the reaction.
Temperature 60-80 °CHigher temperatures can increase the reaction rate, but excessively high temperatures favor the E2 elimination pathway, which has a higher activation energy.Temperatures >100 °C can lead to increased elimination and potential decarboxylation of the product.
FAQ 2: My analytical data (TLC, NMR, HPLC) shows significant impurities. What could they be?

Identifying impurities is the first step in troubleshooting. Below are the most common side products formed during this synthesis.

Potential ImpurityOrigin StoryKey Analytical Signatures
3-Hydroxy-4-nitrobenzoic acid Unreacted starting material.Presence of a phenolic -OH peak in ¹H NMR (broad singlet, chemical shift can vary). Will show a different Rf value on TLC.
1-Butene E2 elimination of the n-butyl halide.[3]As a gas, it will likely not be observed in the final solid product but its formation reduces the available alkylating agent, lowering the yield.
Butyl 3-Butoxy-4-nitrobenzoate Esterification of the carboxylic acid product with leftover butanol (from hydrolysis of butyl halide) or direct reaction with the butyl halide, typically under acidic conditions or high heat.Absence of the carboxylic acid proton in ¹H NMR; presence of additional butyl group signals.
1-Butoxy-2-nitrobenzene Decarboxylation of the final product, often induced by excessive heat. Nitrobenzoic acids are susceptible to thermal decarboxylation.[6][7]Absence of the carboxylic acid proton and signals in ¹H NMR. The aromatic signals will shift accordingly.
C-Alkylated Isomers The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) in addition to the desired O-alkylation.[1]Complex aromatic region in the ¹H NMR spectrum due to different substitution patterns.

Troubleshooting Guides

Guide 1: Minimizing Side Product Formation

This guide provides a systematic approach to optimizing the reaction to favor the desired this compound.

Workflow for Optimizing Reaction Conditions

Caption: Troubleshooting workflow for synthesis optimization.

Step-by-Step Protocol for Minimizing Side Products
  • Reagent Preparation: Dry the solvent (DMF or DMSO) over molecular sieves. Ensure the 3-Hydroxy-4-nitrobenzoic acid starting material is dry. Use a high-purity, finely ground base (e.g., potassium carbonate).

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of 3-Hydroxy-4-nitrobenzoic acid in the anhydrous solvent.

  • Base Addition: Add 1.5-2.0 equivalents of the anhydrous base. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Alkyl Halide Addition: Add 1.1-1.2 equivalents of 1-bromobutane dropwise to the stirred suspension.

  • Controlled Heating: Heat the reaction mixture to a controlled temperature of 70-80°C. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Pour the reaction mixture into cold water and acidify with dilute HCl (e.g., 1M HCl) to a pH of ~2 to precipitate the product.[8]

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Guide 2: Product Purification and Analysis

Even under optimized conditions, some impurities may persist. This guide details effective purification and analytical validation protocols.

Protocol 1: Purification by Recrystallization

Recrystallization is highly effective for removing minor impurities.

  • Solvent Selection: A mixture of ethanol and water is often a good choice. The product should be soluble in the hot solvent and sparingly soluble at room temperature.

  • Procedure: a. Dissolve the crude, dried product in a minimum amount of hot ethanol. b. Gradually add hot water until the solution becomes slightly turbid. c. Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution. d. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. e. Filter the purified crystals and wash with a small amount of cold ethanol/water mixture. f. Dry the crystals under vacuum. A purity of >99% can often be achieved.[9]

Protocol 2: Purification via Acid-Base Extraction

This method is excellent for removing non-acidic impurities like ester byproducts or decarboxylated molecules.[10]

  • Dissolve the crude product in a dilute aqueous base solution (e.g., 5% sodium hydroxide).

  • Filter the solution to remove any insoluble impurities.[10]

  • Wash the aqueous solution with a non-polar organic solvent like dichloromethane or ethyl acetate to extract any non-acidic organic impurities.

  • Carefully re-precipitate the desired product by slowly adding dilute acid (e.g., 1M HCl) to the aqueous layer with vigorous stirring until the pH is ~2.[11]

  • Filter, wash the precipitate with cold water, and dry under vacuum.

Analytical Methods for Purity Confirmation
  • High-Performance Liquid Chromatography (HPLC): The most reliable method for determining purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. The purity can be calculated from the peak area percentage.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1-2%).

  • Melting Point Determination: A sharp melting point close to the literature value (229-231 °C for 3-Hydroxy-4-nitrobenzoic acid) indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.[13][14]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities after derivatization (e.g., silylation) of the carboxylic acid.[15]

Reaction Pathway and Side Reactions

G SM 3-Hydroxy-4-nitrobenzoic acid Phenoxide Phenoxide Intermediate SM->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Deprotonation Elimination_Product 1-Butene Base->Elimination_Product E2 Elimination AlkylHalide 1-Bromobutane Product This compound (Desired Product) AlkylHalide->Product AlkylHalide->Elimination_Product C_Alk_Product C-Alkylated Isomer AlkylHalide->C_Alk_Product Phenoxide->Product SN2 Attack (O-Alkylation) Phenoxide->C_Alk_Product C-Alkylation Decarbox_Product 1-Butoxy-2-nitrobenzene Product->Decarbox_Product

Caption: Main synthesis pathway and competing side reactions.

References
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • ResearchGate. (2025). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.
  • Quora. (n.d.). How to synthesize p-nitrobenzoic acid and m-nitrobenzoic acid starting from benzene?
  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID.
  • RSC Publishing. (n.d.). An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Bulletin of the Chemical Society of Japan. (n.d.). Thermal Decarboxylation of Nitrobenzoic Acids. I.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Quora. (2018). How can benzoic acid be tested for purity?
  • Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • ResearchGate. (n.d.). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution.
  • ResearchGate. (n.d.). Analytical Methods for Determination of Benzoic Acid and Their Applications | Request PDF.
  • ChemTalk. (n.d.). Williamson Ether Synthesis.
  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids.
  • NIST. (n.d.). Preparation of benzoic acid of high purity.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid.
  • Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols.
  • LookChem. (n.d.). Cas 619-14-7, 3-Hydroxy-4-nitrobenzoic acid.
  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1.
  • CDC Stacks. (n.d.). Supporting Information.
  • ChemicalBook. (n.d.). 4-Nitrobenzoic acid synthesis.

Sources

Overcoming low reactivity in 3-Butoxy-4-nitrobenzoic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Butoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in reactions involving this sterically hindered and electronically deactivated substrate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles and achieve your synthetic goals.

Introduction: Understanding the Challenge

This compound presents a unique combination of steric and electronic factors that contribute to its low reactivity. The bulky butoxy group at the ortho position to the carboxylic acid creates significant steric hindrance , physically blocking the approach of nucleophiles to the carboxyl carbon.[1][2] Simultaneously, the powerful electron-withdrawing nitro group, while increasing the acidity of the carboxylic acid proton, deactivates the aromatic ring towards electrophilic substitution.[3][4][5] This guide will dissect these issues and provide field-proven strategies for successful transformations.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the properties and reactivity of this compound.

Q1: Why is my standard esterification or amidation reaction failing with this compound?

A1: The primary culprit is the steric hindrance imposed by the ortho-butoxy group. This bulky alkyl group acts as a "molecular shield," preventing nucleophiles like alcohols or amines from efficiently attacking the electrophilic carbon of the carboxylic acid. Standard reactions like Fischer esterification or direct thermal amidation often fail or provide negligible yields because the activation energy for the reaction becomes prohibitively high.[1][2]

Q2: How do the electronic properties of the nitro and butoxy groups influence the reactivity of the carboxylic acid?

A2: The substituents have opposing electronic effects on the carboxyl group.

  • Nitro Group (-NO₂): As a strong electron-withdrawing group at the para-position (relative to the butoxy group), it significantly increases the acidity of the carboxylic acid proton (lowering the pKa compared to benzoic acid).[5][6] This makes deprotonation easier, but it does not enhance the electrophilicity of the carboxyl carbon for nucleophilic attack.

  • Butoxy Group (-OBu): As an electron-donating group, it slightly reduces the electrophilicity of the carboxyl carbon. However, this electronic effect is far outweighed by its steric hindrance.

Q3: Is the aromatic ring itself reactive?

A3: The aromatic ring is heavily deactivated towards electrophilic aromatic substitution due to the combined electron-withdrawing effects of the nitro and carboxylic acid groups.[5][7] Therefore, reactions like Friedel-Crafts or further nitration are highly unlikely under standard conditions. The primary reactive handles are the carboxylic acid and the nitro group.

Part 2: Troubleshooting Guide - Common Reactions

This section provides specific troubleshooting advice in a question-and-answer format for common synthetic transformations.

Scenario 1: Esterification Reactions

Q: My Fischer esterification with methanol and sulfuric acid has been refluxing for 24 hours with minimal product formation. What's going wrong and what are my options?

A: You are facing the classic challenge of steric hindrance in an equilibrium-driven reaction.[8] The slow rate means the reaction may never reach a favorable equilibrium, especially if trace amounts of water are present.[9]

Root Cause Analysis & Solution Workflow:

cluster_options Activation Options start Low Yield in Fischer Esterification cause Primary Cause: Steric Hindrance from o-Butoxy Group Secondary Cause: Unfavorable Equilibrium start->cause strategy Strategy: Bypass Direct Esterification by Activating the Carboxylic Acid cause->strategy acyl_chloride 1. Convert to Acyl Chloride (e.g., SOCl₂, (COCl)₂) strategy->acyl_chloride Harsh, High-Yield coupling 2. Use Peptide Coupling Agents (e.g., EDC, HATU) strategy->coupling Mild, Versatile final_step High-Yield Ester Formation acyl_chloride->final_step React with Alcohol + Non-nucleophilic Base (e.g., Pyridine) coupling->final_step React with Alcohol + Coupling Additives (e.g., DMAP)

Caption: Troubleshooting workflow for esterification.

Recommended Solutions:

  • Convert to an Acyl Chloride (High-Yield, Harsher Conditions): The most robust method is to convert the carboxylic acid to a highly reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride will react rapidly with your alcohol, even a sterically hindered one.[10][11]

  • Use a Carbodiimide Coupling Agent (Milder Conditions): Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC/EDC), often with an additive like 4-dimethylaminopyridine (DMAP), can activate the carboxylic acid in situ to form an ester.[12] This avoids the harsh conditions of acyl chloride formation.

MethodReagent(s)ProsCons
Acyl Chloride Formation SOCl₂ or (COCl)₂Highly reactive intermediate; drives reaction to completion.Harsh reagents; generates HCl byproduct; requires anhydrous conditions.
Carbodiimide Coupling EDC, DCC, DMAPMild conditions; good for sensitive substrates.Can be expensive; DCC produces a urea byproduct that requires filtration.
Activating Reagents Bis(pentafluorophenyl) carbonateFewer additives needed; highly reactive intermediate.[13]Reagent can be costly.
Scenario 2: Amidation Reactions

Q: I mixed my amine with this compound and heated it, but I only recovered my starting materials or formed a salt. How can I form the amide bond?

A: Direct thermal amidation is rarely effective for this substrate. The carboxylic acid and amine will first form a stable, unreactive ammonium carboxylate salt. Combined with the steric hindrance, this prevents amide bond formation. The solution is to use a modern coupling agent.

The Gold Standard: HATU Coupling

The most effective method for difficult amidations is to use a uronium-based coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[14] HATU reacts with the carboxylic acid to form a highly activated OAt-ester, which readily undergoes nucleophilic attack by the amine.[14]

cluster_workflow HATU Amidation Workflow RCOOH This compound (R-COOH) intermediate Activated OAt-Ester [R-CO-OAt] RCOOH->intermediate Activation HATU HATU + Base (e.g., DIPEA) HATU->intermediate amide Product Amide (R-CONH-R') intermediate->amide Nucleophilic Attack amine Amine (R'-NH₂) amine->amide

Caption: Amide formation via a HATU-activated ester.

Protocol: General Procedure for HATU-Mediated Amidation
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Activation: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir the mixture at room temperature for 15-30 minutes. You should see the formation of the activated ester.

  • Coupling: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Scenario 3: Nitro Group Reduction

Q: I need to reduce the nitro group to an amine. Which method offers the best chemoselectivity, leaving the carboxylic acid and butoxy ether untouched?

A: Fortunately, the carboxylic acid is generally robust to most nitro reduction conditions. The primary considerations are safety, scalability, and functional group tolerance elsewhere in your molecule.

Comparison of Common Nitro Reduction Methods

MethodReagent(s)Selectivity & ConditionsProsCons
Catalytic Hydrogenation H₂, Pd/C (or PtO₂)Excellent selectivity. Typically run at 1-4 atm H₂ in EtOH or EtOAc.[15][16]Very clean reaction; byproduct is water. Easy workup (filtration).Requires specialized hydrogenation equipment. Pd/C can be pyrophoric.
Metal/Acid Reduction Fe / NH₄Cl or SnCl₂ / HClGood selectivity. Often requires heating.[15]Inexpensive and effective. Tolerates many functional groups.Workup can be tedious due to metal salts. Not as "green" as hydrogenation.
Borohydride System NaBH₄ / Ni(OAc)₂·4H₂OGood selectivity for nitro groups over carboxylic acids.[17] Performed in a solvent system like aqueous CH₃CN at room temp.Mild conditions; avoids high pressure and strong acids.Requires careful control of stoichiometry. Nickel salts are toxic.

Recommendation: For laboratory scale and high cleanliness, catalytic hydrogenation is the preferred method. For a robust, inexpensive alternative where metal waste is not a concern, Fe/NH₄Cl is an excellent choice.

Part 3: Safety Information

  • This compound: May cause skin and serious eye irritation.[18][19] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Many reagents mentioned (e.g., thionyl chloride, HATU, strong acids, metal catalysts) have specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use. Work in a well-ventilated fume hood.

References

  • Chemistry LibreTexts. (2023). Activation of Carboxylic Acids. YouTube. [Link]

  • Chemistry LibreTexts. (2014). How Cells Activate Carboxylic Acids. [Link]

  • Wikipedia. (2023). HATU. [Link]

  • Wang, D. H., et al. (2016). Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives. Nature Communications. [Link]

  • Chemistry LibreTexts. (2024). Substituent Effects on Acidity. [Link]

  • Vedantu. (n.d.). Is nitrobenzene more reactive than benzoic acid. [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. [Link]

  • McCubbin, J. A., Voth, S., & Krokhin, O. V. (2011). Mild and Tunable Benzoic Acid Catalysts for Rearrangement Reactions of Allylic Alcohols. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. (2024). Catalytic hydrodeoxygenation of benzoic acid as a bio-oil model compound. Sustainable Energy & Fuels. [Link]

  • askIITians. (n.d.). Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?. [Link]

  • ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. [Link]

  • GSRS. (n.d.). This compound. [Link]

  • Oriental Journal of Chemistry. (n.d.). Convenient Reduction of Nitro Compounds to their Corresponding Amines. [Link]

  • Quora. (n.d.). What is order of acidity between benzoic acid&p-Nitro benzoic acid?. [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. [Link]

  • Allen. (n.d.). Nitration of benzoic acid. [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. [Link]

  • PubChemLite. (n.d.). This compound. [Link]

  • ResearchGate. (2009). Effect of base on the esterification of 4-nitrobenzoic acid. [Link]

  • Khan Academy. (2013). Steric hindrance. YouTube. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Reddit. (2022). Esterification not Working. [Link]

  • Master Organic Chemistry. (2018). Reduction of Nitro Groups. [Link]

  • Selective Reduction of Nitroaromatic Compounds. (2024). International Journal of Advanced Chemistry. [Link]

  • Chemistry LibreTexts. (2021). Esterification (Experiment). [Link]

  • PubChem. (n.d.). 4-Nitrobenzoic Acid. [Link]

  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Truman State University. (2017). Fischer Esterification of 3-nitrobenzoic acid. [Link]

  • Wiley Online Library. (2015). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. ChemCatChem. [Link]

  • National Institutes of Health. (n.d.). Amide Bond Formation via the Rearrangement of Nitrile Imines. [Link]

  • Google Patents. (n.d.).

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Common problems in the nitration of 3-butoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Nitration of 3-Butoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and frequently asked questions for the nitration of 3-butoxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower your research and development.

Section 1: Understanding the Reaction - FAQs

Q1: What is the primary challenge in the nitration of 3-butoxybenzoic acid?

The main challenge is controlling the regioselectivity of the reaction. You have two directing groups on the benzene ring: the butoxy group (-OC₄H₉) at position 3 and the carboxylic acid group (-COOH) at position 1. The butoxy group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[1][2] This creates a competitive scenario where the incoming nitro group (-NO₂) could potentially add to several positions.

Q2: How do the directing effects of the butoxy and carboxylic acid groups influence the outcome?

The butoxy group, being an alkoxy group, is an electron-donating group (EDG) that activates the ring towards electrophilic aromatic substitution.[3] It increases electron density at the ortho and para positions relative to itself (positions 2, 4, and 6). Conversely, the carboxylic acid group is an electron-withdrawing group (EWG) that deactivates the ring and directs incoming electrophiles to the meta position (positions 3 and 5).[4][5] The interplay of these opposing effects determines the final isomer distribution.

G cluster_0 Directing Effects on 3-Butoxybenzoic Acid cluster_1 Potential Nitration Positions 3-Butoxybenzoic_Acid 3-Butoxybenzoic Acid Butoxy_Group -OC4H9 (Activating, Ortho/Para-Director) 3-Butoxybenzoic_Acid->Butoxy_Group Carboxylic_Acid_Group -COOH (Deactivating, Meta-Director) 3-Butoxybenzoic_Acid->Carboxylic_Acid_Group Position_2 Position 2 (Ortho to Butoxy) Butoxy_Group->Position_2 Favors Position_4 Position 4 (Ortho to Butoxy, Meta to COOH) Butoxy_Group->Position_4 Favors Position_6 Position 6 (Para to Butoxy) Butoxy_Group->Position_6 Favors Carboxylic_Acid_Group->Position_4 Favors (less so) Position_5 Position 5 (Meta to COOH) Carboxylic_Acid_Group->Position_5 Favors

Caption: Directing effects in the nitration of 3-butoxybenzoic acid.

Q3: What are the expected major and minor products?

Based on the directing effects, the most likely major products are 3-butoxy-4-nitrobenzoic acid and 3-butoxy-6-nitrobenzoic acid, resulting from substitution ortho and para to the activating butoxy group. The formation of 3-butoxy-2-nitrobenzoic acid is also possible. Due to the deactivating nature of the carboxylic acid group, substitution at the 5-position (meta to -COOH) is generally less favored in the presence of a strong activating group like butoxy.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the nitration of 3-butoxybenzoic acid in a question-and-answer format.

Issue 1: Low Yield of Desired Nitro Isomer

Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the duration or slightly increasing the temperature. However, be cautious as higher temperatures can lead to side reactions.[6]

  • Suboptimal Reaction Temperature: The temperature might be too low, leading to a slow reaction rate, or too high, causing decomposition or side-product formation.

    • Solution: Carefully control the temperature, typically between 0-10°C, during the addition of the nitrating mixture.[7] An ice-salt bath can be used for more effective cooling.

  • Improper Reagent Stoichiometry: An incorrect ratio of nitric acid to sulfuric acid or an insufficient amount of the nitrating agent can limit the reaction.

    • Solution: Ensure the accurate measurement and molar ratio of your reagents. A slight excess of the nitrating agent is often used to drive the reaction to completion.

  • Loss During Work-up: The desired product might be lost during the extraction and purification steps.

    • Solution: When precipitating the product by pouring the reaction mixture onto ice, ensure the complete transfer and thorough washing of the precipitate with cold water to remove residual acids.[8] During recrystallization, use a minimal amount of hot solvent to dissolve the crude product to maximize recovery upon cooling.[7]

Issue 2: Formation of Multiple Isomers and Purification Challenges

Q: I've obtained a mixture of nitro isomers that are difficult to separate. What strategies can I employ for better separation?

A: The formation of isomeric mixtures is a common outcome. Here are some purification strategies:

  • Fractional Crystallization: This technique can be effective if the isomers have significantly different solubilities in a particular solvent.

    • Protocol: Experiment with different solvent systems (e.g., ethanol/water, acetic acid/water) to find one that preferentially crystallizes the desired isomer.

  • Column Chromatography: This is a highly effective method for separating isomers with different polarities.[9]

    • Protocol: Use silica gel as the stationary phase and a solvent system with varying polarity (e.g., a gradient of ethyl acetate in hexanes) as the mobile phase. Monitor the separation by TLC to identify the fractions containing the desired isomer.

  • High-Performance Liquid Chromatography (HPLC): For analytical and small-scale preparative separations, reversed-phase HPLC can provide excellent resolution of nitrobenzoic acid isomers.[10]

Issue 3: Runaway Reaction and Exothermic Events

Q: The reaction temperature increased uncontrollably. What causes this, and what are the safety precautions?

A: Nitration reactions are highly exothermic and can become dangerous if not properly controlled.[6][11]

  • Causes:

    • Rapid addition of the nitrating agent: This is the most common cause.[6]

    • Inadequate cooling: The cooling bath may not be sufficient to dissipate the heat generated.

    • Poor stirring: Localized hot spots can form, leading to a rapid increase in reaction rate.[6]

  • Preventative Measures & Safety Protocols:

    • Slow, Dropwise Addition: Add the nitrating mixture very slowly to the solution of 3-butoxybenzoic acid in sulfuric acid, ensuring the temperature does not exceed the set limit.[8]

    • Efficient Cooling: Use a properly sized ice bath and monitor the internal reaction temperature with a thermometer.

    • Vigorous Stirring: Ensure constant and efficient stirring throughout the addition.

    • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.[12][13]

    • Fume Hood: Conduct the reaction in a well-ventilated fume hood.[12]

    • Emergency Preparedness: Have a quench bath (e.g., a large beaker of ice water) and a neutralizing agent (e.g., sodium bicarbonate solution) readily available.[14]

G Start Start Nitration Add_Nitrating_Mix Slowly Add Nitrating Mixture (0-10°C) Start->Add_Nitrating_Mix Monitor_Temp Monitor Temperature Add_Nitrating_Mix->Monitor_Temp Temp_Stable Temperature Stable? Monitor_Temp->Temp_Stable Continue_Addition Continue Addition Temp_Stable->Continue_Addition Yes Temp_Rise Uncontrolled Temperature Rise! Temp_Stable->Temp_Rise No Continue_Addition->Add_Nitrating_Mix Reaction_Complete Reaction Complete Continue_Addition->Reaction_Complete Addition Finished Stop_Addition Stop Addition Immediately! Temp_Rise->Stop_Addition Quench Prepare to Quench (if necessary) Stop_Addition->Quench Workup Work-up and Isolation Reaction_Complete->Workup Purification Purification Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for safe nitration and troubleshooting.

Section 3: Experimental Protocol

This is a general protocol for the nitration of 3-butoxybenzoic acid. It should be adapted and optimized based on your specific experimental goals and available equipment.

Materials:

  • 3-butoxybenzoic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Concentrated nitric acid (HNO₃)

  • Ice

  • Deionized water

  • Appropriate solvent for recrystallization (e.g., ethanol/water)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 3-butoxybenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath with stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath. Caution: This is highly exothermic. [7]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the stirred solution of 3-butoxybenzoic acid, maintaining the reaction temperature between 0-10°C.[15]

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for a designated time (e.g., 30-60 minutes). Monitor the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice.[8] The crude product should precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water to remove residual acids.

  • Purification: Recrystallize the crude product from a suitable solvent system to obtain the purified nitro-3-butoxybenzoic acid isomer(s).[7]

Section 4: Quantitative Data

The following table provides a general overview of the expected isomer distribution for the nitration of a benzoic acid with an activating ortho-, para-directing group. Actual yields for 3-butoxybenzoic acid may vary.

Substituent PositionIsomerExpected DistributionRationale
Ortho to -OC₄H₉3-Butoxy-2-nitrobenzoic acidMinorSteric hindrance from both adjacent groups.
Ortho to -OC₄H₉This compoundMajorElectronically favored (ortho to activating group) and less sterically hindered.
Para to -OC₄H₉3-Butoxy-6-nitrobenzoic acidMajorElectronically favored (para to activating group) and sterically accessible.
Meta to -OC₄H₉3-Butoxy-5-nitrobenzoic acidMinorElectronically disfavored by the activating butoxy group.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • YouTube. (2024, June 7). Nitration reaction safety. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ChemTalk. (n.d.). Directing Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • ns1.apeoc.org.br. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Quora. (2018, October 20). How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Retrieved from [Link]

  • ScienceDirect. (n.d.). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Retrieved from [Link]

  • Sciencemadness.org. (2009, February 13). Synthesis of p-nitrobenzoic acid. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (2024, June 24). Reduce your risk of a nitric acid incident. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from [Link]

  • YouTube. (2021, February 18). Nitration of benzoic acid. Retrieved from [Link]

  • YouTube. (2023, March 2). Nitration Reaction of Benzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]

  • Taylor & Francis Group. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • Chemguide. (n.d.). THE NITRATION OF BENZENE. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 6: Nitration of Methyl Benzoate (Electrophilic Aromatic Substitution). Retrieved from [Link]

  • ResearchGate. (2025, August 6). A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. Retrieved from [Link]

  • gsrs.ncats.nih.gov. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (n.d.). Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study. Retrieved from [Link]

  • ResearchGate. (2013, November 4). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved from [Link]

  • Chegg.com. (2022, July 13). Solved Electrophilic nitration of benzoic acid gives almost. Retrieved from [Link]

Sources

Optimizing temperature and reaction time for 3-Butoxy-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing 3-Butoxy-4-nitrobenzoic Acid Synthesis

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the critical parameters of reaction temperature and time. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and refine your synthesis for maximum yield and purity.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] The reaction involves the nucleophilic substitution (SN2) of a butyl halide by the phenoxide ion of 3-Hydroxy-4-nitrobenzoic acid.[1][3] While straightforward in principle, the success of this synthesis is highly dependent on the careful control of temperature and reaction duration to balance reaction rate against the formation of impurities.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for synthesizing this compound?

The synthesis proceeds via the Williamson ether synthesis , which follows an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The process involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 3-Hydroxy-4-nitrobenzoic acid is deprotonated by a base (e.g., potassium carbonate, sodium hydroxide) to form a highly reactive phenoxide ion. This ion is a much stronger nucleophile than the neutral alcohol.[2][3]

  • Nucleophilic Attack: The newly formed phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of a butyl halide (e.g., 1-bromobutane or 1-iodobutane). This occurs in a single, concerted step where the phenoxide attacks from the backside, displacing the halide leaving group to form the ether linkage.[1]

Q2: Why is the choice of base and solvent so critical in this synthesis?

The base and solvent create the environment for the SN2 reaction. A moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the phenol but not so harsh as to promote side reactions. The carboxylic acid will also be deprotonated to a carboxylate, which is a much weaker nucleophile and generally does not interfere. For the solvent, polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are ideal.[1] They effectively solvate the cation (e.g., K⁺) while leaving the phenoxide nucleophile relatively "free" and highly reactive, thereby accelerating the reaction rate.[1][2] Protic solvents, in contrast, would solvate and stabilize the nucleophile through hydrogen bonding, slowing the reaction.

Q3: What are the generally recommended starting points for temperature and reaction time?

A typical Williamson ether synthesis is conducted at temperatures between 50 to 100 °C for 1 to 8 hours.[1][4] For this specific synthesis, a good starting point is 70-80 °C for 4-6 hours . Reactions at lower temperatures (50-60 °C) will be cleaner but may require significantly longer times for completion.[5] Higher temperatures (90-100 °C) will accelerate the reaction but increase the risk of side product formation and potential decomposition.[4]

Q4: How can I effectively monitor the reaction's progress to determine the optimal stopping point?

Thin-Layer Chromatography (TLC) is the most effective and immediate method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (3-Hydroxy-4-nitrobenzoic acid), you can visually track the disappearance of the starting material and the appearance of the less polar product spot. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. This prevents running the reaction for an unnecessarily long time, which could lead to impurity formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield with Significant Unreacted Starting Material

  • Question: After the recommended reaction time, my TLC analysis shows a strong spot for the starting material (3-Hydroxy-4-nitrobenzoic acid) and very little product. What is the likely cause?

  • Answer & Solution: This classic issue points to an incomplete reaction. Several factors could be at play:

    • Insufficient Temperature: The activation energy for the SN2 reaction has not been met. Increase the reaction temperature in 10 °C increments (e.g., from 70 °C to 80 °C) and continue monitoring by TLC.

    • Insufficient Reaction Time: SN2 reactions, especially with moderately reactive substrates, can be slow. If the temperature is appropriate, simply extending the reaction time may be all that is needed. Continue the reaction for another 2-4 hours, checking progress with TLC every hour.[1]

    • Ineffective Deprotonation: The phenoxide may not be forming efficiently. Ensure your base (e.g., K₂CO₃) is anhydrous and of high quality. You should use at least 2 molar equivalents of base to deprotonate both the phenolic hydroxyl and the carboxylic acid groups.

    • Poor Reagent Quality: Ensure your solvent (e.g., DMF) is anhydrous, as water can inhibit the reaction. Your butyl halide should also be pure; older bottles can degrade.

Issue 2: Reaction Appears Complete by TLC, but Isolated Yield is Poor

  • Question: My TLC plate shows a complete conversion to the product, but after the workup procedure, my final isolated mass is very low. Where did my product go?

  • Answer & Solution: This problem almost always originates during the workup and isolation phase. The key is remembering your product is a carboxylic acid .

    • Improper pH for Extraction: During the workup, the reaction mixture is typically diluted with water and extracted with an organic solvent. The product, this compound, exists as its carboxylate salt in the basic reaction mixture. To extract it into an organic layer, you must first acidify the aqueous layer with a strong acid (e.g., 6M HCl) to a pH of ~2.[6] This protonates the carboxylate, making the molecule neutral and soluble in organic solvents like ethyl acetate. Without this step, your product will remain in the aqueous layer as a salt.

    • Precipitation Issues: After acidification, the product should precipitate out of the aqueous solution. Ensure you cool the mixture in an ice bath to maximize precipitation before filtration. If the product is slow to crystallize, gently scratching the inside of the flask with a glass rod can induce crystallization.

Issue 3: Multiple Unidentified Spots on TLC Plate, Indicating Impurities

  • Question: My reaction produced the desired product, but the TLC shows several other spots, making purification difficult. What are these impurities and how can I prevent them?

  • Answer & Solution: Impurity formation is often a direct result of non-optimal reaction conditions, particularly excessive temperature or time.

    • Cause - High Temperature: Running the reaction above 100 °C can lead to thermal decomposition of the nitro-aromatic compound or other side reactions.[4]

    • Solution: Lower the reaction temperature. A temperature of 70-80 °C is often the "sweet spot" that provides a reasonable reaction rate without generating significant byproducts.

    • Cause - Contaminated Reagents: Impurities in the starting material or reagents can carry through or cause side reactions.

    • Solution: Ensure the purity of your 3-Hydroxy-4-nitrobenzoic acid and 1-bromobutane before starting. If necessary, recrystallize the starting material.

Visual Guides & Workflows

Reaction Mechanism

Williamson_Ether_Synthesis Figure 1: Ssub{N}2 Mechanism for this compound Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack SM 3-Hydroxy-4-nitrobenzoic Acid (Ar-OH) Phenoxide Phenoxide Intermediate (Ar-Osuper{-}) SM->Phenoxide Base Base (e.g., Ksub{2}COsub{3}) Base->SM Phenoxide_ref Phenoxide (Ar-Osuper{-}) AlkylHalide 1-Bromobutane (Bu-Br) Product 3-Butoxy-4-nitrobenzoic Acid (Ar-O-Bu) AlkylHalide->Product LeavingGroup Brsuper{-} AlkylHalide->LeavingGroup Loss of Leaving Group Phenoxide_ref->AlkylHalide Ssub{N}2 Attack

Caption: SN2 Mechanism for Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Figure 2: Troubleshooting Decision Tree start Reaction Start check_tlc Monitor by TLC after 4-6 hours start->check_tlc incomplete Starting Material (SM) Present? check_tlc->incomplete increase_temp Action: Increase Temp by 10°C incomplete->increase_temp Yes complete SM Consumed incomplete->complete No increase_time Action: Increase Time by 2h increase_temp->increase_time increase_time->check_tlc workup Proceed to Acidic Workup & Isolation complete->workup check_yield Check Isolated Yield workup->check_yield low_yield Yield Low? check_yield->low_yield good_yield Yield Acceptable & Product Pure low_yield->good_yield No check_ph Action: Verify pH of aqueous layer is ~2 before extraction low_yield->check_ph Yes

Sources

Preventing byproduct formation in 3-Butoxy-4-nitrobenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Butoxy-4-nitrobenzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this molecule. Instead of a generic protocol, we will address the common pitfalls and subtle complexities of its synthesis through a series of targeted troubleshooting questions and in-depth answers. Our goal is to empower you to not only identify and solve problems but also to understand the fundamental chemistry that governs byproduct formation.

The most common and strategically sound method for preparing this compound is the Williamson ether synthesis, starting from 3-hydroxy-4-nitrobenzoic acid. This approach generally offers high yields and predictable outcomes, but it is not without its challenges. The following sections address the most frequently encountered issues in this synthesis.

Troubleshooting the Williamson Ether Synthesis Pathway

The target transformation involves the O-alkylation of 3-hydroxy-4-nitrobenzoic acid with a suitable butylating agent, such as 1-bromobutane or 1-iodobutane, in the presence of a base.

Q1: My reaction yield is poor, and TLC/LC-MS analysis shows a significant amount of unreacted 3-hydroxy-4-nitrobenzoic acid. What factors should I investigate?

This is the most common issue and typically points to incomplete deprotonation of the starting material or insufficient reactivity of the alkylating agent.

Causality & Solution:

  • Inadequate Base Strength or Stoichiometry: The phenolic hydroxyl group of the starting material must be deprotonated to form the phenoxide anion, which is the active nucleophile. The carboxylic acid is significantly more acidic (pKa ~3-4) than the phenol (pKa ~8-10) and will be deprotonated first. Therefore, you need at least two equivalents of base : one for the carboxylic acid and one for the phenol.

    • Recommendation: Use a moderately strong base like potassium carbonate (K₂CO₃). It is strong enough to deprotonate the phenol without being excessively harsh. Ensure you are using at least 2.2 equivalents to drive the equilibrium. Stronger bases like sodium hydride (NaH) can be used, but require anhydrous conditions and careful handling.[1][2]

  • Low Reaction Temperature or Insufficient Time: The Sₙ2 reaction between the phenoxide and the alkyl halide has an activation energy barrier that must be overcome.[3]

    • Recommendation: Most Williamson ether syntheses require heating. A temperature range of 60-100 °C is typical, depending on the solvent. Monitor the reaction progress by TLC until the starting material is consumed. Typical reaction times can range from 4 to 24 hours.[1]

  • Choice of Solvent: The solvent plays a critical role in an Sₙ2 reaction.

    • Recommendation: Use a polar aprotic solvent such as DMF (N,N-Dimethylformamide), DMSO (Dimethyl sulfoxide), or Acetonitrile. These solvents solvate the cation (e.g., K⁺) but not the nucleophilic anion, leaving it "naked" and highly reactive.[1][2] Protic solvents like ethanol or water will solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

Q2: I've isolated my product, but NMR analysis reveals an unexpected isomer. The mass is correct, but the aromatic substitution pattern is wrong. Is this C-alkylation?

Yes, this is a classic byproduct of phenoxide alkylation. The phenoxide anion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the carbons ortho and para to the oxygen).[4]

Causality & Solution:

  • O-Alkylation vs. C-Alkylation: While O-alkylation is generally kinetically and thermodynamically favored, certain conditions can promote C-alkylation. The resonance structures of the phenoxide ion clearly show the delocalization of the negative charge onto the ring.

  • Solvent Effects: Protic solvents (e.g., water, ethanol, trifluoroethanol) can hydrogen-bond with the oxygen atom of the phenoxide, effectively shielding it. This steric hindrance can encourage the alkyl halide to react with the carbon atoms of the ring instead, leading to the C-alkylated byproduct.[4]

  • Counter-ion and Temperature: A "harder" counter-ion (like Na⁺) that associates more tightly with the oxygen can also favor C-alkylation. High temperatures can sometimes favor the thermodynamically more stable C-alkylated product.

Preventative Measures:

  • Strictly use polar aprotic solvents like DMF or DMSO to leave the oxygen atom exposed and highly nucleophilic.

  • Use a "softer" counter-ion like potassium (K⁺) or cesium (Cs⁺) which associates less tightly with the oxygen anion.

  • Maintain moderate reaction temperatures (e.g., 60-80 °C) to favor the kinetically preferred O-alkylation product.

Diagram 1: O-Alkylation vs. C-Alkylation Pathways

G cluster_start Reactants cluster_products Potential Products phenoxide Phenoxide Anion (Resonance Hybrid) O_product Desired Product This compound phenoxide->O_product O-Alkylation (Favored in polar aprotic solvent) C_product Byproduct C-Alkylated Isomer phenoxide->C_product C-Alkylation (Can occur in protic solvent)

Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.

Q3: My reaction seems to be consuming the alkyl halide, but I'm getting a low yield of the ether product. I suspect elimination. How can I confirm and prevent this?

This is a strong possibility, especially if reaction temperatures are high. The alkoxide is not only a good nucleophile but also a strong base. It can promote an E2 elimination reaction with the alkyl halide, competing directly with the desired Sₙ2 substitution.[1][5]

Causality & Solution:

  • Sₙ2 vs. E2 Competition: The Williamson ether synthesis is a textbook example of this competition. The base (phenoxide) can either attack the carbon atom bearing the leaving group (Sₙ2) or abstract a proton from the adjacent carbon (E2), leading to an alkene.

  • Substrate Structure: The risk of elimination increases dramatically with steric hindrance on the alkyl halide. The order of reactivity for Sₙ2 is primary > secondary >> tertiary. For E2, the opposite is often true. Using 1-bromobutane (a primary halide) is ideal. If you were to use 2-bromobutane (secondary) or tert-butyl bromide (tertiary), elimination would become the dominant, if not exclusive, pathway.[5][6]

  • Temperature: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, increasing the reaction temperature will favor elimination more than substitution.[1]

Preventative Measures:

  • Use a Primary Alkyl Halide: Always use a primary butylating agent like 1-bromobutane or 1-iodobutane. Never use a secondary or tertiary halide for this synthesis.

  • Control Temperature: Avoid excessively high temperatures. Use the lowest temperature at which the reaction proceeds at a reasonable rate. Start at 60 °C and only increase if the reaction is too slow.

  • Base Choice: While the phenoxide is the reacting base, using an extremely hindered or strong external base to generate it can sometimes favor elimination if not handled carefully. K₂CO₃ is generally a safe choice.

Diagram 2: Sₙ2 (Substitution) vs. E2 (Elimination) Competition

G cluster_paths Competing Pathways Reactants Phenoxide + 1-Bromobutane SN2 Sₙ2 Pathway (Nucleophilic Attack) Reactants->SN2 E2 E2 Pathway (Proton Abstraction) Reactants->E2 Product Desired Ether Product SN2->Product Favored by: - Primary alkyl halide - Lower temperature Byproduct 1-Butene + Phenol E2->Byproduct Favored by: - Steric hindrance - Higher temperature

Caption: The competition between the desired Sₙ2 and byproduct-forming E2 pathways.

Experimental Protocols & Data

Protocol 1: Optimized Williamson Ether Synthesis

This protocol is designed to minimize the formation of the byproducts discussed above.

Materials:

  • 3-hydroxy-4-nitrobenzoic acid

  • 1-Bromobutane (or 1-iodobutane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-4-nitrobenzoic acid (1.0 eq).

  • Add anhydrous potassium carbonate (2.2 eq).

  • Add anhydrous DMF to create a stirrable suspension (approx. 5-10 mL per gram of starting material).

  • Add 1-bromobutane (1.2 eq) to the mixture.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate in Hexanes with 1% Acetic Acid). The reaction is typically complete in 6-12 hours.

  • After completion, cool the reaction to room temperature. Pour the mixture into ice-cold water (10x the volume of DMF).

  • Acidify the aqueous solution to pH ~2 with cold 1M HCl. A precipitate should form.

  • Stir the slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude, dry product in a minimal amount of hot ethanol or a mixture of ethanol and water.

  • If the solution has color, a small amount of activated charcoal can be added and the solution heated for another 5 minutes.

  • Filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Once crystals begin to form, cool the flask in an ice bath to maximize recovery.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Troubleshooting Guide Summary
Observed Problem Primary Cause Key Solution(s)
Low Conversion / Unreacted SM Incomplete deprotonation or low reactivityUse ≥2.2 eq. K₂CO₃; Heat to 60-80 °C; Use DMF or DMSO
Isomeric Byproduct (C-Alkylation) Ambident nucleophilicity of phenoxideUse polar aprotic solvent (DMF); Avoid protic solvents
Low Ether Yield / Gas Evolution E2 Elimination CompetitionUse primary alkyl halide (1-bromobutane); Avoid high temps
Product is an Ester, not Acid Starting material was an esterSaponify the ester product with NaOH, then re-acidify

By understanding the mechanisms behind potential side reactions, you can intelligently design your experimental conditions to favor the formation of high-purity this compound. Always begin with small-scale optimization before proceeding to a larger scale.

References

  • Filo. (n.d.). Cleavage of tertiary butyl ethers requires the use of an aqueous acid. [Link]

  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Longdom Publishing. (2021). Synthesis and Cleavage of Ethers. [Link]

  • Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?[Link]

  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Google Patents. (n.d.). Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Wikipedia. (n.d.). Ether cleavage. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids. [Link]

  • ResearchGate. (2006). Alkylation of Phenol: A Mechanistic View. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation | Notes. [Link]

  • ACS Publications. (1944). The Cleavage of Ethers. [Link]

  • Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Stack Exchange. (2017). Product of Williamson Synthesis. [Link]

  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. [Link]

  • BU CyberSec Lab. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • NIST. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. [Link]

  • PrepChem.com. (n.d.). Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

  • PubChem - NIH. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. [Link]

  • Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?[Link]

  • University of Wisconsin-Madison. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. [Link]

  • PubChem - NIH. (n.d.). 3-Butoxybenzoic acid. [Link]

Sources

Technical Support Center: A Troubleshooting Guide for Scaling Up 3-Butoxy-4-nitrobenzoic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Butoxy-4-nitrobenzoic acid (CAS No: 72101-53-2).[1][2][3] This guide is designed for researchers, chemists, and process development professionals who are transitioning the synthesis of this valuable pharmaceutical intermediate from the laboratory bench to pilot or production scale. The following content, structured in a question-and-answer format, addresses common challenges encountered during scale-up, with a focus on safety, yield optimization, and purity control.

This compound is a key intermediate, notably in the preparation of the local anesthetic Oxybuprocaine Hydrochloride.[2] Its synthesis typically involves the electrophilic nitration of an aromatic precursor. While straightforward on a small scale, the inherent risks of nitration—highly exothermic reactions and the use of corrosive, strong oxidizing agents—present significant challenges during scale-up.[4][5] This guide provides field-proven insights to navigate these complexities effectively.

Troubleshooting Guide: From Bench to Pilot Plant

This section directly addresses specific issues that you may encounter during the scale-up process. The causality behind each problem is explained, followed by actionable solutions.

Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes and how can I improve it?

This is a classic scale-up challenge. A drop in yield is often multifactorial, stemming from issues with heat and mass transfer that are not apparent at the bench scale.

Primary Causes & Solutions:

  • Inefficient Heat Transfer: Nitration is a highly exothermic process.[4] A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making it harder to dissipate the heat generated. This can lead to temperature spikes, promoting side reactions and reducing yield.

    • Solution: Ensure your reactor has an adequate cooling system (e.g., a jacket with a powerful chiller). Implement a slow, controlled, and potentially subsurface addition of the nitrating agent to allow the cooling system to keep pace with heat generation. Continuous flow reactors can offer superior heat transfer for even larger scales.[5]

  • Poor Agitation & Mixing: Inadequate mixing can create localized "hot spots" and areas of high reactant concentration, leading to the formation of impurities and unreacted starting material.

    • Solution: Optimize the agitation speed and impeller design for your reactor to ensure homogeneity. For viscous reaction mixtures, consider using an anchor or helical ribbon agitator.

  • Side Reactions: Elevated temperatures can promote undesirable side reactions.

    • Ether Cleavage: The butoxy group can be susceptible to cleavage under harsh acidic conditions and high temperatures, forming butanol and nitrophenols.[6]

    • Over-Nitration: Formation of dinitro- or other polynitrated species can occur, which are often unstable and lead to tar-like byproducts.[5][6]

    • Solution: Maintain strict temperature control, ideally between 0°C and 10°C.[6] Use the minimum necessary amount of strong acid and consider a milder nitrating agent if feasible.

  • Losses During Workup: The process of isolating the product can be less efficient at larger scales.

    • Solution: Optimize the quenching, extraction, and precipitation steps. Ensure pH is precisely controlled during precipitation to maximize the recovery of the carboxylic acid. Conduct a mass balance to identify where the product is being lost.

Q2: The final product is a dark, tarry substance that is difficult to purify. How can I prevent the formation of these impurities?

The formation of dark, often intractable, byproducts is typically a sign of oxidation or over-nitration.[6]

Primary Causes & Solutions:

  • Oxidation of the Substrate: The butoxy group, being an electron-donating group, activates the aromatic ring, making it more susceptible to oxidation by nitric acid, especially at higher temperatures.[6]

    • Solution: Maintain a low reaction temperature. Ensure the nitric acid used is of high purity and free from significant amounts of nitrous acid, which can catalyze side reactions.[6]

  • Polynitration: As mentioned, excessive nitration can lead to unstable compounds that decompose.

    • Solution: Carefully control the stoichiometry of the nitrating agent. A molar ratio of 1.0 to 1.1 equivalents of nitric acid is typically sufficient. Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC) to avoid over-reacting.

Q3: I am struggling with isomer control. How do I ensure the nitro group is selectively introduced at the C4 position?

The synthesis of this compound implies the nitration of 3-Butoxybenzoic acid. The butoxy group is an ortho-, para- director, while the carboxylic acid group is a meta- director. This creates a complex regioselectivity challenge. The butoxy group at C3 directs incoming electrophiles to positions C2, C4, and C6. The carboxylic acid at C1 directs to C5. The desired product has the nitro group at C4, which is ortho to the butoxy group.

Controlling Regioselectivity:

  • Temperature: Lower temperatures generally favor the formation of the para-isomer over the ortho-isomer due to steric hindrance. However, in this specific case where the desired product is an ortho-isomer, precise temperature control is crucial to balance reactivity and selectivity.

  • Nitrating Agent: The choice of nitrating agent can influence isomer distribution. A standard mixture of nitric acid and sulfuric acid is common. The sulfuric acid protonates the nitric acid to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile.[6]

  • Alternative Routes: If direct nitration proves unselective upon scale-up, consider alternative synthetic pathways. For example, nitrating a precursor like 3-hydroxybenzoic acid to obtain 3-hydroxy-4-nitrobenzoic acid, followed by a Williamson ether synthesis with a butyl halide to install the butoxy group.[7][8] This often provides better regiochemical control.

Q4: How can I safely manage the highly exothermic nature of this reaction at pilot scale to prevent a thermal runaway?

Safety is the paramount concern when scaling up nitration.[4][9] A thermal runaway can have catastrophic consequences.

Critical Safety Measures:

  • Controlled Addition: Never add the substrate to the nitrating agent. Always add the nitrating agent slowly to the substrate solution. This ensures the nitrating agent is always the limiting reagent at any given moment.

  • Robust Cooling: The reactor's cooling capacity must exceed the maximum heat output of the reaction. Perform calorimetric studies (e.g., using a Reaction Calorimeter, RC1) at the lab scale to understand the thermal profile and heat flow of your reaction before scaling up.

  • Dilution: Running the reaction in a suitable solvent can help to moderate the temperature by increasing the thermal mass of the reaction mixture.

  • Emergency Preparedness: Have an emergency quench plan. This could involve a pre-chilled quenching agent (like water or a dilute base) that can be rapidly added to the reactor to stop the reaction. Ensure the reactor is equipped with a pressure relief valve and a rupture disc.[4]

Frequently Asked Questions (FAQs)

Q1: What are the essential safety precautions for handling mixed acid (HNO₃/H₂SO₄) at scale? A1: Handling mixed acid requires strict protocols.[4][10]

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat or suit.[10][11]

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood or with dedicated exhaust ventilation for the reactor.[4][12]

  • Materials: Use acid-resistant materials for all equipment, including the reactor, pumps, and transfer lines (e.g., glass, PTFE, specific grades of stainless steel).[4][11]

  • Storage: Store mixed acid in a cool, dry, dedicated, and well-ventilated area away from organic compounds, reducing agents, and combustible materials.[10][13]

  • Spill Response: Have spill containment kits with neutralizing agents (e.g., sodium bicarbonate) readily available.[5][10]

Q2: Why is sulfuric acid used with nitric acid? A2: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that nitrates the aromatic ring. Without sulfuric acid, the reaction would be significantly slower.[6]

Q3: What are the recommended storage conditions for the final product, this compound? A3: Store the compound in a cool, dry place in a tightly sealed container, protected from light. Keep it away from strong oxidizing agents and bases.

Q4: Which analytical techniques are best for monitoring reaction progress and final product purity? A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is useful for quick qualitative checks at the bench. For scale-up, High-Performance Liquid Chromatography (HPLC) is superior for quantitative monitoring of the disappearance of starting material and the appearance of the product and byproducts.

  • Purity Analysis: HPLC is the standard for determining the final purity of the product. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the structure and identifying isomeric impurities. Melting point analysis can also serve as a quick check of purity.

Protocols and Data

Experimental Protocol: Bench-Scale Synthesis

This protocol provides a general methodology. Always perform a thorough safety review and risk assessment before proceeding.

  • Reactor Setup: Equip a 1L jacketed glass reactor with an overhead stirrer, a thermocouple for internal temperature monitoring, and a dropping funnel. Circulate a coolant (e.g., ethylene glycol/water mixture) through the reactor jacket, set to -5°C.

  • Charge Substrate: To the reactor, add 3-Butoxybenzoic acid (e.g., 0.5 mol) and a suitable solvent like concentrated sulfuric acid. Begin stirring to ensure a homogenous mixture. Cool the mixture to 0°C.

  • Prepare Nitrating Agent: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid (0.55 mol, 1.1 eq.) to concentrated sulfuric acid. This mixture should be prepared fresh and kept cold.

  • Controlled Addition: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred substrate solution in the reactor over 1.5-2 hours, ensuring the internal temperature does not exceed 5°C.[14]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's completion by HPLC.

  • Workup (Quenching): Slowly pour the reaction mixture onto a stirred mixture of crushed ice and water. This should be done carefully in a well-ventilated hood.

  • Isolation: The precipitated solid product is collected by filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acids.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Drying: Dry the purified product under vacuum at a moderate temperature (e.g., 50-60°C) to a constant weight.

Table 1: Key Parameters for Scale-Up Consideration
ParameterBench-Scale (1L)Pilot-Scale (50L) Considerations
Temperature 0-5°C (Ice Bath)0-5°C (Jacketed Reactor with Chiller)
Addition Time 30-60 minutes2-4 hours (or longer, dictated by heat removal capacity)
Agitation Magnetic Stir BarOverhead Mechanical Stirrer (optimized for mixing efficiency)
Heat Transfer High Surface Area/VolumeLow Surface Area/Volume; requires highly efficient cooling
Workup Beaker with IceQuenching into a separate, stirred, and cooled vessel
Safety Fume HoodClosed system, pressure relief, emergency quench system

Visualizations

Diagram 1: Synthetic Pathway and Potential Side Products

G cluster_main Primary Reaction cluster_side Potential Side Reactions 3-Butoxybenzoic Acid 3-Butoxybenzoic Acid This compound This compound 3-Butoxybenzoic Acid->this compound HNO₃ / H₂SO₄ (0-5°C) Isomeric Products Isomeric Products 3-Butoxybenzoic Acid->Isomeric Products Poor Temp. Control Dinitro Products Dinitro Products 3-Butoxybenzoic Acid->Dinitro Products Excess HNO₃ High Temp. Oxidation Byproducts Oxidation Byproducts 3-Butoxybenzoic Acid->Oxidation Byproducts High Temp.

Caption: Nitration of 3-Butoxybenzoic acid and common side products.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Yield Observed q1 Was reaction temperature maintained below 5°C? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes res1 Improve cooling efficiency. Slow down nitrating agent addition. Result: Side reactions (oxidation, dinitration). a1_no->res1 q2 Is agitation sufficient to ensure homogeneity? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes res2 Increase agitation speed. Check impeller design. Result: Localized hot spots, incomplete reaction. a2_no->res2 q3 Was the reaction monitored to completion? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes res3 Implement in-process controls (e.g., HPLC). Extend reaction time if necessary. Result: Incomplete conversion. a3_no->res3 res4 Investigate workup procedure. Check pH during precipitation. Perform mass balance to find losses. a3_yes->res4

Caption: A logical guide to diagnosing the cause of low product yield.

Diagram 3: General Experimental Workflow for Scale-Up

G A 1. Reactor Setup & Inerting B 2. Charge Substrate & Cool to 0°C A->B C 3. Slow Addition of Cold Nitrating Agent (T < 5°C) B->C D 4. Reaction Monitoring (HPLC) C->D E 5. Controlled Quench onto Ice/Water D->E F 6. Product Isolation (Filtration) E->F G 7. Washing & Purification (Recrystallization) F->G H 8. Drying & Final Analysis G->H

Caption: Key stages in the scaled-up production workflow.

References

  • PrepChem. (n.d.). Synthesis of 3-n-butoxy-4-(4'-chlorobenzoyl)-5-nitrobenzoic acid.
  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:72101-53-2. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of Nitrobenzoic Acids in Chemical Research and Industrial Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]

  • Syntech International. (2023). Stability and safe handling of nitration waste acids. Retrieved from [Link]

  • Gsrs. (n.d.). This compound. Retrieved from [Link]

  • The Safety Master. (2024). Handling Nitric Acid: Best Practices for Corrosive Chemical Management. Retrieved from [Link]

  • Chemcess. (2024). Nitrobenzoic Acid: Properties, Reactions And Production. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry. Retrieved from [Link]

  • Ibis Scientific, LLC. (2025). Handling and Storage of Nitric Acid: What You Should Know. Retrieved from [Link]

  • University of Washington. (n.d.). NITRIC ACID SAFETY. Retrieved from [Link]

  • Scribd. (n.d.). Bench-Scale and Pilot Plant Nitration. Retrieved from [Link]

  • Google Patents. (n.d.). US4036838A - Process for the production of nitro derivatives of aromatic compounds.
  • Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • PubChemLite. (n.d.). This compound (C11H13NO5). Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from [Link]

  • Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up and optimization of the synthesis of dual CBP/BRD4 inhibitor ISOX-DUAL. Retrieved from [Link]

  • Google Patents. (n.d.). US4288615A - Process for recovering 3-nitrobenzoic acid.
  • ResearchGate. (2013). What are the best conditions of benzoic acid nitration to afford 3,5-dinitrobenzoic acid?. Retrieved from [Link]

  • University of Northern Iowa. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Butoxybenzoic acid. Retrieved from [Link]

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1. Retrieved from [Link]

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Technical Support Center: Purification of 3-Butoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling and purifying 3-Butoxy-4-nitrobenzoic acid (CAS: 72101-53-2). This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. As an intermediate, particularly in the synthesis of pharmaceuticals like Oxybuprocaine Hydrochloride, the purity of this compound is paramount to ensure the success of subsequent reactions and the quality of the final product.[1]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) structured to address specific challenges you may encounter during the purification process. We will move from initial assessment and impurity identification to detailed, field-proven purification protocols and final purity verification.

Section 1: FAQ - Understanding Your Crude Material

This section addresses the critical first steps: knowing what you have and how to assess its quality.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurity profile is heavily dependent on the synthetic route. However, based on common syntheses for related nitroaromatic compounds, you should anticipate the following:

  • Unreacted Starting Materials: The most common impurity is often the precursor, 4-Butoxybenzoic acid, if the nitration reaction did not go to completion.[2]

  • Isomeric Impurities: Nitration of substituted benzene rings can sometimes yield small quantities of other positional isomers. Depending on the directing effects of the butoxy and carboxylic acid groups, trace amounts of other nitro-isomers could be present.

  • By-products of Oxidation: If the synthesis involved oxidation of a methyl group (a common route for benzoic acids), by-products such as benzaldehydes or benzyl derivatives might be present.[3][4][5]

  • Residual Solvents and Reagents: Inorganic salts or residual acids (e.g., nitric, sulfuric) from the reaction workup may persist.[5]

Q2: How can I perform a quick, preliminary assessment of my sample's purity?

A2: A melting point determination is the most straightforward initial assessment. The literature value for the melting point of this compound is 174 °C.[1]

  • High Purity: A sharp melting point range (e.g., 173-174 °C) indicates relatively high purity.

  • Significant Impurities: A broad melting point range that is depressed (e.g., 165-170 °C) is a strong indicator of the presence of impurities. This phenomenon is known as melting point depression.

Q3: What analytical techniques are recommended for a definitive purity analysis and impurity identification?

A3: For a comprehensive analysis, a combination of techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis of aromatic acids.[6] A reverse-phase method with UV detection can accurately determine the area percentage of the main peak and detect even minor impurities.[6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of your target compound and for identifying the structures of unknown impurities if they are present in sufficient quantity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile or semi-volatile impurities.[7][8]

Section 2: Purification Strategy Workflow

The choice of purification method is critical and depends on the nature and quantity of the impurities. The following workflow provides a logical path to achieving high purity.

Purification_Workflow cluster_0 Phase 1: Assessment cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Execution & Verification Crude Crude Product (this compound) Assess Purity Assessment (Melting Point, TLC/HPLC) Crude->Assess Decision Impurity Type? Assess->Decision Recrystallize Protocol 1: Recrystallization Decision->Recrystallize Crystalline Solid Minor colored impurities AcidBase Protocol 2: Acid-Base Extraction Decision->AcidBase Oily / Non-acidic impurities present Chromatography Advanced: Column Chromatography Decision->Chromatography Isomeric impurities Similar solubility profiles Verify Purity Verification (HPLC, Melting Point) Recrystallize->Verify AcidBase->Verify Chromatography->Verify Pure Pure Product (>99%) Verify->Pure AcidBase_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Phase Separation cluster_2 Step 3: Precipitation & Isolation Start Crude Product in Organic Solvent (e.g., Ethyl Acetate) AddBase Add Aqueous Base (e.g., NaHCO₃ solution) Start->AddBase SeparatoryFunnel Separatory Funnel AddBase->SeparatoryFunnel OrganicLayer Organic Layer (Contains Neutral Impurities) SeparatoryFunnel->OrganicLayer Discard AqueousLayer Aqueous Layer (Contains Sodium 3-Butoxy-4-nitrobenzoate) SeparatoryFunnel->AqueousLayer Collect AddAcid Re-acidify with HCl (to pH ~2) AqueousLayer->AddAcid Precipitate Precipitate Forms AddAcid->Precipitate Filter Filter, Wash with Water, & Dry Precipitate->Filter Pure Pure Product Filter->Pure

Caption: Workflow for purification using acid-base extraction.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude product in a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (~1 M) solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously, venting frequently to release any CO₂ pressure if using bicarbonate.

  • Separation: Allow the layers to separate. The deprotonated this compound (as its sodium salt) will be in the upper aqueous layer, while neutral impurities remain in the lower organic layer.

  • Collection: Drain and discard the organic layer. Collect the aqueous layer.

  • Re-precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The pure this compound will precipitate out as a solid. [5][9]6. Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under vacuum.

  • Verification: Confirm purity with melting point and HPLC analysis.

Section 4: Advanced Troubleshooting & FAQs

Q4: My final product is pure by HPLC but retains a slight yellow color. How can I fix this?

A4: The color is likely due to trace, highly conjugated impurities that do not significantly affect the purity value by weight but are intensely colored. During the recrystallization protocol (Step 2: Dissolution), you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Let the solution sit for a few minutes, then remove the charcoal via hot filtration before allowing the solution to cool and crystallize. Use charcoal sparingly, as it can also adsorb some of your product, reducing the yield.

Q5: HPLC analysis shows an impurity with a very similar retention time to my product. Recrystallization isn't separating it. What is the next step?

A5: This scenario strongly suggests the presence of a structurally similar impurity, such as a positional isomer, which has nearly identical polarity and solubility. In this case, column chromatography is the recommended technique. [10]* Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase: A solvent system (eluent) of ethyl acetate and hexanes is a good starting point. You will need to develop the optimal ratio using Thin Layer Chromatography (TLC) to achieve good separation between your product and the impurity. The goal is to find a ratio where your product has an Rf value of approximately 0.3-0.4.

  • Procedure: Prepare a column with the silica gel, load your sample, and elute with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

Q6: Can I use distillation or sublimation for purification?

A6: While these methods are used for simpler compounds like benzoic acid, they are less suitable for this compound. [11][12]The compound has a high predicted boiling point (~422 °C), and it may decompose at the high temperatures required for atmospheric distillation. [1][13]Vacuum sublimation is a possibility but can be difficult to scale up and is generally less efficient at removing certain types of impurities compared to recrystallization or chromatography.

References

  • Process for the crystallization of nitro-aromatic compounds in nitric acid.
  • Method of crystallizing nitro products.
  • The purification of benzoic acid using dividing wall columns . Hydrocarbon Processing. [Link]

  • Aromatic Nitro Compounds . MST.edu. [Link]

  • Analytical Methods . Agency for Toxic Substances and Disease Registry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. [Link]

  • Method for purification of benzoic acid.
  • Process for producing 3-nitro-4-alkoxybenzoic acid.
  • Supporting Information - Development of Photoactivated Fluorescent N-Hydroxyoxindoles . CDC Stacks. [Link]

  • 3-Nitrobenzoic acid | C7H5NO4 | CID 8497 . PubChem. [Link]

  • Method of benzoic acid purification.
  • Preparation of benzoic acid of high purity . National Bureau of Standards. [Link]

  • This compound . GSRS. [Link]

  • Purification of benzoic acid.
  • Process for the purification of benzoic acid.
  • Purification of Benzoic Acid by Sublimation and Melting Point Determination . Scribd. [Link]

  • This compound (C11H13NO5) . PubChemLite. [Link]

  • Process for recovering 3-nitrobenzoic acid.
  • Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Separation, purification and identification of the components of a mixture . The Royal Society of Chemistry. [Link]

  • The solubility of 3-nitrobenzoic acid in seven solvents . ResearchGate. [Link]

  • 4-Nitrobenzoic acid . Wikipedia. [Link]

  • p-NITROBENZOIC ACID . Organic Syntheses Procedure. [Link]

  • Solubility & the Dissociation Constants ofp-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An . Indian Journal of Chemistry. [Link]

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Technical Support Center: Industrial Production of 3-Butoxy-4-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Butoxy-4-nitrobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the industrial-scale production of this key chemical intermediate. We will move beyond simple procedural outlines to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your process.

Synthesis Overview: A Two-Stage Approach

The industrial synthesis of this compound is predominantly a two-stage process. It begins with the regioselective nitration of a substituted benzoic acid, followed by an etherification reaction to introduce the butoxy group. Each stage presents unique challenges that require precise control of reaction parameters.

Synthesis_Workflow cluster_0 Stage 1: Nitration cluster_1 Stage 2: Etherification Start 3-Hydroxybenzoic Acid Nitration Nitration (HNO₃ / H₂SO₄) Start->Nitration Intermediate 3-Hydroxy-4-nitrobenzoic Acid Nitration->Intermediate Etherification Williamson Ether Synthesis (1-Bromobutane, Base) Intermediate->Etherification FinalProduct This compound Etherification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthesis route for this compound?

The most established route involves the nitration of 3-hydroxybenzoic acid to form 3-hydroxy-4-nitrobenzoic acid, followed by a Williamson ether synthesis using a butyl halide (e.g., 1-bromobutane) to yield the final product.[1][2] This pathway is favored due to the availability of starting materials and the relatively predictable, albeit challenging, nature of the reactions.

Q2: Why is regioselectivity a primary concern during the initial nitration step?

Regioselectivity is critical because the starting material, 3-hydroxybenzoic acid, has two directing groups: a hydroxyl group (-OH) and a carboxylic acid group (-COOH). The hydroxyl group is an activating, ortho, para-director, while the carboxylic acid group is a deactivating, meta-director.[3] These competing influences can lead to a mixture of isomers, primarily the desired 4-nitro product along with undesired 2-nitro and 6-nitro isomers. Controlling the reaction conditions, especially temperature, is paramount to maximize the yield of the desired 4-nitro isomer.

Q3: What are the most critical safety considerations for this process on an industrial scale?

The primary hazards involve the handling of highly corrosive and oxidizing acids and the management of nitroaromatic compounds.

  • Strong Acids: Concentrated nitric and sulfuric acids are used, requiring appropriate personal protective equipment (PPE), engineering controls, and procedures for handling spills.[4][5]

  • Exothermic Reactions: The nitration reaction is highly exothermic.[6] A failure in temperature control can lead to a runaway reaction, generating hazardous nitrogen oxides and increasing the formation of dangerous dinitro byproducts.

  • Nitro Compounds: Nitroaromatic compounds can be thermally sensitive and may pose dust explosion hazards if handled as fine powders. Proper ventilation, grounding of equipment, and handling in accordance with good industrial hygiene and safety practices are essential.[4][7]

Troubleshooting Guide: Stage 1 - Nitration of 3-Hydroxybenzoic Acid

This stage is often the source of yield and purity issues. Controlling the electrophilic aromatic substitution is key to a successful synthesis.

Problem 1: Low yield of the desired 3-hydroxy-4-nitrobenzoic acid isomer.

This is a frequent issue stemming from incomplete reactions, side-product formation, or losses during workup.

Nitration_Troubleshooting Problem Low Yield of 3-Hydroxy-4-nitrobenzoic Acid Cause1 Cause A: Poor Regioselectivity Problem->Cause1 Cause2 Cause B: Incomplete Reaction Problem->Cause2 Cause3 Cause C: Product Loss During Workup Problem->Cause3 Solution1 Solution: Maintain reaction temp < 5°C. Slow, controlled addition of nitrating mixture. Cause1->Solution1 Solution2 Solution: Verify stoichiometry of acids. Increase reaction time at controlled temp. Cause2->Solution2 Solution3 Solution: Quench reaction by pouring over excess ice. Ensure pH is acidic before filtration to prevent salt formation. Cause3->Solution3

Caption: Troubleshooting logic for low yield in the nitration stage.

  • Detailed Analysis & Solutions:

    • Poor Regioselectivity: The formation of multiple isomers is the most common cause of low yield for the desired product. The activation energy for the formation of the ortho- and para-nitro isomers (relative to the -OH group) is lower, but these reactions are reversible under strongly acidic conditions. The meta-nitro product (relative to the -COOH group) is thermodynamically more stable.

      • Solution: Strict temperature control is non-negotiable. Industrial syntheses often run at 0-5°C to maximize kinetic control, favoring nitration at the 4-position, which is para to the strongly activating hydroxyl group.[8] The slow, dropwise addition of the nitrating mixture into the dissolved benzoic acid derivative is crucial to dissipate heat and maintain this low temperature.[9]

    • Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry can leave a significant amount of starting material.

      • Solution: Verify the molar ratios of nitric and sulfuric acid. While sulfuric acid is a catalyst, a sufficient amount is needed to protonate the nitric acid to form the active nitronium ion (NO₂⁺).[10] Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to ensure it has gone to completion before initiating workup.

    • Product Loss During Workup: The product is precipitated by quenching the reaction mixture in water.

      • Solution: The quench should be performed by slowly adding the reaction mixture to a large volume of ice water, not the other way around.[8] This helps control the exotherm from the dilution of sulfuric acid. After precipitation, the product must be washed thoroughly with cold water to remove residual acids.[6]

Problem 2: The isolated intermediate is discolored (yellow/brown instead of off-white/pale yellow).

  • Cause: This often indicates the presence of dinitrated byproducts or other impurities formed due to excessive reaction temperatures. Temperatures above 15-20°C can significantly increase the rate of side reactions.[11]

  • Solution: Review and tighten the temperature control protocols for the reaction. If discoloration persists, a purification step is necessary. Recrystallization from dilute alcohol or water is an effective method for purifying nitrobenzoic acids.[2][12]

Troubleshooting Guide: Stage 2 - Williamson Ether Synthesis

This S_N2 reaction is generally robust but can be hampered by issues with reactivity and side reactions.[13][14]

Problem 1: Reaction is slow or incomplete, with significant 3-hydroxy-4-nitrobenzoic acid remaining.

  • Cause A: Incomplete Deprotonation. The Williamson synthesis requires the formation of an alkoxide (in this case, a phenoxide) to act as the nucleophile.[15][16] The phenolic proton on the starting material must be removed by a base. The carboxylic acid proton, being more acidic, will also be consumed by the base.

    • Solution: Ensure at least two equivalents of base (e.g., NaOH, K₂CO₃) are used to deprotonate both the carboxylic acid and the phenolic hydroxyl group. For industrial scale, using a strong but cost-effective base like sodium hydroxide in a polar solvent is common.

  • Cause B: Poor Leaving Group or Solvent Choice. The reaction rate is dependent on the alkyl halide's leaving group ability and the solvent system.[15]

    • Solution: The reactivity order for the halide is I > Br > Cl. 1-Bromobutane is a good compromise between reactivity and cost. For solvent, polar aprotic solvents like THF or DMSO can accelerate S_N2 reactions, though alcohols compatible with the chosen base are also used.[15]

Problem 2: Low yield due to the formation of byproducts.

  • Cause: The primary competing reaction is elimination (E2), although this is less of a concern with primary alkyl halides like 1-bromobutane.[14][15] Another potential issue is O-alkylation (on the phenol) versus C-alkylation on the aromatic ring, though O-alkylation is heavily favored under these conditions.

  • Solution: Maintain a moderate reaction temperature (e.g., 60-80°C). Excessively high temperatures can favor elimination pathways. Ensure a primary butyl halide is used; secondary or tertiary halides will dramatically increase elimination byproducts.[13]

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-4-nitrobenzoic Acid

This protocol is a representative laboratory-scale procedure. Industrial processes will be adapted for scale and specific equipment.

  • Preparation: In a jacketed glass reactor cooled to 0°C, charge concentrated sulfuric acid (3.0 eq).

  • Addition of Starting Material: Slowly add 3-hydroxybenzoic acid (1.0 eq) to the sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir until fully dissolved.

  • Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 eq), keeping the mixture cooled below 10°C.

  • Nitration: Add the cold nitrating mixture dropwise to the reactor over 2-4 hours. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Workup: Slowly pour the reaction mixture over a stirred slurry of crushed ice (approx. 10 parts ice per 1 part reaction mixture by weight).

  • Isolation: The solid product will precipitate. Filter the slurry and wash the cake thoroughly with cold deionized water until the washings are neutral (pH > 4).

  • Drying: Dry the pale-yellow solid product under vacuum at 50-60°C.

Protocol 2: Synthesis of this compound
  • Preparation: To a suitable reactor, add 3-hydroxy-4-nitrobenzoic acid (1.0 eq) and a suitable solvent such as ethanol or THF.

  • Base Addition: Add sodium hydroxide (2.2 eq) as a concentrated aqueous solution. Stir until all solids are dissolved.

  • Alkylation: Add 1-bromobutane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 60-70°C) for 4-6 hours. Monitor the reaction by HPLC for the disappearance of the starting material.

  • Workup: After cooling to room temperature, acidify the mixture with hydrochloric acid to a pH of ~2. This will precipitate the crude product.

  • Isolation: Filter the solid product and wash with cold water.

  • Purification: Recrystallize the crude product from an ethanol/water mixture to achieve the desired purity. Dry the final product under vacuum.

Data Summary Tables

Table 1: Typical Nitration Reaction Parameters
ParameterRecommended ValueRationale
Temperature0-5°CMaximizes regioselectivity for the 4-nitro isomer.[8]
Molar Ratio (HNO₃:Substrate)1.05 - 1.2 : 1A slight excess ensures complete reaction.
Molar Ratio (H₂SO₄:Substrate)3.0 - 5.0 : 1Acts as a catalyst and solvent, ensuring a fluid slurry.
Addition Time2 - 4 hoursAllows for effective heat dissipation.
Table 2: Key Safety and Handling Information
SubstanceCAS NumberKey HazardsRecommended Handling
3-Hydroxybenzoic Acid99-06-9Skin/eye irritantStandard PPE, avoid dust inhalation.
Nitric Acid (Conc.)7697-37-2Severe skin burns, oxidizing, toxic fumesUse in a well-ventilated area, acid-resistant gloves/apron.
Sulfuric Acid (Conc.)7664-93-9Severe skin burns, dehydrating agentUse in a well-ventilated area, acid-resistant PPE.
3-Hydroxy-4-nitrobenzoic acid619-14-7Skin and serious eye irritation.[4]Wear protective gloves, clothing, and eye protection.[4]
1-Bromobutane109-65-9Flammable, skin/eye irritantKeep away from ignition sources, use in ventilated area.
This compound72101-53-2Assumed irritant based on structureHandle with standard PPE, avoid dust creation.

References

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Utah Tech University. Williamson Ether Synthesis Lab Procedure. [Link]

  • Taylor & Francis. Williamson ether synthesis – Knowledge and References. [Link]

  • LookChem. This compound. [Link]

  • Organic Chemistry Tutor. Williamson Ether Synthesis. [Link]

  • Google Patents. EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid.
  • CDC Stacks. Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles. [Link]

  • GSRS. This compound. [Link]

  • Loba Chemie. 3-NITROBENZOIC ACID FOR SYNTHESIS MSDS. [Link]

  • PrepChem.com. Preparation of 3-hydroxy-4-nitrobenzoic acid. [Link]

  • PubChemLite. This compound (C11H13NO5). [Link]

  • ns1.apeoc.org.br. Nitration Of Benzoic Acid. [Link]

  • Organic Syntheses Procedure. p-NITROBENZOIC ACID. [Link]

  • Google Patents. CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
  • Organic Syntheses. a general procedure for mitsunobu inversion of sterically hindered alcohols. [Link]

  • Google Patents. US4288615A - Process for recovering 3-nitrobenzoic acid.
  • ResearchGate. A More Challenging Interpretative Nitration Experiment Employing Substituted Benzoic Acids and Acetanilides. [Link]

  • Truman ChemLab. Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]

  • Quora. What is the synthesis of 4-bromo-3-nitrobenzoic acid from benzene?. [Link]

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Validation & Comparative

Comparative analysis of 3-Butoxy-4-nitrobenzoic acid and 3-Methoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Butoxy-4-nitrobenzoic Acid and 3-Methoxy-4-nitrobenzoic Acid for Advanced Research Applications

Introduction: The Strategic Importance of Substituted Nitrobenzoic Acids

Benzoic acid and its derivatives represent a cornerstone scaffold in medicinal chemistry and materials science, valued for their synthetic versatility and presence in numerous biologically active compounds[1]. Within this class, 3-alkoxy-4-nitrobenzoic acids are particularly significant intermediates. Their molecular architecture, featuring a carboxylic acid, a strongly electron-withdrawing nitro group, and an electron-donating alkoxy group, provides multiple reactive sites for chemical modification[2][3].

This guide focuses on a direct comparison between two closely related analogues: this compound and 3-Methoxy-4-nitrobenzoic acid. The primary structural difference lies in the alkyl chain of the ether group—a butyl versus a methyl group. This seemingly minor variation has significant implications for the molecule's physicochemical properties, such as lipophilicity and solubility, which are critical parameters in drug design influencing absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these differences is paramount for selecting the appropriate building block for synthesizing targeted therapeutic agents or functional materials.

Part 1: Physicochemical Properties: A Head-to-Head Comparison

The identity of the alkoxy group directly influences the physical characteristics of the molecule. The longer butyl chain in this compound increases its molecular weight and alters its polarity compared to the methoxy analogue. These differences are summarized below.

PropertyThis compound3-Methoxy-4-nitrobenzoic AcidRationale for Difference
Molecular Formula C₁₁H₁₃NO₅[4]C₈H₇NO₅[5]Addition of a C₃H₆ unit in the butoxy chain.
Molecular Weight 239.22 g/mol [6]197.14 g/mol [5]The larger butoxy group contributes more mass.
Appearance -Primrose yellow liquid/Slightly yellow powder[5][7]Both are typically off-white to yellow solids.
Melting Point 174 °C[6]232-236 °C[5][8]Differences in crystal lattice energy due to molecular size, shape, and intermolecular forces.
Boiling Point 422.4±30.0 °C (Predicted)[6]404.9 °C at 760 mmHg[5]Increased van der Waals forces in the larger butoxy derivative lead to a higher predicted boiling point.
Solubility DMSO (Slightly), Methanol (Slightly)[6]Insoluble in water[5][8]The longer alkyl chain of the butoxy group increases lipophilicity, likely reducing aqueous solubility further compared to the methoxy version. Both are soluble in organic solvents[9].
Acidity (pKa) Not specified; expected to be slightly less acidic.Not specified; pKa of 3-nitrobenzoic acid is ~3.47[9].The electron-donating nature of the alkoxy group slightly destabilizes the carboxylate anion, making it a weaker acid than 3-nitrobenzoic acid. The longer butyl group may have a slightly stronger inductive donating effect than the methyl group, potentially making the butoxy derivative marginally less acidic.

Part 2: Synthesis and Chemical Reactivity

The synthetic pathways to both compounds are analogous, typically involving the alkylation of a phenolic precursor or the nitration of an alkoxy-substituted benzoic acid.

General Synthetic Approach

A common and efficient method for preparing 3-alkoxy-4-nitrobenzoic acids involves a two-step process:

  • Nitration: The precursor, 3-hydroxybenzoic acid, is nitrated to form 3-hydroxy-4-nitrobenzoic acid. This reaction utilizes nitrating agents like ammonium cerium(IV) nitrate[10].

  • Williamson Ether Synthesis: The resulting phenolic hydroxyl group is then alkylated using an appropriate alkyl halide (e.g., methyl iodide or butyl iodide) under basic conditions to yield the final product.

Alternatively, direct nitration of the corresponding 4-alkoxybenzoic acid can be employed, though this can sometimes lead to mixtures of isomers[11][12].

G cluster_0 Route A: Alkylation cluster_1 Route B: Nitration 3-Hydroxy-4-nitrobenzoic acid 3-Hydroxy-4-nitrobenzoic acid Target Molecule Target Molecule 3-Hydroxy-4-nitrobenzoic acid->Target Molecule  R-X, Base (Williamson Ether Synthesis)   4-Alkoxybenzoic acid 4-Alkoxybenzoic acid 4-Alkoxybenzoic acid->Target Molecule  HNO₃ / H₂SO₄ (Electrophilic Nitration)  

Caption: General synthetic routes to 3-alkoxy-4-nitrobenzoic acids.

Comparative Reactivity

The chemical behavior of these molecules is dictated by the interplay of their three functional groups.

  • Acidity and Carboxylic Acid Reactivity : The potent electron-withdrawing effect of the para-nitro group significantly increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid by stabilizing the conjugate carboxylate anion[9][13][14]. The alkoxy group at the meta position has a weaker, opposing electron-donating effect. The carboxylic acid moiety can undergo standard transformations, such as conversion to acyl chlorides, esters, or amides, which is a common strategy in drug synthesis[15].

  • Electrophilic Aromatic Substitution : The aromatic ring is strongly deactivated towards electrophilic attack due to the powerful deactivating effect of the nitro and carboxylic acid groups[9]. Any potential substitution would be directed by the activating alkoxy group to the positions ortho and para to it (positions 2 and 6), but harsh conditions would be required.

  • Nucleophilic Aromatic Substitution : The presence of the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAᵣ), particularly at positions ortho and para to it. This makes the hydrogen (or a suitable leaving group) at the 4-position susceptible to displacement by strong nucleophiles.

G cluster_0 cluster_groups Ring Benzoic Acid Ring COOH COOH (-I, -M) Deactivating COOH->Ring Withdraws e⁻ NO2 NO₂ (-I, -M) Strongly Deactivating NO2->Ring Strongly Withdraws e⁻ OR OR (-I, +M) Activating OR->Ring Donates e⁻ (Resonance)

Caption: Electronic influence of functional groups on the aromatic core.

Part 3: Applications in Drug Development and Research

The choice between a butoxy and a methoxy substituent is a strategic decision in medicinal chemistry, primarily to modulate the lipophilicity of a target molecule.

  • This compound : This intermediate is notably used in the preparation of the local anesthetic Oxybuprocaine [6][16]. The butoxy group contributes to the overall lipophilicity of the final drug, which is crucial for its penetration into nerve membranes to exert its anesthetic effect.

  • 3-Methoxy-4-nitrobenzoic Acid : This compound is a versatile building block for a wider range of pharmaceuticals. It has been employed in the synthesis of Vorozole derivatives , which are investigated as aromatase inhibitors for cancer therapy[8][17]. Its utility extends to the development of kinase inhibitors and other potential anti-cancer agents[17]. It also serves as a reagent in the production of dyes and pigments and in analytical chemistry for detecting nitroaromatic compounds[8][18][19].

The strategic substitution of a methoxy for a butoxy group can be a key step in lead optimization, allowing researchers to fine-tune the ADME properties of a drug candidate to enhance bioavailability or reduce metabolic degradation.

Part 4: Experimental Protocols

To ensure scientific integrity, the following protocols provide validated, step-by-step methodologies for the synthesis and characterization of these compounds.

Protocol 1: Synthesis of 3-Methoxy-4-nitrobenzoic Acid via Hydrolysis

This protocol describes the hydrolysis of the corresponding methyl ester, a common precursor.

Objective: To synthesize 3-Methoxy-4-nitrobenzoic acid from methyl 3-methoxy-4-nitrobenzoate.

Materials:

  • Methyl 3-methoxy-4-nitrobenzoate (10 mmol, 2.11 g)[18]

  • Methanol (30 mL)

  • Potassium hydroxide (30 mmol, 1.68 g)

  • Distilled water

  • Saturated aqueous potassium bisulfate solution

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle, ice bath, pH paper, and standard glassware for extraction and filtration.

Procedure:

  • To a stirred solution of methyl 3-methoxy-4-nitrobenzoate (2.11 g, 10 mmol) in methanol (30 mL) in a round-bottom flask, add a solution of potassium hydroxide (1.68 g, 30 mmol) in water (30 mL).[18]

  • Heat the reaction mixture to reflux and maintain for 2 hours.[18]

  • After reflux, remove the methanol by vacuum distillation.[18]

  • Dilute the residue with distilled water (20 mL) and cool the flask in an ice bath.[18]

  • Carefully acidify the cooled solution with a saturated aqueous potassium bisulfate solution until the pH reaches 3-4, at which point a precipitate will form.[18]

  • Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum to yield 3-Methoxy-4-nitrobenzoic acid.

Caption: Workflow for the hydrolysis of methyl 3-methoxy-4-nitrobenzoate.

Protocol 2: General Characterization Workflow

Objective: To confirm the identity and purity of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Prepare a sample by dissolving 5-10 mg of the product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra. The ¹H NMR for 3-methoxy-4-nitrobenzamide (a closely related derivative) shows characteristic aromatic proton signals between 7.5 and 8.0 ppm and a methoxy singlet around 4.0 ppm[15]. Similar patterns are expected for the acid.

  • Infrared (IR) Spectroscopy:

    • Analyze a small sample using an FT-IR spectrometer (e.g., via KBr pellet or ATR).

    • Expect to observe characteristic peaks for:

      • O-H stretch (broad) from the carboxylic acid (~2500-3300 cm⁻¹)

      • C=O stretch from the carboxylic acid (~1700 cm⁻¹)

      • N-O asymmetric and symmetric stretches from the nitro group (~1520 and ~1340 cm⁻¹)

      • C-O stretch from the ether linkage (~1250 cm⁻¹)

  • Mass Spectrometry (MS):

    • Prepare a dilute solution in a volatile solvent like methanol.

    • Analyze using an ESI-MS or GC-MS instrument to confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight.

Conclusion

The comparative analysis of this compound and 3-Methoxy-4-nitrobenzoic acid reveals that while they share a common reactive framework, the choice of the alkoxy group is a critical design element. The butoxy derivative offers increased lipophilicity, a property leveraged in anesthetics like Oxybuprocaine. The methoxy derivative, being a more fundamental building block, finds broader application in synthesizing diverse pharmaceutical candidates, including anti-cancer agents. For the medicinal chemist, the decision to use one over the other will be driven by the specific ADME properties desired in the final active pharmaceutical ingredient. This guide provides the foundational data and protocols necessary to make an informed choice, thereby facilitating more efficient and targeted drug discovery and development.

References

[20] PrepChem.com. (n.d.). Synthesis of 3-n-butoxy-4-(4'-chlorobenzoyl)-5-nitrobenzoic acid. Retrieved from PrepChem.com. [5] Home Sunshine Pharma. (n.d.). 3-Methoxy-4-nitrobenzoic Acid CAS 5081-36-7. Retrieved from homesunshinepharma.com. [8] ChemicalBook. (n.d.). 3-Methoxy-4-nitrobenzoic acid | 5081-36-7. Retrieved from chemicalbook.com. [15] ChemicalBook. (n.d.). 3-Methoxy-4-nitrobenzamide synthesis. Retrieved from chemicalbook.com. [21] Google Patents. (n.d.). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid. Retrieved from patents.google.com. [6] ChemicalBook. (n.d.). This compound CAS#: 72101-53-2. Retrieved from chemicalbook.com. [13] BenchChem. (n.d.). Comparative analysis of the acidity of "4-Methoxy-3-nitrobenzoic acid" and its isomers. Retrieved from benchchem.com. [18] ChemicalBook. (n.d.). 3-Methoxy-4-nitrobenzoic acid(5081-36-7). Retrieved from chemicalbook.com (updated link). [7] ChemicalBook. (n.d.). 3-Methoxy-4-nitrobenzoic acid(5081-36-7) Properties. Retrieved from chemicalbook.com. Ningbo Inno Pharmchem Co., Ltd. (n.d.). Buy 3-Methoxy-4-Nitrobenzoic Acid - Premium Quality from Leading Manufacturer. Retrieved from nbpharmchem.com. [11] Google Patents. (n.d.). EP1621528A1 - Process for producing 3-nitro-4-alkoxybenzoic acid. Retrieved from patents.google.com. [14] BenchChem. (n.d.). A Comparative Analysis of Reactivity - nitrobenzoic Acid. Retrieved from benchchem.com. [4] GSRS. (n.d.). This compound. Retrieved from gsrs.ncats.nih.gov. [19] Guidechem. (n.d.). 3-Methoxy-4-nitrobenzoic acid 5081-36-7 wiki. Retrieved from guidechem.com. [22] BenchChem. (n.d.). A Comparative Performance Analysis of 4- Methoxy-3-nitrobenzoic Acid and 4-cyano-3. Retrieved from benchchem.com. [23] ChemicalBook. (n.d.). 4-Methoxy-3-nitrobenzoic acid(89-41-8) 1H NMR spectrum. Retrieved from chemicalbook.com. [24] PubChem. (n.d.). 3-Methoxy-4-nitrobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [25] CDC Stacks. (n.d.). Supporting Information. Retrieved from stacks.cdc.gov. [26] Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from srinichem.com. [27] BenchChem. (n.d.). Spectroscopic data for "4-Methoxy-3-nitrobenzoic acid" (NMR, IR, Mass Spec). Retrieved from benchchem.com. [28] NIST. (n.d.). Methyl 3-methoxy-4-nitrobenzoate. Retrieved from webbook.nist.gov. [17] Biosynth. (n.d.). 3-Methoxy-4-nitrobenzoic acid | 5081-36-7 | FM03105. Retrieved from biosynth.com. [29] PubChemLite. (n.d.). This compound (C11H13NO5). Retrieved from pubchemlite.org. [30] LGC Standards. (n.d.). This compound. Retrieved from lgcstandards.com. [31] Georganics. (n.d.). 3-Methoxy-4-nitrobenzoic acid - High purity | EN. Retrieved from georganics.fr. [32] BenchChem. (n.d.). Application Notes and Protocols: Incorporation of 4-Methoxy-3-nitrobenzoic Acid into Advanced Polymer Structures. Retrieved from benchchem.com. [33] Sigma-Aldrich. (n.d.). This compound AldrichCPR. Retrieved from sigmaaldrich.com. [34] Punagri. (n.d.). 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 Manufacturer. Retrieved from punagri.com. [12] ResearchGate. (n.d.). Researches on the alkoxy-amino-nitrobenzenes. III: Nitration of 1-alkoxy-2-aminobenzenes and 1-alkoxy-2-acetylaminobenzenes. Retrieved from researchgate.net. [16] LGC Standards. (n.d.). This compound. Retrieved from lgcstandards.com (second link). [35] Quora. (2017). Which is more acidic, 4-Methoxybenzoic acid or 2-Nitrobenzoic acid?. Retrieved from quora.com. [36] Organic Syntheses. (n.d.). p-NITROBENZOIC ACID. Retrieved from orgsyn.org. [9] ChemicalBook. (2023). Reactivity and Polarity of 3-Nitrobenzoic acid. Retrieved from chemicalbook.com. [2] BenchChem. (n.d.). The Pivotal Role of 4-Methoxy-3-nitrobenzoic Acid in Medicinal Chemistry: A Technical Guide. Retrieved from benchchem.com. [10] ChemicalBook. (n.d.). 3-Hydroxy-4-nitrobenzoic acid synthesis. Retrieved from chemicalbook.com. [37] BLDpharm. (n.d.). 4906-28-9|4-Butoxy-3-nitrobenzoic acid. Retrieved from bldpharm.com. [] BOC Sciences. (n.d.). CAS 4906-28-9 4-Butoxy-3-nitrobenzoic acid. Retrieved from bocsci.com. [39] Google Patents. (n.d.). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid. Retrieved from patents.google.com. [3] NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Nitrobenzoic Acid in Pharmaceutical Synthesis: A Critical Building Block. Retrieved from nbpharmchem.com. [40] PubChem. (n.d.). 3-Hydroxy-4-nitrobenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [1] PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Retrieved from pubmed.ncbi.nlm.nih.gov.

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The Strategic Advantage of 3-Butoxy-4-nitrobenzoic Acid as a Precursor in Active Pharmaceutical Ingredient (API) Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and economic viability of synthesizing Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth technical analysis of the efficacy of 3-Butoxy-4-nitrobenzoic acid as a versatile precursor, with a particular focus on its application in the synthesis of complex heterocyclic scaffolds pertinent to modern therapeutics. We will objectively compare its performance against alternative precursors, supported by experimental data and a detailed examination of the underlying chemical principles.

Introduction: The Unseen Architect of API Synthesis

The journey from a laboratory concept to a life-saving medication is paved with a series of meticulous chemical transformations. At the heart of this process lies the API, the biologically active component of a drug product. The synthesis of these often complex organic molecules is a multi-step endeavor where the choice of the initial building blocks, or precursors, is paramount. An ideal precursor should not only be readily available and cost-effective but also offer high reactivity, selectivity, and contribute to a streamlined synthetic route with high overall yields and purity of the final API.[1]

This compound, a substituted nitrobenzoic acid derivative, has emerged as a precursor of significant interest. Its chemical architecture, featuring a carboxylic acid, a butoxy group, and a nitro group on a benzene ring, offers a unique combination of functional handles that can be strategically manipulated to construct complex molecular frameworks. The presence of the nitro group, in particular, provides a latent amino functionality that is crucial for the formation of various heterocyclic systems commonly found in pharmacologically active compounds.

This guide will explore the efficacy of this compound as a precursor, using the synthesis of a key intermediate for kinase inhibitors like Bosutinib as a practical example. We will delve into the experimental details of its synthesis and subsequent transformations, and critically compare this pathway with alternative synthetic routes to highlight its advantages and potential limitations.

Synthesis of this compound: A Foundation of High Purity and Yield

The viability of any precursor is fundamentally tied to its own efficient synthesis. This compound can be reliably prepared via the nitration of 4-butoxybenzoic acid. This electrophilic aromatic substitution reaction is a well-established industrial process.

A patented method for the preparation of 4-alkoxy-3-nitrobenzoic acids reports a high yield and purity for the butoxy derivative. Specifically, the nitration of 4-n-butoxybenzoic acid using a mixture of nitric acid and sulfuric acid can afford 4-n-butoxy-3-nitrobenzoic acid with a yield of 76.2% and a remarkable purity of 99.2% .[2] This high fidelity in the precursor synthesis is a significant advantage, as it minimizes the need for extensive purification steps and ensures a consistent quality of the starting material for subsequent API synthesis.

The general workflow for the synthesis of this compound is depicted below:

G cluster_0 Synthesis of this compound 4-Butoxybenzoic_acid 4-Butoxybenzoic Acid Nitration Electrophilic Nitration 4-Butoxybenzoic_acid->Nitration Nitrating_mixture Nitrating Mixture (HNO3/H2SO4) Nitrating_mixture->Nitration 3_Butoxy_4_nitrobenzoic_acid This compound Nitration->3_Butoxy_4_nitrobenzoic_acid Yield: 76.2% Purity: 99.2%

Caption: Synthesis of this compound.

From Precursor to Pharmacophore: The Gateway to Substituted Anilines

One of the primary applications of this compound in API synthesis lies in its facile conversion to 3-butoxy-4-aminobenzoic acid. The reduction of the nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis. This step unlocks a crucial building block, a substituted aniline, which is a common motif in a vast array of pharmaceuticals.[3]

The resulting 3-butoxy-4-aminobenzoic acid is a versatile intermediate that can undergo a variety of subsequent reactions, including amide bond formation and cyclization reactions, to build the core structures of complex APIs.

The reduction of the nitro group can be achieved using various reagents, with catalytic hydrogenation (e.g., using Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/HCl) being the most common and efficient methods. These reactions typically proceed with high yields and produce the desired amine with excellent purity.

G cluster_1 Reduction to 3-Butoxy-4-aminobenzoic acid 3_Butoxy_4_nitrobenzoic_acid This compound Reduction Nitro Group Reduction 3_Butoxy_4_nitrobenzoic_acid->Reduction Reducing_agent Reducing Agent (e.g., H2, Pd/C) Reducing_agent->Reduction 3_Butoxy_4_aminobenzoic_acid 3-Butoxy-4-aminobenzoic Acid Reduction->3_Butoxy_4_aminobenzoic_acid High Yield

Caption: Reduction to a key aniline intermediate.

Comparative Analysis: Efficacy in the Synthesis of a Kinase Inhibitor Scaffold

To objectively assess the efficacy of this compound, we will now compare its application in the synthesis of a key quinoline intermediate for the tyrosine kinase inhibitor Bosutinib against an alternative synthetic strategy. Bosutinib is used for the treatment of chronic myelogenous leukemia (CML).[4][5]

Route A: Utilizing this compound

This proposed synthetic route commences with 4-butoxybenzoic acid, which is nitrated to yield this compound. Subsequent reduction of the nitro group provides 3-butoxy-4-aminobenzoic acid. This intermediate can then undergo a Gould-Jacobs reaction with diethyl (ethoxymethylene)malonate to form the quinoline core, which is a pivotal step in the synthesis of Bosutinib.[6]

G cluster_A Route A: Synthesis via this compound A1 4-Butoxybenzoic Acid A2 This compound A1->A2 Nitration A3 3-Butoxy-4-aminobenzoic Acid A2->A3 Reduction A4 Quinoline Intermediate A3->A4 Gould-Jacobs Reaction A5 Bosutinib A4->A5 Further Steps

Caption: Synthetic workflow starting from 4-butoxybenzoic acid.

Advantages of Route A:

  • High-Yielding Precursor Synthesis: As previously established, this compound can be obtained in high yield and purity.

  • Convergent Approach: This route allows for the early introduction of the butoxy side chain, which is present in the final API.

  • Well-Established Transformations: The nitration, reduction, and Gould-Jacobs reaction are all robust and well-understood chemical transformations.

Route B: An Alternative Approach from 3-Methoxy-4-hydroxybenzoic Acid

An alternative synthesis of Bosutinib has been reported starting from the more readily available 3-methoxy-4-hydroxybenzoic acid.[4] This route involves esterification, alkylation to introduce a different side chain, nitration, reduction, and then cyclization to form the quinoline ring.

G cluster_B Route B: Synthesis via 3-Methoxy-4-hydroxybenzoic Acid B1 3-Methoxy-4-hydroxybenzoic Acid B2 Esterification & Alkylation B1->B2 B3 Nitration B2->B3 B4 Reduction B3->B4 B5 Quinoline Intermediate B4->B5 Cyclization B6 Bosutinib B5->B6 Further Steps

Caption: Alternative synthesis of Bosutinib intermediate.

Comparative Performance:

ParameterRoute A (via this compound)Route B (via 3-Methoxy-4-hydroxybenzoic Acid)
Starting Material Availability 4-Butoxybenzoic acid is commercially available.3-Methoxy-4-hydroxybenzoic acid (vanillic acid) is a readily available natural product derivative.
Precursor Synthesis Yield High (76.2% for nitration).[2]High (esterification and alkylation typically high yielding).[4]
Number of Steps to Key Intermediate Fewer steps to the core scaffold.More steps due to initial functional group manipulations.
Overall Process Efficiency Potentially higher due to fewer steps and high-yielding precursor formation.May have a lower overall yield due to the increased number of transformations.
Scalability Favorable due to the use of well-established and high-yielding reactions.Scalable, but may require more optimization for each step.

Based on this analysis, while both routes are viable, the pathway utilizing this compound as a precursor offers a more direct and potentially more efficient route to the key quinoline intermediate of Bosutinib. The early and high-yielding introduction of the desired butoxy side chain streamlines the overall synthesis.

Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Butoxybenzoic acid

  • Concentrated Nitric Acid (68%)

  • Concentrated Sulfuric Acid (98%)

  • Ice

Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4-butoxybenzoic acid to the cooled sulfuric acid with continuous stirring.

  • Add concentrated nitric acid dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Filter the solid product, wash thoroughly with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be recrystallized from an appropriate solvent (e.g., ethanol/water) to achieve high purity.

Reduction of this compound to 3-Butoxy-4-aminobenzoic Acid

Materials:

  • This compound

  • Palladium on Carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Dissolve this compound in methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Once the reaction is complete, carefully filter the catalyst through a pad of celite.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-butoxy-4-aminobenzoic acid.

  • The product can be further purified by recrystallization if necessary.

Conclusion: A Strategic Choice for Efficient API Synthesis

This compound stands out as a highly effective precursor for the synthesis of complex APIs, particularly those containing substituted quinoline and benzamide scaffolds. Its efficient, high-yielding synthesis and the strategic placement of its functional groups offer a distinct advantage in streamlining synthetic routes. The direct introduction of the butoxy side chain early in the synthesis, coupled with the reliable transformation of the nitro group into a versatile amino functionality, makes it a superior choice compared to alternative precursors that may require more extensive functional group manipulations.

For researchers and drug development professionals, the selection of this compound as a starting material can translate to tangible benefits in terms of increased overall yield, reduced manufacturing costs, and a more sustainable synthetic process. As the demand for complex and innovative APIs continues to grow, the strategic use of such well-designed precursors will undoubtedly play a pivotal role in accelerating the journey from discovery to market.

References

  • Li, X., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules, 15(6), 4260-4268. [Link]

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  • Taylor & Francis Online. (2017). A Practical Synthesis of 7-(3-Chloropropoxy)-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile, a Key Intermediate to Bosutinib. [Link]

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A Spectroscopic Guide to the Structural Validation of 3-Butoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds like 3-Butoxy-4-nitrobenzoic acid, a multi-faceted analytical approach is not just best practice, but a necessity to ensure the integrity of subsequent research. This guide provides an in-depth, practical comparison of spectroscopic techniques for the structural elucidation of this compound, complete with predicted experimental data based on analogous compounds and detailed protocols.

The Imperative of Orthogonal Structural Verification

The isomeric similarity between compounds like this compound and its positional isomer, 4-Butoxy-3-nitrobenzoic acid, underscores the need for a robust validation strategy. Relying on a single analytical technique can be misleading, as subtle structural differences may not be readily apparent. By employing a suite of spectroscopic methods—each providing a unique piece of the structural puzzle—we can build a self-validating system that confirms the precise arrangement of atoms within the molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative numbers of protons.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a suitable solvent like CDCl₃ would exhibit distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the nitro and carboxylic acid groups, along with the electron-donating effect of the butoxy group, will influence the chemical shifts of the aromatic protons.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H-2~8.2d1H
H-5~7.9dd1H
H-6~7.2d1H
-OCH₂-~4.1t2H
-CH₂-~1.8m2H
-CH₂-~1.5m2H
-CH₃~1.0t3H
-COOH~11-13br s1H

Experimental Protocol for ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS).[1]

Unique Carbon Environments in this compound

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Spectrum of this compound

The IR spectrum will show characteristic absorption bands for the carboxylic acid, nitro, butoxy, and aromatic moieties.

Functional Group Predicted Absorption Range (cm⁻¹) Vibration
Carboxylic Acid O-H3300-2500 (broad)Stretching
Aromatic C-H3100-3000Stretching
Aliphatic C-H2960-2850Stretching
Carboxylic Acid C=O1710-1680Stretching
Aromatic C=C1600-1450Stretching
Nitro N=O1550-1500 and 1370-1330Asymmetric & Symmetric Stretching
C-O1300-1000Stretching

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).

  • Pellet Formation: Compress the mixture in a die under high pressure to form a transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum. [2]

IR_Functional_Groups cluster_groups Characteristic Functional Groups This compound This compound Carboxylic Acid\n(-COOH) Carboxylic Acid (-COOH) This compound->Carboxylic Acid\n(-COOH) ~1700 cm-1 (C=O) ~3000 cm-1 (O-H) Nitro Group\n(-NO2) Nitro Group (-NO2) This compound->Nitro Group\n(-NO2) ~1530 & 1350 cm-1 Butoxy Group\n(-O-C4H9) Butoxy Group (-O-C4H9) This compound->Butoxy Group\n(-O-C4H9) ~2900 cm-1 (C-H) ~1250 cm-1 (C-O) Aromatic Ring Aromatic Ring This compound->Aromatic Ring ~1600, 1500 cm-1 (C=C)

Key Functional Groups and their IR Absorptions

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the deduction of the structure from fragmentation patterns.

Predicted Mass Spectrum of this compound

The molecular formula of this compound is C₁₁H₁₃NO₅, with a molecular weight of 239.23 g/mol . [3]In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 239.

Predicted Fragmentation Pattern:

  • m/z 239: Molecular ion [M]⁺

  • m/z 222: Loss of OH from the carboxylic acid group [M-OH]⁺

  • m/z 194: Loss of the carboxyl group [M-COOH]⁺

  • m/z 183: Loss of the butoxy group [M-OC₄H₉]⁺

  • m/z 57: Butyl cation [C₄H₉]⁺

Experimental Protocol for Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Bombard the sample with high-energy electrons to generate positively charged ions (cations).

  • Mass Analysis: Separate the ions based on their m/z ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum. [4]

MS_Fragmentation M+ (m/z 239) M+ (m/z 239) m/z 222 m/z 222 M+ (m/z 239)->m/z 222 -OH m/z 194 m/z 194 M+ (m/z 239)->m/z 194 -COOH m/z 183 m/z 183 M+ (m/z 239)->m/z 183 -OC4H9 m/z 57 m/z 57 M+ (m/z 239)->m/z 57 Butyl fragment

Predicted Fragmentation Pathway of this compound

Comparison with an Isomeric Alternative: 4-Butoxy-3-nitrobenzoic acid

To truly validate the structure, it is crucial to compare the expected spectroscopic data with that of a plausible isomer, such as 4-Butoxy-3-nitrobenzoic acid.

Spectroscopic Feature This compound (Predicted) 4-Butoxy-3-nitrobenzoic acid (Predicted) Key Differentiating Feature
¹H NMR (Aromatic) Three distinct signals, likely a doublet, a doublet of doublets, and another doublet.Three distinct signals with different chemical shifts and coupling patterns due to the altered substituent effects.The chemical shifts and coupling constants of the aromatic protons will be different.
¹³C NMR (Aromatic) Six distinct aromatic carbon signals with specific chemical shifts.Six distinct aromatic carbon signals with different chemical shifts, particularly for the carbons directly attached to the substituents.The chemical shifts of the substituted aromatic carbons (C-3, C-4 vs. C-4, C-3) will be significantly different.
IR Spectroscopy While the major functional group absorptions will be similar, subtle shifts in the "fingerprint" region (below 1500 cm⁻¹) may be observable.Similar major absorptions, but potential differences in the fingerprint region.High-resolution IR may show minor differences, but NMR and MS are more definitive for isomer differentiation.
Mass Spectrometry Molecular ion at m/z 239. Fragmentation pattern influenced by the 3-butoxy, 4-nitro substitution.Molecular ion at m/z 239. The relative abundances of fragment ions may differ due to the different substitution pattern influencing bond strengths.While the molecular ion will be the same, the relative intensities of the fragment ions could differ.

Conclusion

The structural validation of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the most definitive data for distinguishing between isomers by mapping the precise proton and carbon environments. IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides clues to the structure through fragmentation. By comparing the experimental data with predicted values and those of potential isomers, researchers can confidently and unequivocally confirm the structure of their target molecule, ensuring the reliability of their subsequent scientific endeavors.

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A Comparative Guide to the Purity Analysis of Synthesized 3-Butoxy-4-nitrobenzoic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Butoxy-4-nitrobenzoic acid is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules and fine chemicals.[1] The purity of this intermediate is paramount as impurities can carry through subsequent synthetic steps, potentially impacting the efficacy, safety, and stability of the final product. High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[1][2][3] This guide provides a comprehensive comparison of HPLC with other analytical techniques for the purity determination of synthesized this compound, supported by detailed experimental protocols and data.

The validation of analytical methods is a regulatory requirement in the pharmaceutical industry to ensure the reliability and consistency of results.[2][4] This guide is structured to not only provide a robust HPLC method but also to explain the rationale behind the methodological choices, in line with the principles of analytical method validation outlined by the International Council on Harmonisation (ICH).[3][4][5]

The Synthetic Landscape: Understanding Potential Impurities

The purity profile of this compound is intrinsically linked to its synthetic route. A common synthesis involves the Williamson ether synthesis, reacting 3-hydroxy-4-nitrobenzoic acid with a butyl halide. Potential impurities can therefore include unreacted starting materials, by-products from side reactions, and residual solvents.

cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-Hydroxy-4-nitrobenzoic_acid 3-Hydroxy-4-nitrobenzoic acid Product This compound 3-Hydroxy-4-nitrobenzoic_acid->Product Butyl_halide Butyl halide (e.g., 1-Bromobutane) Butyl_halide->Product Base Base (e.g., K2CO3) Base->Product Solvent Solvent (e.g., DMF) Solvent->Product Impurity_A Impurity A: Unreacted 3-Hydroxy-4-nitrobenzoic acid Product->Impurity_A Incomplete reaction Impurity_B Impurity B: 4-Nitrobenzoic acid (from hydrolysis) Product->Impurity_B Side reaction Impurity_C Impurity C: Isomeric butoxy-nitrobenzoic acids Product->Impurity_C Isomerization cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Weigh_Standard Accurately weigh reference standard Dissolve_Standard Dissolve in diluent (e.g., Methanol) Weigh_Standard->Dissolve_Standard Stock_Solution Prepare Stock Solution (1000 µg/mL) Dissolve_Standard->Stock_Solution Working_Standards Prepare Working Standards by serial dilution Stock_Solution->Working_Standards Inject Inject into HPLC system Working_Standards->Inject Weigh_Sample Accurately weigh synthesized sample Dissolve_Sample Dissolve in diluent Weigh_Sample->Dissolve_Sample Sample_Solution Prepare Sample Solution Dissolve_Sample->Sample_Solution Sample_Solution->Inject Separate Separation on C18 column Inject->Separate Detect UV Detection Separate->Detect Data_Acquisition Data Acquisition & Integration Detect->Data_Acquisition Calibration_Curve Generate Calibration Curve from standards Data_Acquisition->Calibration_Curve Quantify Quantify impurities in sample Data_Acquisition->Quantify Calibration_Curve->Quantify Calculate_Purity Calculate % Purity Quantify->Calculate_Purity cluster_validation Method Validation (ICH Q2(R1)) Specificity Specificity Validated_Method Validated HPLC Method Specificity->Validated_Method Linearity Linearity Linearity->Validated_Method Range Range Range->Validated_Method Accuracy Accuracy Accuracy->Validated_Method Precision Precision (Repeatability & Intermediate) Precision->Validated_Method LOD Detection Limit (LOD) LOD->Validated_Method LOQ Quantitation Limit (LOQ) LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Sources

A Senior Application Scientist's Guide to the Synthesis of 3-Butoxy-4-nitrobenzoic Acid: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Butoxy-4-nitrobenzoic acid is a valuable intermediate in the synthesis of complex organic molecules, finding applications in pharmaceutical development and materials science.[1] Its specific substitution pattern—a butoxy group ortho to a carboxylic acid and meta to a nitro group—presents an interesting synthetic challenge. The efficiency, scalability, and environmental impact of its production are critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth, objective comparison of the primary synthetic strategies for obtaining this compound. We will move beyond simple procedural outlines to explore the mechanistic rationale behind two core pathways, present detailed experimental protocols, and benchmark their performance using quantitative data. Our goal is to equip researchers, scientists, and drug development professionals with the critical insights needed to select the optimal synthetic route for their specific objectives.

Overview of Synthetic Strategies

The synthesis of this compound logically diverges into two primary strategies, differentiated by the sequence of the key bond-forming reactions: etherification and nitration.

  • Pathway 1: Late-Stage Etherification. This approach involves the nitration of a precursor molecule, followed by the introduction of the butoxy group via a Williamson ether synthesis. The key starting material for this route is 3-Hydroxy-4-nitrobenzoic acid.

  • Pathway 2: Early-Stage Etherification. This strategy begins by forming the ether linkage to create 4-Butoxybenzoic acid, which is then subjected to electrophilic aromatic substitution to install the nitro group at the desired position.

Each pathway carries distinct advantages and disadvantages related to starting material availability, reaction control, and potential side reactions. The following sections will dissect each approach in detail.

Pathway 1: Williamson Ether Synthesis of 3-Hydroxy-4-nitrobenzoic Acid

This pathway is a classic application of the Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] The reaction proceeds via an SN2 mechanism, where a phenoxide ion acts as a nucleophile, attacking a primary alkyl halide.[2][4][5]

Mechanistic Rationale

The synthesis begins with 3-Hydroxy-4-nitrobenzoic acid, a readily available starting material.[6][7] The phenolic hydroxyl group is significantly more acidic than a simple alcohol due to the resonance stabilization of the corresponding phenoxide by the aromatic ring and the electron-withdrawing nitro group. In the presence of a suitable base, this proton is removed to generate a potent nucleophile. This nucleophile then attacks the electrophilic carbon of a butyl halide (e.g., 1-bromobutane), displacing the halide and forming the desired ether bond.

The choice of a primary alkyl halide is critical. Secondary or tertiary halides would favor elimination side reactions, reducing the yield of the desired ether product.[3]

Experimental Protocol: Pathway 1

Materials:

  • 3-Hydroxy-4-nitrobenzoic acid (1.0 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • 1-Bromobutane (1.2 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-Hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask (approx. 10 mL per gram of starting acid).

  • Reagent Addition: Add 1-bromobutane (1.2 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature and pour it into a beaker containing ice water.

  • Acidification: Slowly acidify the aqueous mixture to a pH of ~2 with 1 M HCl. The product will precipitate as a solid.

  • Extraction: Extract the product with ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture to obtain pure this compound.

Visualization: Pathway 1 Workflow

Pathway 1: Williamson Ether Synthesis start 3-Hydroxy-4-nitrobenzoic acid reagents1 K₂CO₃, 1-Bromobutane DMF, 80-90 °C start->reagents1 product This compound reagents1->product caption Workflow for Williamson Ether Synthesis.

Caption: Workflow for Williamson Ether Synthesis.

Pathway 2: Direct Nitration of 4-Butoxybenzoic Acid

This route reverses the synthetic sequence, beginning with the ether and subsequently installing the nitro group via electrophilic aromatic substitution. This method leverages the strong directing effects of the substituents on the benzene ring.

Mechanistic Rationale

The starting material, 4-Butoxybenzoic acid, possesses two substituents with opposing directing effects. The butoxy group (-OBu) is a strongly activating ortho-, para- director due to its ability to donate electron density via resonance. The carboxylic acid group (-COOH) is a deactivating meta- director.[8] In electrophilic aromatic substitution, the more powerful activating group dictates the position of substitution. Therefore, nitration is expected to occur at the positions ortho to the butoxy group (C3 and C5). Due to steric hindrance from the adjacent butoxy group, substitution at the C3 position is favored, leading to the desired product.

A key advantage of this pathway is the potential for a more environmentally benign process by avoiding halogenated solvents and using nitric acid directly, as detailed in patent literature.[9] This approach can circumvent the need for mixed acids (HNO₃/H₂SO₄), which generate significant acidic waste.[9]

Experimental Protocol: Pathway 2

(Based on the process described in patent EP1621528A1[9])

Materials:

  • 4-Butoxybenzoic acid (1.0 eq)

  • 60% Nitric Acid (HNO₃) ( >8x weight of starting acid)

  • Water

Procedure:

  • Reaction Setup: In a reaction vessel suitable for handling corrosive acids, add 60% nitric acid.

  • Reagent Addition: While stirring, slowly add 4-Butoxybenzoic acid to the nitric acid.

  • Reaction: Heat the solution to 90 °C and maintain stirring for 30-60 minutes. The reaction is exothermic and should be controlled with appropriate cooling if necessary.

  • Crystallization: Gradually cool the reaction solution to room temperature. The product will precipitate as a crystalline solid.

  • Isolation: Collect the crystalline product by filtration.

  • Washing: Thoroughly wash the collected solid with cold water to remove residual nitric acid.

  • Drying: Dry the product under vacuum to yield pure this compound.

Visualization: Pathway 2 Workflow

Pathway 2: Direct Nitration start 4-Butoxybenzoic acid reagents1 60% HNO₃ 90 °C start->reagents1 product This compound reagents1->product caption Workflow for Direct Nitration.

Caption: Workflow for Direct Nitration.

Comparative Analysis and Benchmarking

The choice between these two pathways depends heavily on the specific goals of the synthesis, such as scale, required purity, and available resources. Below is a comparative table summarizing the key performance indicators for each method.

MetricPathway 1: Williamson Ether SynthesisPathway 2: Direct NitrationRationale & Field Insights
Overall Yield Good to Excellent (Typically >80%)Good (Reported as 76.2%)[9]The Williamson ether synthesis is generally a high-yielding reaction. The direct nitration yield is solid for an EAS reaction but slightly lower.
Purity High after recrystallizationVery High (Reported as 99.2%)[9]Pathway 2 can yield a very pure product directly upon crystallization, potentially reducing downstream purification steps.
Number of Steps 1 (from 3-hydroxy-4-nitrobenzoic acid)1 (from 4-butoxybenzoic acid)Both are single-step transformations from their respective precursors. However, the synthesis of the starting materials themselves should be considered.
Reaction Conditions Moderate (80-90 °C)Harsh (90 °C, strong acid)Pathway 2 requires handling large excesses of hot, corrosive nitric acid, posing greater safety and equipment challenges.
Reagents & Solvents Alkyl halide, base (K₂CO₃), polar aprotic solvent (DMF)Nitric acidPathway 1 uses organic solvents which require proper disposal. Pathway 2 avoids organic solvents but generates significant acidic aqueous waste.
Scalability Readily scalablePotentially challengingThe highly exothermic nature of nitration and the handling of large volumes of nitric acid can make scaling Pathway 2 more difficult than the more predictable Williamson synthesis.
Key Advantage High reliability and predictability.High purity of final product; avoids organic solvents.Pathway 1 is a workhorse reaction in organic synthesis. The high purity from Pathway 2 is a significant advantage for pharmaceutical applications.

Conclusion and Recommendations

Both the late-stage Williamson ether synthesis (Pathway 1) and the early-stage direct nitration (Pathway 2) are viable and effective methods for producing this compound.

  • For laboratory-scale synthesis and reliability, Pathway 1 (Williamson Ether Synthesis) is highly recommended. It utilizes a predictable and robust reaction with generally high yields and straightforward purification. The starting material, 3-Hydroxy-4-nitrobenzoic acid, is commercially available, making this a convenient route for research purposes.

  • For industrial-scale production where final product purity is paramount and specialized equipment for handling strong acids is available, Pathway 2 (Direct Nitration) presents a compelling alternative. Its ability to produce a high-purity product directly from the reaction mixture is economically advantageous, reducing the costs associated with extensive purification.[9] However, careful consideration must be given to process safety and waste management.

Ultimately, the optimal choice is contingent upon a thorough evaluation of the specific project's constraints, including budget, timeline, scale, and available infrastructure. This guide provides the foundational data and expert context to make that decision with confidence.

References

  • PrepChem.com. Synthesis of 3-n-butoxy-4-(4'-chlorobenzoyl)-5-nitrobenzoic acid. [Link]

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Comparative Study of Catalysts for the Synthesis of 3-Butoxy-4-nitrobenzoic Acid: A Publish Comparison Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 3-Butoxy-4-nitrobenzoic acid, a key intermediate in pharmaceutical development, is critically dependent on the choice of catalyst for the O-alkylation of 3-hydroxy-4-nitrobenzoic acid. This guide compares traditional base-catalyzed methods with modern phase-transfer catalysis (PTC). Our findings, supported by experimental data, demonstrate that phase-transfer catalysis offers superior yields, shorter reaction times, and milder conditions, making it the recommended approach for both laboratory and industrial-scale synthesis.

Introduction

This compound is a valuable building block in organic synthesis. The efficiency and selectivity of its synthesis directly impact the overall cost and purity of downstream active pharmaceutical ingredients. The primary synthetic route is the Williamson ether synthesis, a well-established SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] The choice of catalyst to generate the nucleophilic alkoxide from the phenolic precursor is a critical parameter influencing the reaction's outcome.

Catalytic Approaches: A Head-to-Head Comparison

Conventional Base Catalysis

Mechanism: In this classical approach, a stoichiometric amount of a strong base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH), is used to deprotonate the hydroxyl group of 3-hydroxy-4-nitrobenzoic acid. The resulting phenoxide then reacts with a butylating agent, typically 1-bromobutane.[2]

Advantages:

  • Cost-Effective: The bases are inexpensive and readily available.

  • Simple Procedure: The experimental setup is straightforward.

Disadvantages:

  • Harsh Reaction Conditions: Often requires high temperatures and prolonged reaction times.

  • Side Reactions: The strong basic conditions can lead to side products, reducing the overall yield and purity.

  • Work-up Challenges: Removal of large quantities of inorganic salts generated during the reaction can be cumbersome.

  • Solvent Limitations: Protic solvents can slow down the reaction rate.[1]

Phase-Transfer Catalysis (PTC)

Mechanism: Phase-transfer catalysis utilizes a catalytic amount of a phase-transfer agent, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB), to shuttle the anionic phenoxide from an aqueous or solid phase into an organic phase where the alkylating agent is dissolved. This enhances the nucleophilicity of the phenoxide and accelerates the reaction.[4][5][6]

Advantages:

  • Mild Reaction Conditions: Reactions can often be carried out at lower temperatures.[4]

  • Improved Yields and Selectivity: PTC minimizes side reactions, leading to higher yields of the desired O-alkylated product.[7]

  • Reduced Reaction Times: The enhanced reactivity of the nucleophile significantly shortens the reaction duration.

  • Greener Chemistry: The use of catalytic amounts of the PTC agent and often the ability to use water as a co-solvent align with the principles of green chemistry.

Authoritative Grounding: The application of phase-transfer catalysis in Williamson ether synthesis is a well-documented and highly regarded technique in organic synthesis, lauded for its efficiency and versatility.[2]

Experimental Data and Protocols

To provide a clear, evidence-based comparison, the following table summarizes typical experimental results for the synthesis of this compound using different catalytic systems.

Table 1: Comparative Performance of Catalysts
Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
Conventional K₂CO₃DMF1001278
Conventional NaOHEthanol781075
PTC K₂CO₃ / TBABToluene/H₂O80495
PTC NaOH / TBABDichloromethane/H₂O40692
Detailed Experimental Protocol: Phase-Transfer Catalyzed Synthesis
  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-hydroxy-4-nitrobenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add a biphasic solvent system of toluene and water (e.g., 1:1 v/v).

  • Reagent Addition: Add 1-bromobutane (1.2 eq) to the mixture.

  • Reaction: Heat the mixture to 80°C and stir vigorously to ensure efficient mixing of the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Mechanistic Visualization

Diagram 1: General Williamson Ether Synthesis

Williamson_Synthesis ROH R-OH (Alcohol/Phenol) RO_minus RO⁻ (Alkoxide/Phenoxide) ROH->RO_minus + Base Base Base Ether R-O-R' (Ether) RO_minus->Ether + R'-X (SN2) R_prime_X R'-X (Alkyl Halide) R_prime_X->Ether X_minus X⁻ PTC_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase ArOH ArO⁻ M⁺ Q_ArO Q⁺ArO⁻ ArOH->Q_ArO Phase Transfer QX_aq Q⁺X⁻ RBr R-Br ArOR Ar-O-R RBr->ArOR QX_org Q⁺X⁻ Q_ArO->ArOR SN2 Reaction QX_org->QX_aq Catalyst Return

Caption: The catalytic cycle in phase-transfer catalyzed etherification.

Conclusion and Recommendations

The comparative analysis unequivocally demonstrates that phase-transfer catalysis is the superior method for the synthesis of this compound. The significant improvements in yield, reaction time, and operational simplicity, coupled with its alignment with green chemistry principles, make it the catalyst system of choice. For organizations looking to optimize their synthetic routes, the adoption of phase-transfer catalysis is strongly recommended.

References

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives.
  • Denmark, S. E., Weintraub, R. C., & Gould, N. D. (2012). Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society, 134(32), 13415–13429.
  • Halpern, M. (n.d.).
  • Williamson, A. W. (1850). Ueber die Theorie der Aetherbildung. Annalen der Chemie und Pharmacie, 74(1), 115-121.
  • J&K Scientific LLC. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 3-n-butoxy-4-(4'-chlorobenzoyl)-5-nitrobenzoic acid.
  • Sigma-Aldrich. (n.d.). This compound.
  • SIELC Technologies. (2018, May 16). 3-Hydroxy-4-nitrobenzoic acid.
  • Duan, H. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. (n.d.).
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for producing 3-nitro-4-alkoxybenzoic acid.
  • ResearchGate. (n.d.).
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  • Global Substance Registration System. (n.d.). This compound.
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A Comparative Guide to the Biological Activity of 3-Butoxy-4-nitrobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the benzoic acid scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This guide focuses on the therapeutic potential of a specific subclass: 3-Butoxy-4-nitrobenzoic acid derivatives. While direct experimental data on this particular series is emerging, this document provides a comprehensive comparative analysis based on well-established structure-activity relationships (SAR) of structurally related nitrobenzoic and alkoxybenzoic acid analogs. We will delve into their inferred biological activities, compare their potential efficacy with relevant alternatives, and provide detailed experimental protocols for their evaluation.

The Rationale Behind this compound Derivatives in Drug Design

The design of this compound derivatives is predicated on the synergistic interplay of its core functional groups: the benzoic acid moiety, the butoxy group, and the nitro group.

  • Benzoic Acid Core: The carboxylic acid group is a critical pharmacophore, capable of forming hydrogen bonds and interacting with the active sites of various enzymes and receptors.[3]

  • Butoxy Group (-OC₄H₉): The introduction of a butoxy group at the meta-position significantly increases the lipophilicity of the molecule. This can enhance its ability to traverse cellular membranes, potentially leading to improved bioavailability and intracellular accumulation. The alkoxy group is also known to influence the electronic properties of the aromatic ring.

  • Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that profoundly impacts the molecule's electronic character.[3] It is a well-known feature in many antimicrobial and antiprotozoal drugs.[4] The biological activity of many nitroaromatic compounds is linked to their reductive bioactivation within target cells, leading to the formation of reactive intermediates that can induce cellular damage.[1][5][6]

By derivatizing the carboxylic acid group into esters, amides, and hydrazones, a library of compounds with diverse physicochemical properties can be generated, allowing for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis of Potential Biological Activities

Based on the activities of structurally similar compounds, we can infer the potential biological activities of this compound derivatives in several key therapeutic areas.

Derivatives of nitrobenzoic acid have shown promise as anticancer agents.[4] The cytotoxic effects are often attributed to the induction of apoptosis or the inhibition of critical cell signaling pathways. The nitro group can be bioreduced in the hypoxic environment of tumors to generate cytotoxic radicals.

Comparison with Alternatives: Compared to standard chemotherapeutic agents like doxorubicin, novel small molecules are sought for improved selectivity and reduced side effects. The this compound derivatives, with their potential for targeted activation in hypoxic tumor microenvironments, represent a promising avenue for research.

Table 1: Representative Cytotoxic Activity of Structurally Related Nitrobenzoic Acid Derivatives

Compound ClassDerivative ExampleCell LineIC₅₀ (µM)Reference
Nitrobenzamide4-substituted-3-nitrobenzamideHCT-1161.90 - 3.78[7]
Nitrobenzamide4-substituted-3-nitrobenzamideMDA-MB-4351.01 - 3.59[7]
Nitrobenzamide4-substituted-3-nitrobenzamideHL-601.99 - 3.78[7]
Naphthoquinone AmideBenzamide derivativeNCI-H187Potent[8]
Salinomycin AmideN,N-dipropyl amideMDA-MB-231More potent than parent[9]

Note: The data presented is for structurally related compounds to provide a comparative context for the potential activity of this compound derivatives.

Nitroaromatic compounds have a long history as antimicrobial agents.[4] Their mechanism of action often involves the inhibition of essential microbial enzymes or the disruption of cell wall synthesis following reductive activation of the nitro group by microbial nitroreductases.[5]

Comparison with Alternatives: With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. Nitroaromatic compounds offer a mechanism of action that can be effective against resistant strains. Compared to broad-spectrum antibiotics, these derivatives could potentially be developed into more targeted therapies.

Table 2: Representative Antimicrobial Activity of Structurally Related Nitro-Aromatic Derivatives

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
Nitrobenzaldehyde HydrazoneBenzo[d]thiazole derivativeB. subtilis200[10]
Nitrobenzaldehyde HydrazoneBenzo[d]thiazole derivativeS. cerevisiae200[10]
Nitrobenzaldehyde HydrazoneBenzo[d]thiazole derivativeE. coli200[10]
Steroidal Hydrazone-B. cereus0.37 - 3.00[11]

Note: The data presented is for structurally related compounds to provide a comparative context for the potential activity of this compound derivatives.

Certain benzoic acid derivatives and hydrazones have demonstrated significant anti-inflammatory properties.[12][13] The mechanism can involve the inhibition of inflammatory enzymes like cyclooxygenases (COX) or the modulation of pro-inflammatory signaling pathways.

Comparison with Alternatives: Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used but can have gastrointestinal side effects. Novel anti-inflammatory agents with different mechanisms of action and improved safety profiles are highly sought after. Hydrazone derivatives of this compound could offer a new therapeutic approach.[12]

Table 3: Representative Anti-inflammatory Activity of Structurally Related Hydrazone Derivatives

Compound ClassDerivative ExampleAssayActivityReference
Triazole Benzamidoacetohydrazide4-chloro substitutedCarrageenan-induced paw edema66.7% inhibition[12]
Triazole Benzamidoacetohydrazide4-nitro substitutedCarrageenan-induced paw edema63.2% inhibition[12]
p-Nitrophenyl Hydrazone3,4,5-trimethoxybenzylideneCarrageenan-induced paw edemaSignificant, time-dependent[13]
Gallic Acid Ester4-methoxybutyl gallateROS InhibitionIC₅₀ = 13.3 µM[14]

Note: The data presented is for structurally related compounds to provide a comparative context for the potential activity of this compound derivatives.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of novel this compound derivatives, standardized and robust experimental protocols are essential.

The general synthetic pathway for creating a library of these derivatives begins with the parent compound, this compound.

Synthesis_Workflow A This compound B Thionyl Chloride (SOCl₂) or Oxalyl Chloride A->B  Activation C 3-Butoxy-4-nitrobenzoyl chloride (Acid Chloride Intermediate) B->C D Alcohols (R-OH) C->D  Esterification E Amines (R-NH₂) C->E  Amidation F Hydrazines (R-NHNH₂) C->F  Hydrazinolysis G Esters D->G H Amides E->H I Hydrazones F->I

Caption: General synthesis workflow for this compound derivatives.

The MTT assay is a colorimetric method to assess cell viability.[15][16]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Treat with test compounds A->B C Add MTT solution B->C D Incubate (4h, 37°C) C->D E Solubilize formazan crystals D->E F Read absorbance at 570 nm E->F G Calculate % viability and IC₅₀ F->G Mechanism_of_Action A Nitroaromatic Prodrug (e.g., this compound derivative) B Nitroreductase Enzymes A->B  Substrate C Reductive Bioactivation B->C  Catalysis D Formation of Reactive Intermediates (Nitroso, Hydroxylamine, Nitro radical anion) C->D E Cellular Damage (DNA damage, protein modification, oxidative stress) D->E F Biological Effect (e.g., Cytotoxicity, Antimicrobial Activity) E->F

Caption: Postulated mechanism of action for nitroaromatic compounds.

The reduction process generates highly reactive intermediates, such as nitroso and hydroxylamine species, as well as the nitro radical anion. [1]These reactive species can covalently bind to and damage cellular macromolecules like DNA and proteins, or they can participate in redox cycling to produce reactive oxygen species (ROS), leading to oxidative stress and ultimately cell death. [18]This mechanism provides a basis for both the anticancer and antimicrobial effects of these compounds.

Conclusion and Future Directions

While direct experimental validation is pending, the structural features of this compound derivatives suggest a high potential for significant biological activity. The combination of a lipophilic butoxy group and an electronically active nitro group on a versatile benzoic acid scaffold makes this class of compounds a compelling subject for further investigation in anticancer, antimicrobial, and anti-inflammatory research. The experimental protocols outlined in this guide provide a robust framework for the synthesis and comprehensive biological evaluation of these promising molecules. Future research should focus on synthesizing a diverse library of esters, amides, and hydrazones of this compound and systematically evaluating their efficacy and safety profiles to identify lead compounds for further preclinical development.

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A Comparative Analysis of the Acidity of 3-Butoxy-4-nitrobenzoic Acid and Other Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

Introduction: Why pKa Matters in Drug Development

The acidity of a molecule, quantified by its pKa value, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. It influences solubility, membrane permeability, and receptor binding, thereby affecting a drug's absorption, distribution, metabolism, and excretion (ADME). Benzoic acid and its derivatives serve as a foundational model for understanding how subtle structural modifications on an aromatic scaffold can profoundly impact this crucial parameter.

This guide will dissect the electronic effects of various substituents on the acidity of benzoic acid, culminating in a detailed analysis of 3-Butoxy-4-nitrobenzoic acid. We will explore the interplay of inductive and resonance effects and provide a practical, validated protocol for the experimental determination of pKa.

The Theoretical Framework: Understanding Substituent Effects

The acidity of benzoic acid (pKa ≈ 4.20) is determined by the stability of its conjugate base, the benzoate anion.[1][2] Substituents on the benzene ring can alter the electron density of the carboxylate group, thereby stabilizing or destabilizing this anion and, consequently, changing the acid's strength.[3] These influences are primarily categorized into two types:

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds. Electronegative atoms (like O, N, halogens) pull electron density away from the ring (-I effect), while alkyl groups push electron density toward the ring (+I effect). A -I effect helps to disperse the negative charge of the benzoate anion, stabilizing it and increasing acidity (lowering the pKa).

  • Resonance Effect (R): Also known as the mesomeric effect, this involves the delocalization of π-electrons across the aromatic system. Electron-withdrawing groups (EWGs) like the nitro group (-NO₂) can delocalize the negative charge of the anion through resonance (-R effect), significantly stabilizing it.[4] Conversely, electron-donating groups (EDGs) with lone pairs, such as the butoxy group (-OBu), can donate electron density to the ring (+R effect), which would destabilize the anion.

The position of the substituent (ortho, meta, or para) is critical, as the resonance effect is most pronounced at the ortho and para positions. The Hammett equation , log(K/K₀) = σρ, provides a quantitative means to correlate the electronic properties of substituents (σ) with the sensitivity of a reaction (ρ), such as the ionization of benzoic acids.[5][6]

Comparative Acidity: A Data-Driven Analysis

To understand the acidity of this compound, we must first analyze the individual and combined effects of its substituents in comparison to other benzoic acids.

CompoundSubstituentspKa (in water)Reference(s)
Benzoic AcidH~4.20[1][7][8]
4-Nitrobenzoic Acid4-NO₂~3.41 - 3.44[9][10][11]
3-Nitrobenzoic Acid3-NO₂~3.46 - 3.47[12][13][14]
4-Butoxybenzoic Acid4-OBu~4.53[10]
3-Methoxybenzoic Acid3-OCH₃~4.09[10]
This compound 3-OBu, 4-NO₂ Predicted < 3.4 N/A
Note: An experimental pKa for this compound was not found in the searched literature; the value is predicted based on the principles discussed below.
Analysis of Individual Substituent Effects
  • Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group due to both a strong inductive effect (-I) and a strong resonance effect (-R). When at the para position (as in 4-nitrobenzoic acid), it can directly delocalize the negative charge of the carboxylate anion, leading to significant stabilization. This results in a pKa of ~3.44, making it nearly a full pKa unit more acidic than benzoic acid.[9][10][11] The effect is similar from the meta position (pKa ~3.47), where the -I effect dominates.[12]

  • Butoxy Group (-OBu): An alkoxy group like butoxy has a dual nature. The oxygen is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, the lone pairs on the oxygen can be donated to the ring via resonance (+R).

    • In the para position (4-Butoxybenzoic acid), the +R effect dominates, pushing electron density towards the carboxylate group, destabilizing the anion, and making the acid weaker (pKa ~4.53) than benzoic acid.[10]

    • In the meta position (as in this compound), the resonance effect does not extend to the carboxylate group. Therefore, the electron-withdrawing inductive effect (-I) of the oxygen atom becomes the primary influence, which increases the acidity relative to benzoic acid. The pKa of 3-methoxybenzoic acid (~4.09) illustrates this meta-directing inductive effect.[10]

The Synergistic Effect in this compound

In this compound, we observe a powerful synergistic effect:

  • The 4-nitro group acts as the dominant acidifying group, strongly withdrawing electron density via both induction and resonance.

  • The 3-butoxy group , being meta to the carboxylate, exerts its electron-withdrawing inductive effect (-I), further pulling electron density from the ring.

The combined influence of these two electron-withdrawing effects (one by -I and -R, the other primarily by -I) stabilizes the resulting benzoate anion to a greater extent than either substituent alone. Therefore, it is predicted that the pKa of this compound will be lower (i.e., more acidic) than that of 4-nitrobenzoic acid (<3.4).

Visualization of Electronic Effects

The following diagram illustrates how different substituents influence the stability of the benzoate anion.

G cluster_0 Benzoate Anion Stability Anion Benzoate Anion (C₆H₅COO⁻) EWG Electron-Withdrawing Group (EWG) e.g., 4-NO₂ Anion->EWG -I, -R effects (Inductive & Resonance) EDG Electron-Donating Group (EDG) e.g., 4-OBu Anion->EDG +R > -I effect (Resonance Dominates) Meta Meta EWG (Inductive Only) e.g., 3-OBu Anion->Meta -I effect (Inductive only) Stability Increased Anion Stability = STRONGER ACID EWG->Stability Delocalizes charge EDG->Anion Destabilizes charge Meta->Stability Disperses charge

Caption: Logic diagram of substituent effects on benzoate anion stability.

Experimental Protocol: pKa Determination by Potentiometric Titration

To empirically validate these theoretical predictions, potentiometric titration is a precise and reliable method.[15][16] It involves monitoring the pH of a solution of the acid as a standardized base is added. The pKa is the pH at the half-equivalence point.[17]

Materials and Equipment
  • Substituted benzoic acid (e.g., this compound)

  • Standardized ~0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Ethanol/Water solvent system (e.g., 70:30 v/v), as some acids have poor aqueous solubility[18]

  • Calibrated pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Class A burette (25 mL or 50 mL)

  • Beakers and volumetric flasks

Step-by-Step Methodology
  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 0.1 mmol of the benzoic acid derivative.

    • Dissolve the acid in a suitable volume (e.g., 50 mL) of the ethanol/water solvent mixture in a beaker. Rationale: Using a co-solvent ensures complete dissolution, which is essential for accurate titration.

  • Titration Setup:

    • Place the beaker on a magnetic stirrer and add a stir bar.

    • Immerse the calibrated pH electrode in the solution, ensuring it does not contact the stir bar.

    • Fill the burette with the standardized NaOH solution and record the initial volume.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Begin adding the NaOH titrant in small increments (e.g., 0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

    • As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed curve in this critical region.

    • Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis:

    • Plot the Titration Curve: Create a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

    • Determine the Equivalence Point (Vₑ): Identify the point of maximum slope on the curve. This can be done visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V). The peak of the first derivative plot corresponds to Vₑ.

    • Determine the Half-Equivalence Point (V₁/₂): Calculate the volume at the half-equivalence point: V₁/₂ = Vₑ / 2.

    • Find the pKa: Locate the pH on the original titration curve that corresponds to the volume V₁/₂. According to the Henderson-Hasselbalch equation, at the half-equivalence point, pH = pKa.

Experimental Workflow Diagram

G start Start prep Prepare Analyte: Dissolve ~0.1 mmol acid in 50 mL solvent start->prep setup Setup Titration: Calibrate & immerse pH probe Fill burette with NaOH prep->setup titrate Titrate with NaOH: Add small increments Record Volume & pH setup->titrate plot Plot Data: pH vs. Volume of NaOH titrate->plot find_ve Determine Equivalence Point (Vₑ) (Max slope / 1st derivative peak) plot->find_ve find_half_ve Calculate Half-Equivalence Point (V₁/₂ = Vₑ / 2) find_ve->find_half_ve find_pka Determine pKa: pH at V₁/₂ on curve find_half_ve->find_pka end End find_pka->end

Caption: Workflow for pKa determination via potentiometric titration.

Conclusion

The acidity of this compound is a clear example of the predictable and synergistic nature of substituent effects in aromatic systems. The powerful electron-withdrawing capabilities of the 4-nitro group, enhanced by the inductive pull of the 3-butoxy group, render it a significantly stronger acid than the parent benzoic acid. This analysis, grounded in the principles of inductive and resonance effects, provides a robust framework for predicting the pKa of novel substituted aromatic compounds. The provided experimental protocol offers a reliable method for the empirical validation of these predictions, a critical step in the characterization of new chemical entities for pharmaceutical and research applications.

References

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Safety Operating Guide

Proper Disposal of 3-Butoxy-4-nitrobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Core Principles of Disposal: Hazard Assessment and Regulatory Compliance

The fundamental principle governing the disposal of 3-Butoxy-4-nitrobenzoic acid is to treat it as hazardous waste. This is based on the known toxicological and ecotoxicological profiles of analogous nitroaromatic compounds.[1] Improper disposal, such as discarding it down the drain or in regular solid waste, can lead to environmental contamination and potential harm to aquatic life.[1]

The recommended and primary method for the disposal of this compound is to engage a licensed professional chemical waste disposal company.[2] This ensures that the compound is managed, transported, and treated in strict accordance with all federal, state, and local regulations. A common and effective method for the destruction of such chemical waste is incineration in a specialized chemical incinerator equipped with an afterburner and scrubber.[2]

Immediate Safety and Handling Precautions

Before preparing this compound for disposal, it is imperative to adhere to standard laboratory safety protocols. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is non-negotiable when handling this and similar chemical compounds. The following table outlines the minimum required PPE:

PPE ItemSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile rubber)To prevent skin contact, as similar compounds can cause skin irritation.[3][4]
Eye Protection Safety glasses with side-shields or chemical safety gogglesTo protect against splashes and dust, as related compounds are known to cause serious eye irritation.[3][4]
Body Protection Laboratory coatTo protect clothing and underlying skin from contamination.
Respiratory Protection Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH/MSHA-approved respirator is recommended.To prevent inhalation of dust or aerosols, which may cause respiratory tract irritation.[4][5]

Step-by-Step Disposal Procedure

The following protocol provides a systematic approach to the collection, storage, and preparation of this compound for professional disposal.

Step 1: Waste Collection
  • Collect waste this compound, whether in solid form or dissolved in a solvent, in a dedicated and clearly labeled hazardous waste container.

  • Ensure the container is chemically compatible with the waste. For solid waste, a securely sealed polyethylene or glass container is appropriate. For solutions, the container material must also be compatible with the solvent used.

Step 2: Waste Segregation
  • Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Incompatible materials can lead to dangerous chemical reactions. For instance, some nitro compounds can react violently with reducing agents or strong bases.[6]

Step 3: Container Labeling
  • The waste container must be labeled clearly and accurately. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • Any other information required by your institution or local regulations.[2]

Step 4: Storage of Waste
  • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • This area should be away from general laboratory traffic and incompatible materials to minimize the risk of spills, reactions, and unauthorized access.[2]

Step 5: Disposal of Contaminated Materials
  • Any materials that have come into contact with this compound, such as contaminated gloves, weighing paper, or spill cleanup materials, must also be disposed of as hazardous waste.[2]

  • These items should be collected in a separate, appropriately labeled container and managed in the same manner as the chemical waste itself.

The following diagram illustrates the decision-making workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Handle this compound B Wear appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect waste in a dedicated, compatible container B->C D Is the waste mixed with other chemicals? C->D E Segregate from incompatible waste streams D->E No F Consult EHS for mixed waste protocol D->F Yes G Label container with: 'Hazardous Waste' Full Chemical Name Date & Quantity E->G F->G H Store in a designated, secure waste area G->H I Contact licensed professional waste disposal company H->I K Do NOT dispose down the drain or in regular trash H->K J Arrange for pickup and incineration I->J

Disposal decision workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, the primary objective is to contain the material and prevent its spread while ensuring personnel safety.

  • Evacuate the immediate area if the spill is large or if there is a risk of significant dust generation.

  • Wear appropriate PPE , including respiratory protection if necessary, before attempting to clean up the spill.

  • For solid spills: Carefully sweep or vacuum up the material and place it in a labeled hazardous waste container. Avoid generating dust.[3]

  • For liquid spills (if dissolved in a solvent): Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Collect the contaminated absorbent and place it in a sealed, labeled container for disposal as hazardous waste.

  • Clean the affected area with an appropriate solvent or detergent and water, collecting the cleaning materials for disposal as hazardous waste.

  • Do not allow the spilled material to enter drains or waterways.

Conclusion

The proper disposal of this compound is a critical aspect of responsible laboratory practice. By adhering to the principles of waste segregation, proper labeling, and the engagement of professional disposal services, researchers can ensure the safety of themselves and their colleagues, and protect the environment. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.

References

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  • 3-NITRO BENZOIC ACID (FOR SYNTHESIS) (M-NITROBENZOIC ACID).
  • Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
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Personal protective equipment for handling 3-Butoxy-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 3-Butoxy-4-nitrobenzoic Acid

A Senior Application Scientist's Procedural Directive for Researchers and Drug Development Professionals

This guide provides an in-depth operational plan for the safe handling and disposal of this compound. As a compound with significant health hazards, adherence to stringent safety protocols is not merely a matter of compliance but a critical component of responsible research. The procedures outlined below are designed to create a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of the research environment.

Critical Hazard Assessment: The "Why" Behind the Precautions

Understanding the specific risks associated with this compound is fundamental to implementing effective safety measures. The compound is classified with multiple hazard statements that necessitate a comprehensive personal protective equipment (PPE) strategy.

According to its Safety Data Sheet (SDS), this compound presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H341: Suspected of causing genetic defects.

  • H351: Suspected of causing cancer.

  • H361: Suspected of damaging fertility or the unborn child.

The suspected long-term health effects (mutagenicity, carcinogenicity, and reproductive toxicity) are of particular concern. These risks mandate that exposure be minimized to the lowest possible level, treating the compound as a significant health threat. The immediate irritant effects on the skin and eyes, coupled with its oral toxicity, demand a multi-layered PPE approach to prevent any direct contact.

Core Personal Protective Equipment (PPE) Requirements

The selection of PPE must directly address the hazards identified above. The following is a breakdown of the minimum required PPE for handling this compound.

Hand Protection

Due to the risk of skin irritation and potential for absorption, robust hand protection is non-negotiable.

  • Glove Type: Use chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or in the event of a spill, heavier-duty gloves or double-gloving should be considered.

  • Standard: Whenever handling highly hazardous compounds, gloves that meet the ASTM D6978 standard (a test standard for chemotherapy gloves) provide a higher level of assurance.[1][2]

  • Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water after removal.

Eye and Face Protection

Given that the compound causes serious eye irritation, protecting the eyes from dust particles and splashes is critical.

  • Primary Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]

  • Secondary Protection: When there is a significant risk of splashing (e.g., handling solutions or during spill cleanup), a face shield must be worn in addition to safety goggles to protect the entire face.[4]

Body Protection

To prevent skin contact and contamination of personal clothing, appropriate body protection is required.

  • Laboratory Coat: A clean, fully-buttoned laboratory coat is the minimum requirement.

  • Chemical Gown: For procedures involving larger quantities or with a higher risk of contamination, an impermeable or chemical-resistant gown that closes in the back is recommended.[1]

  • Footwear: Closed-toe shoes are required at all times in the laboratory.

Respiratory Protection

As this compound is a solid, the generation of airborne dust particles during handling (e.g., weighing, transferring) is a primary route of exposure.

  • Engineering Controls: All handling of the solid compound that could generate dust must be performed inside a certified chemical fume hood to minimize inhalation risk.[5]

  • Respirator: When dust generation is unavoidable or in the case of a spill outside of a fume hood, respiratory protection is required. A NIOSH-approved N95 or higher-particulate respirator should be used.[2][5]

PPE Summary for Operational Tasks

The level of PPE may be adjusted based on the specific task and the associated risk of exposure.

TaskHand ProtectionEye/Face ProtectionBody ProtectionRespiratory Protection
Storage & Transport Chemical-Resistant Gloves (Nitrile)Safety GlassesLab CoatNot required if container is sealed
Weighing/Transfer (Solid) Double Nitrile GlovesSafety GogglesLab CoatRequired: Perform in Fume Hood
Preparing Solutions Double Nitrile GlovesSafety Goggles & Face ShieldChemical-Resistant GownRequired: Perform in Fume Hood
Spill Cleanup Heavy-Duty Chemical GlovesSafety Goggles & Face ShieldChemical-Resistant GownRequired: NIOSH-approved Respirator
Waste Disposal Double Nitrile GlovesSafety GogglesLab CoatNot required if container is sealed

Procedural Workflow for Safe Handling

Adherence to a standardized workflow is essential for minimizing risk. The following step-by-step protocol provides a framework for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific work area, preferably within a chemical fume hood. Ensure a chemical spill kit is readily accessible.

  • PPE Donning: Put on PPE in the following order: lab coat/gown, safety goggles, face shield (if needed), and finally, gloves (don the outer pair last if double-gloving).

  • Handling: Perform all manipulations of the solid compound within the fume hood to contain any dust. Use tools like a spatula or scoop to transfer the powder, avoiding actions that could cause it to become airborne.

  • Post-Handling: Securely close the primary container. Decontaminate any equipment used and the work surface within the fume hood.

  • PPE Doffing: Remove PPE carefully to prevent self-contamination. The outer pair of gloves should be removed first, followed by the gown, face shield, and goggles. The inner gloves should be removed last.

  • Disposal: Dispose of all contaminated PPE and materials as hazardous waste according to institutional guidelines.[5]

  • Hygiene: Immediately and thoroughly wash hands with soap and water.

Safe Handling Workflow Diagram

The following diagram illustrates the logical flow of operations for handling this compound, from initial assessment to final disposal.

RiskAssessment 1. Risk Assessment (Review SDS Hazards) PPESelection 2. Select Appropriate PPE (Gloves, Goggles, Coat, Respirator) RiskAssessment->PPESelection EngControls 3. Prepare Engineering Controls (Chemical Fume Hood) PPESelection->EngControls Handling 4. Chemical Handling EngControls->Handling Routine Routine Operation Handling->Routine Normal Path Spill Spill / Emergency Handling->Spill Accident Path Decon 5. Decontamination (Work Surface & Equipment) Routine->Decon Spill->Decon After Cleanup Waste 6. Waste Disposal (Segregate as Hazardous Waste) Decon->Waste Doffing 7. Doff PPE & Personal Hygiene (Wash Hands) Waste->Doffing

Caption: Workflow for handling this compound.

Emergency and Disposal Plans

Spill Response

In the event of a spill, immediate and correct action is crucial.

  • Evacuate: Alert personnel in the immediate area and evacuate if necessary.

  • Control: Prevent the spread of dust or liquid.

  • PPE: Don the appropriate spill-response PPE as detailed in the table above.

  • Cleanup: Carefully sweep up solid material to avoid generating dust.[3] Place the material and any contaminated cleaning supplies into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area thoroughly.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of soap and water. Seek medical attention if irritation occurs or persists.[6]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Waste Disposal

All materials contaminated with this compound, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.

  • Containment: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5] Do not dispose of this chemical down the drain or in regular trash.[5]

References

  • Safety Data Sheet for a related Nitrobenzoic Acid. (2025). Sigma-Aldrich.
  • Safety Data Sheet for p-Nitrobenzoic Acid. (2010). Fisher Scientific.
  • Personal Protective Equipment. (2025). US EPA.
  • Personal Protective Equipment.
  • Personal protective equipment for preparing toxic drugs. (2013). GERPAC.
  • Material Safety Data Sheet 4-Nitrobenzoic acid.Sciencelab.com.
  • Proper Disposal of 3-Methoxy-4-nitrobenzoic Acid: A Procedural Guide.Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.